(R)-2-Vinyloxirane
Description
The exact mass of the compound (R)-2-Vinyloxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-2-Vinyloxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Vinyloxirane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-ethenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBYFVGCMPJVJX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426456 | |
| Record name | (R)-2-Vinyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62249-81-4 | |
| Record name | (2R)-2-Ethenyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62249-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-Vinyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Vinyloxirane: Synthesis, Properties, and Applications in Drug Development
Introduction: The Significance of (R)-2-Vinyloxirane in Chiral Synthesis
(R)-2-Vinyloxirane, also known as (R)-3,4-epoxy-1-butene, is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structure, featuring a strained epoxide ring directly attached to a vinyl group, provides two distinct and reactive functional handles. This duality allows for a wide array of stereocontrolled transformations, making it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules. Particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is often intrinsically linked to its efficacy and safety, the demand for such chiral synthons is ever-present. This guide provides an in-depth exploration of (R)-2-Vinyloxirane, from its fundamental properties and synthesis to its diverse reactivity and applications in the development of therapeutic agents.
The CAS number for (R)-2-Vinyloxirane is 62249-81-4 .[1]
Physicochemical Properties of (R)-2-Vinyloxirane
A comprehensive understanding of the physical and chemical properties of (R)-2-Vinyloxirane is paramount for its safe handling, storage, and effective use in synthesis. It is a colorless liquid under standard conditions.[2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 62249-81-4 | [1] |
| Molecular Formula | C₄H₆O | [1] |
| Molecular Weight | 70.09 g/mol | [1] |
| Boiling Point | 66 °C (lit.) | |
| Density | 0.870 g/mL at 20 °C (lit.) | |
| Refractive Index (n20/D) | 1.417 (lit.) | |
| Specific Rotation ([α]20/D) | -21.0±1°, c = 1% in pentane (lit.) | |
| Flash Point | -50 °C (-58 °F) - closed cup | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in ethanol, ethyl ether, benzene, and other organic solvents. | [3] |
Synthesis of (R)-2-Vinyloxirane: The Jacobsen-Katsuki Epoxidation
The enantioselective synthesis of (R)-2-Vinyloxirane is most effectively achieved through the asymmetric epoxidation of 1,3-butadiene. The Jacobsen-Katsuki epoxidation, a Nobel Prize-winning methodology, stands out as a robust and highly selective method for this transformation.[4][5][6] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom to the olefin in a stereocontrolled manner.
The choice of the (R,R)-enantiomer of the Jacobsen catalyst is crucial for obtaining the (R)-enantiomer of the vinyloxirane. The mechanism, while not fully elucidated, is believed to involve a manganese(V)-oxo intermediate that transfers the oxygen atom to the alkene.[6] The chiral environment created by the salen ligand dictates the facial selectivity of the epoxidation, leading to a high enantiomeric excess of the desired product.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1,3-Butadiene
This protocol is adapted from established procedures for the Jacobsen-Katsuki epoxidation and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
1,3-Butadiene (condensed and freshly distilled before use)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Buffered bleach (commercial bleach adjusted to pH ~11.3 with NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Catalyst Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in anhydrous dichloromethane.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. Carefully condense a known amount of 1,3-butadiene into the reaction flask.
-
Oxidant Addition: While stirring vigorously, add the buffered bleach solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. The two-phase mixture should be stirred vigorously to ensure efficient mixing.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically sampling the organic layer. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with saturated aqueous NaCl solution, and then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford pure (R)-2-Vinyloxirane.
Causality and Self-Validation: The use of a buffered bleach solution is critical to maintain an optimal pH for the catalytic cycle and prevent catalyst degradation. Vigorous stirring is necessary to overcome the phase-transfer limitations of the biphasic system. The enantiomeric excess of the product should be determined by chiral GC or HPLC analysis to validate the stereoselectivity of the synthesis.
Caption: Workflow for the synthesis of (R)-2-Vinyloxirane.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (R)-2-Vinyloxirane stems from the orthogonal reactivity of its epoxide and vinyl moieties. The strained epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products, while the vinyl group can participate in a range of addition and cycloaddition reactions.
Nucleophilic Ring-Opening Reactions
The ring-opening of the epoxide is a cornerstone of its synthetic utility. Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered terminal carbon. This regioselectivity provides access to a wide range of chiral 1,2-disubstituted building blocks.
-
With Amines: Reaction with primary or secondary amines yields chiral β-amino alcohols, which are important structural motifs in many pharmaceuticals, including beta-blockers.[7]
-
With Organometallic Reagents: Organocuprates (Gilman reagents) are particularly effective for Sₙ2' additions, where the nucleophile adds to the vinyl group with concomitant opening of the epoxide ring, leading to the formation of chiral allylic alcohols.[8][9] This reaction provides a powerful tool for the construction of complex stereogenic centers.
-
With Other Nucleophiles: A variety of other nucleophiles, including azides, cyanides, and thiols, can be employed to introduce diverse functionalities with high stereocontrol.
Caption: Nucleophilic ring-opening of (R)-2-Vinyloxirane.
Reactions of the Vinyl Group
The vinyl group of (R)-2-Vinyloxirane can undergo a variety of transformations, including:
-
Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions or participate in [3+2] and [5+2] cycloadditions, providing access to complex cyclic and bicyclic systems.[10][11][12]
-
Palladium-Catalyzed Reactions: The vinyl epoxide motif is a versatile substrate in palladium-catalyzed reactions, leading to a diverse range of products.[13][14]
Applications in Drug Development
The ability to introduce stereocenters with high fidelity makes (R)-2-Vinyloxirane a valuable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).
Synthesis of Antiviral Agents
Chiral epoxides are crucial intermediates in the synthesis of various antiviral drugs.[15][16][17] The ring-opening of (R)-2-Vinyloxirane with appropriate nucleophiles can provide key chiral fragments for the construction of complex antiviral agents, such as certain protease inhibitors used in the treatment of HIV.
Synthesis of Beta-Blockers
Many beta-blockers, used to manage cardiovascular diseases, are chiral β-amino alcohols. The synthesis of these drugs often involves the ring-opening of a chiral epoxide with an appropriate amine. (R)-2-Vinyloxirane can serve as a precursor to chiral synthons used in the preparation of some beta-blockers.[18]
Case Study: Precursor to Rivastigmine and Pilocarpine Analogues
(R)-2-Vinyloxirane and its derivatives are valuable starting materials for the synthesis of various natural products and pharmaceuticals. For instance, chiral building blocks derived from vinyloxiranes can be envisioned as key intermediates in the synthesis of complex molecules like the Alzheimer's drug Rivastigmine and the glaucoma medication Pilocarpine.[19][20][21][22][23][24][25] The stereocenter introduced by the chiral epoxide is often crucial for the biological activity of these drugs.
Safety and Handling
(R)-2-Vinyloxirane is a highly flammable and reactive compound that requires careful handling.[3]
-
Hazards: It is a flammable liquid and vapor.[3] It can be an irritant to the skin, eyes, and respiratory system.[2] Due to its strained epoxide ring, it can undergo exothermic polymerization, especially in the presence of catalysts or heat.[2]
-
Personal Protective Equipment (PPE): Always handle (R)-2-Vinyloxirane in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., type ABEK respirator filter), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Recommended storage is at 2-8°C. It should be stored under an inert atmosphere (e.g., nitrogen) to prevent peroxide formation.
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
Conclusion
(R)-2-Vinyloxirane is a powerful and versatile chiral building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its dual functionality allows for a wide range of stereocontrolled transformations, enabling the efficient construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the laboratory and in industrial applications. As the demand for enantiopure drugs continues to grow, the importance of chiral synthons like (R)-2-Vinyloxirane will undoubtedly increase.
References
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[3+2]‐Cycloaddition of R)‐2‐vinyloxirane with cycloaliphatic thiocarbonyls. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Reaction of Thioketones with (R)-2-Vinyloxirane: Regio- and Stereoselective Formation of (S)-4-Vinyl-1,3-oxathiolanes | Request PDF. (2025, August 6). ResearchGate. [Link]
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Jacobsen epoxidation - OpenOChem Learn. (n.d.). Retrieved January 21, 2026, from [Link]
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Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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Rh‐catalyzed intramolecular [5+2] cycloaddition of vinyloxiranes with diynes. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes†. (n.d.). Retrieved January 21, 2026, from [Link]
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Practical Catalytic Asymmetric Epoxidations. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis - JOCPR. (n.d.). Retrieved January 21, 2026, from [Link]
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Jacobsen epoxidation - Wikipedia. (2023, December 2). Wikipedia. [Link]
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Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst - Semantic Scholar. (2012, March 23). Semantic Scholar. [Link]
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Concise Synthesis of Both Enantiomers of Pilocarpine - PMC. (2021, June 16). National Center for Biotechnology Information. [Link]
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Novel Convenient Synthesis of Rivastigmine - ResearchGate. (2025, August 6). ResearchGate. [Link]
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Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst - Matthew Andres Moreno. (n.d.). Retrieved January 21, 2026, from [Link]
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Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles - PubMed. (2025, November 28). National Center for Biotechnology Information. [Link]
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Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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SN2' Additions of organocopper reagents to vinyloxiranes | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Synthesis of rivastigmine analogues 9–11. a Synthesis of 9 and 11. Reagents and conditions - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis Routes to anti-HIV Drugs | Request PDF. (2025, August 6). ResearchGate. [Link]
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Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. [Link]
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Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Design and Synthesis of Novel Rivastigmine Analogs, Remedies for Neurodegenerative Disease - YouTube. (2022, September 13). YouTube. [Link]
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A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Retrieved January 21, 2026, from [Link]
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Pilocarpine | C11H16N2O2 | CID 5910 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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(PDF) Pilocarpine and related alkaloids in Pilocarpus Vahl (Rutaceae) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and anti-HIV activity of L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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Important Synthesis of Antiviral Drugs | PPTX. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]
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(R)-2-Vinyloxirane: A Chiral Synthon for Advanced Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Vinyloxirane, a versatile and highly reactive chiral building block, has emerged as a cornerstone in modern asymmetric synthesis. Its unique structural motif, combining a strained epoxide ring with a vinyl group, provides a gateway to a diverse array of complex molecular architectures with high stereochemical control. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of (R)-2-vinyloxirane, detailing its fundamental properties, enantioselective synthesis, key reaction pathways with mechanistic insights, and its pivotal role in the synthesis of high-value pharmaceutical agents.
Core Molecular Attributes
(R)-2-Vinyloxirane, also known as (R)-3,4-epoxy-1-butene, is a chiral epoxide with the following fundamental properties:
| Property | Value |
| Molecular Formula | C₄H₆O |
| Molecular Weight | 70.09 g/mol |
| CAS Number | 62249-81-4 |
| Appearance | Colorless liquid |
| Boiling Point | ~66 °C |
| Density | ~0.870 g/mL at 20 °C |
The presence of both a reactive epoxide and a versatile vinyl functional group within a single chiral molecule makes (R)-2-vinyloxirane a powerful tool for introducing stereocenters and enabling a wide range of subsequent chemical transformations.
Enantioselective Synthesis of (R)-2-Vinyloxirane
The asymmetric epoxidation of 1,3-butadiene is the most direct route to enantiomerically enriched vinyloxirane. Among the various methods, the Jacobsen-Katsuki epoxidation has proven to be a highly effective and widely adopted strategy.[1]
Jacobsen-Katsuki Epoxidation: A Protocol for (R)-2-Vinyloxirane
This protocol outlines the enantioselective epoxidation of 1,3-butadiene to (R)-2-vinyloxirane using a chiral manganese-salen catalyst. The causality behind this experimental choice lies in the catalyst's ability to create a chiral environment around the manganese center, which directs the oxygen atom transfer to one face of the olefin, resulting in a high degree of enantioselectivity.[2]
Experimental Protocol:
-
Catalyst Preparation: In a round-bottom flask, the chiral salen ligand, (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, is dissolved in an appropriate solvent such as dichloromethane.
-
Complexation: Manganese(II) acetate is added to the solution, and the mixture is stirred at room temperature to form the Mn(II)-salen complex.
-
Oxidation: The resulting Mn(II) complex is oxidized to the active Mn(III) catalyst by exposure to air. The solvent is then removed under reduced pressure.
-
Epoxidation Reaction: The Mn(III)-salen catalyst is dissolved in a suitable solvent system, often a mixture of dichloromethane and a buffer solution.
-
Substrate Addition: The reaction vessel is cooled, and 1,3-butadiene is introduced into the reaction mixture.
-
Oxidant Addition: A terminal oxidant, such as sodium hypochlorite (bleach), is added slowly to the reaction mixture while maintaining a low temperature. The slow addition is crucial to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is purified by distillation or column chromatography to yield enantiomerically enriched (R)-2-vinyloxirane.
Caption: Jacobsen-Katsuki epoxidation of 1,3-butadiene.
Key Reactions and Mechanistic Insights
The synthetic utility of (R)-2-vinyloxirane stems from its diverse reactivity, primarily centered around the ring-opening of the epoxide and transformations involving the vinyl group.
Nucleophilic Ring-Opening Reactions
The epoxide ring of (R)-2-vinyloxirane is susceptible to attack by a wide range of nucleophiles. These reactions are typically highly regioselective and stereospecific, proceeding via an S(_N)2 mechanism.[3]
Regioselectivity: In the absence of a catalyst, nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide (C4). However, the regioselectivity can be influenced by the choice of catalyst and reaction conditions.[4][5]
Stereochemistry: The S(_N)2 attack results in an inversion of configuration at the stereocenter, leading to the formation of a new stereocenter with a defined configuration.
Synthesis of Chiral Amino Alcohols: A particularly valuable application of this reaction is the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals.[6][7] The reaction of (R)-2-vinyloxirane with an amine nucleophile yields a chiral amino alcohol.[3]
Caption: Nucleophilic ring-opening of (R)-2-vinyloxirane.
Palladium-Catalyzed Reactions
The vinyl group in (R)-2-vinyloxirane can participate in a variety of palladium-catalyzed cross-coupling and cycloaddition reactions. These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation.
Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA reactions of vinyloxiranes with soft nucleophiles are well-established for the construction of chiral molecules.[8][9] The reaction proceeds through a π-allylpalladium intermediate, and the stereochemical outcome is influenced by the chiral ligands employed.[10]
Caption: Palladium-catalyzed asymmetric allylic alkylation.
Applications in Drug Development
The ability to introduce stereocenters with high control makes (R)-2-vinyloxirane a valuable starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).
Synthesis of (S)-Propranolol
(S)-Propranolol is a widely used beta-blocker for the treatment of hypertension and other cardiovascular conditions. A common synthetic route involves the regioselective ring-opening of a chiral epoxide with a nucleophile. While some routes utilize (R)-epichlorohydrin, a conceptually similar approach can be envisioned starting from (R)-2-vinyloxirane, which would then require subsequent modification of the vinyl group. A more direct application involves the synthesis of related beta-blockers where the vinyl moiety is a desired structural feature.[11][12]
Synthesis of an Intermediate for Indinavir
Indinavir is an HIV protease inhibitor used in the treatment of HIV/AIDS.[13] The synthesis of a key chiral piperazine intermediate for Indinavir can be achieved through a pathway that utilizes a chiral epoxide synthon.[14][15] While the original synthesis may have used a different epoxide, the principles of stereoselective ring-opening are directly applicable, and (R)-2-vinyloxirane serves as an exemplary chiral building block for constructing such complex molecules.[13]
Safety and Handling
(R)-2-Vinyloxirane, like other epoxides, is a reactive and potentially hazardous chemical. Proper handling and safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[17]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(R)-2-Vinyloxirane stands as a testament to the power of chiral building blocks in modern organic synthesis. Its unique combination of reactivity and stereochemistry provides a reliable and versatile platform for the construction of complex, enantiomerically pure molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of this pivotal synthon is indispensable for the innovation of next-generation therapeutics.
References
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
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Jacobsen, E. N. (2003). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
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Askin, D., Wallace, M. A., Vacca, J. P., Reamer, R. A., Volante, R. P., & Shinkai, I. (1992). A new, general method for the synthesis of 2-substituted piperazines. The Journal of Organic Chemistry, 57(10), 2771–2773. [Link]
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Li, D., Zhang, Y., & Wang, J. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(18), 2755-2758. [Link]
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Al-Ghorbani, M., & Al-Farah, Z. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-7. [Link]
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Reddy, L. H., & Corey, E. J. (2006). A simple and effective new method for the synthesis of chiral 1,2-amino alcohols. Organic Letters, 8(17), 3793–3795. [Link]
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The Advent and Evolution of Vinyloxiranes: A Technical Guide to Their Discovery and Enduring Synthetic Utility
Abstract
Vinyloxiranes, a class of strained heterocycles possessing both an epoxide and a vinyl group, have carved a unique and indispensable niche in the landscape of organic synthesis. Their inherent reactivity, stemming from the juxtaposition of these two functional groups, has made them versatile building blocks for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of vinyloxirane chemistry. It traces the journey from the early epoxidation of conjugated dienes to the advent of sophisticated stereoselective synthetic methodologies. Furthermore, this guide delves into the rich and varied reactivity of vinyloxiranes, exploring their participation in rearrangements, nucleophilic additions, and transition-metal-catalyzed transformations that have become cornerstones of modern synthetic strategy. This document is intended for researchers, scientists, and professionals in drug development who seek a deep, field-proven understanding of the causality behind experimental choices and the logical evolution of this fascinating class of compounds.
The Genesis of a Reactive Intermediate: From Butadiene to the First Vinyloxiranes
The story of vinyloxiranes is intrinsically linked to the discovery and industrial availability of conjugated dienes, the most fundamental of which is 1,3-butadiene. The isolation of butadiene was first reported in 1863 by French chemist E. Caventou from the pyrolysis of amyl alcohol.[1] Its structure was later identified in 1886 by Henry Edward Armstrong.[2] The early 20th century witnessed the burgeoning of the polymer industry, with Russian chemist Sergei Lebedev's polymerization of butadiene in 1910 marking a pivotal moment.[1] This industrial focus on butadiene laid the groundwork for the exploration of its chemical reactivity, including its oxidation.
While a definitive first synthesis of a simple vinyloxirane, such as butadiene monoxide (2-vinyloxirane), is not prominently documented as a singular breakthrough, its discovery was an inevitable consequence of the development of general epoxidation methods. The Prilezhaev reaction , reported by Nikolai Prilezhaev in 1909, described the reaction of alkenes with peroxy acids to form epoxides.[3] It is highly probable that the application of this methodology to conjugated dienes like 1,3-butadiene marked the first synthesis of vinyloxiranes. The direct oxidation of butadiene to form 3,4-epoxy-1-butene is a known industrial process.[2]
The Evolution of Synthetic Methodologies
The initial syntheses of vinyloxiranes, likely achieved through non-selective epoxidation of dienes, paved the way for the development of more refined and controlled synthetic methods. The inherent value of vinyloxiranes as synthetic intermediates spurred chemists to devise strategies that could control stereochemistry and introduce a variety of substituents.
Classical Approaches to Vinyloxirane Synthesis
Several classical named reactions in organic chemistry proved to be applicable to the synthesis of vinyloxiranes:
-
The Darzens Glycidic Ester Condensation (1904): Discovered by Auguste Georges Darzens, this reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester.[4][5] While not initially conceived for vinyloxiranes, its application to α,β-unsaturated aldehydes and ketones provided a direct route to functionalized vinyloxiranes. The reaction proceeds through a halohydrin intermediate which then undergoes intramolecular cyclization.
-
The Corey-Chaykovsky Reaction (1961): Developed by E. J. Corey and Michael Chaykovsky, this reaction utilizes sulfur ylides to convert carbonyl compounds into epoxides.[3][6] The reaction of an α,β-unsaturated aldehyde or ketone with a sulfur ylide, such as dimethylsulfonium methylide, offers a mild and efficient method for the synthesis of vinyloxiranes.[2] This method is particularly valuable for its high diastereoselectivity in many cases.
Stereoselective Synthesis: The Modern Frontier
The demand for enantiomerically pure compounds in drug development and materials science propelled the development of stereoselective methods for vinyloxirane synthesis. A significant breakthrough in this area was the Sharpless asymmetric epoxidation , reported by K. Barry Sharpless in 1980.[7] This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester to achieve the enantioselective epoxidation of allylic alcohols. By preparing chiral allylic alcohols, this method provides access to enantioenriched vinyloxiranes.
| Method | Description | Year of Discovery/Application | Key Features |
| Prilezhaev Reaction | Epoxidation of an alkene using a peroxy acid. | 1909[3] | General method, often non-selective for dienes. |
| Darzens Reaction | Condensation of a carbonyl with an α-haloester. | 1904[4] | Forms α,β-epoxy esters, applicable to unsaturated carbonyls. |
| Corey-Chaykovsky Reaction | Reaction of a carbonyl with a sulfur ylide. | 1961[3] | Mild conditions, often good diastereoselectivity. |
| Sharpless Epoxidation | Titanium-catalyzed asymmetric epoxidation of allylic alcohols. | 1980[7] | Provides access to enantioenriched vinyloxiranes. |
Unraveling the Reactivity of Vinyloxiranes: A Playground for Synthetic Innovation
The synthetic utility of vinyloxiranes lies in their diverse reactivity, which can be broadly categorized into rearrangements, nucleophilic ring-opening reactions, and transition-metal-catalyzed transformations.
Rearrangements: Harnessing Ring Strain for Skeletal Reorganization
The inherent strain of the oxirane ring, coupled with the presence of the adjacent vinyl group, makes vinyloxiranes susceptible to a variety of synthetically useful rearrangements.
-
[1][1]-Sigmatropic Rearrangements (Cope and Claisen-type): Vinyloxiranes can undergo thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangements. For instance, the vinyl group can participate in a Cope-type rearrangement, leading to the formation of dihydrofurans. This transformation provides a powerful method for the synthesis of five-membered oxygen heterocycles.
Nucleophilic Ring-Opening: A Gateway to Diverse Functionality
The epoxide ring of vinyloxiranes is susceptible to nucleophilic attack, leading to the formation of highly functionalized allylic alcohols. The regioselectivity of this ring-opening is a key consideration and can often be controlled by the choice of nucleophile and reaction conditions. Both SN2 and SN2' pathways are possible, providing access to a range of regioisomers.
Palladium-Catalyzed Transformations: A Paradigm Shift in Vinyloxirane Chemistry
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the field of organic synthesis, and vinyloxirane chemistry was no exception. The ability of palladium catalysts to activate the vinyloxirane moiety opened up a plethora of new synthetic possibilities.
The seminal work of chemists such as Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, who were awarded the Nobel Prize in Chemistry in 2010, laid the foundation for these transformations. Palladium(0) complexes can oxidatively add to the vinyloxirane, forming a π-allylpalladium intermediate. This intermediate can then react with a variety of nucleophiles in what is known as the Tsuji-Trost reaction , allowing for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the principles discussed, this section outlines a representative experimental protocol for the synthesis of a vinyloxirane and a subsequent palladium-catalyzed reaction.
Synthesis of (±)-2-Vinyloxirane (Butadiene Monoxide) via Epoxidation of 1,3-Butadiene
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a certified laboratory with appropriate safety precautions.
Materials:
-
1,3-Butadiene (condensed and cooled to -78 °C)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of m-CPBA (1.1 equivalents) in anhydrous DCM is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.
-
A solution of 1,3-butadiene (1.0 equivalent) in cold DCM (-78 °C) is added dropwise to the m-CPBA solution over a period of 30 minutes, maintaining the reaction temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous sodium sulfite solution to destroy any excess peroxide.
-
The mixture is then washed with a saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure at low temperature to afford (±)-2-vinyloxirane as a volatile liquid.
Palladium-Catalyzed Allylic Alkylation of (±)-2-Vinyloxirane
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a certified laboratory with appropriate safety precautions.
Materials:
-
(±)-2-Vinyloxirane
-
Dimethyl malonate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, a solution of dimethyl malonate (1.2 equivalents) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes.
-
In a separate flask, Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) are dissolved in anhydrous THF.
-
The palladium catalyst solution is added to the solution of the sodium salt of dimethyl malonate.
-
A solution of (±)-2-vinyloxirane (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired allylic alkylation product.
Conclusion and Future Outlook
The journey of vinyloxiranes in organic chemistry, from their incidental formation in early oxidation studies to their current status as sophisticated building blocks, is a testament to the relentless pursuit of synthetic innovation. The historical development of their synthesis and the elucidation of their diverse reactivity have provided chemists with a powerful toolkit for the construction of complex molecules. The ongoing exploration of new catalytic systems, particularly in the realm of asymmetric catalysis, promises to further expand the synthetic utility of vinyloxiranes. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the rich and versatile chemistry of vinyloxiranes will undoubtedly continue to play a central role in shaping the future of organic synthesis.
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Foreword: The Strategic Importance of (R)-3,4-Epoxy-1-Butene
An In-depth Technical Guide to the Enantioselective Synthesis of (R)-3,4-Epoxy-1-butene
(R)-3,4-Epoxy-1-butene (R-EpB), a chiral vinyl epoxide, stands as a cornerstone building block in modern asymmetric synthesis. Its compact structure houses two distinct and highly reactive functional groups—an epoxide and a vinyl group—offering orthogonal handles for chemical manipulation. This unique combination makes it an invaluable precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.[1][2] The molecule's utility is underscored by its role in preparing novel amino acids, dihydroxy-tetrahydrofuran species, and other chiral intermediates essential for drug discovery and development.[1] Given its significance, the development of efficient, scalable, and highly enantioselective methods for its synthesis is a critical objective for process chemists and medicinal chemists alike. This guide provides a comprehensive overview of the predominant strategies for achieving this, focusing on the underlying principles, practical execution, and comparative merits of each approach.
Chapter 1: A Strategic Overview of Synthetic Pathways
The synthesis of enantiopure (R)-EpB can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of method often depends on factors such as scale, required enantiopurity, cost, and available starting materials.
-
Direct Asymmetric Epoxidation of 1,3-Butadiene: This is the most atom-economical approach, directly converting the prochiral diene into the desired chiral epoxide. Its success hinges on a highly effective chiral catalyst capable of differentiating between the enantiotopic double bonds of butadiene.
-
Kinetic Resolution of Racemic 3,4-Epoxy-1-Butene: This strategy begins with a racemic mixture of the epoxide. A chiral catalyst then selectively reacts with one enantiomer (in this case, the (S)-enantiomer) at a much faster rate, leaving the desired (R)-enantiomer unreacted and thus enriched.[3]
-
Synthesis from Chiral Precursors: This "chiral pool" approach utilizes a readily available, enantiopure starting material which is then chemically transformed into (R)-EpB through a series of stereocontrolled reactions.
The following diagram illustrates these divergent and convergent pathways.
Caption: High-level overview of synthetic routes to (R)-3,4-Epoxy-1-butene.
Chapter 2: Direct Asymmetric Epoxidation via Jacobsen-Katsuki Catalysis
The direct epoxidation of unfunctionalized olefins represents a significant challenge in asymmetric catalysis. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese(III)-salen complex, has emerged as a powerful solution.[4][5] This method is particularly well-suited for conjugated cis-olefins, making 1,3-butadiene a viable substrate.[6]
Mechanistic Rationale and Causality
The catalytic cycle begins with the oxidation of the Mn(III)-salen catalyst by a terminal oxidant, such as sodium hypochlorite (NaOCl, or bleach), to form a high-valent manganese(V)-oxo species.[5][6] This potent intermediate is the active epoxidizing agent.
The enantioselectivity of the reaction is governed by the C₂-symmetric chiral salen ligand, typically derived from (1R,2R)-1,2-diaminocyclohexane.[4][6] The bulky groups on the salicylaldehyde portion of the ligand (e.g., tert-butyl) create a chiral environment that directs the incoming olefin. For 1,3-butadiene, the catalyst favors a specific trajectory of approach to the Mn=O bond, leading to the preferential formation of one enantiomer of the epoxide. While the precise mechanism has been debated, evidence for many substrates points to a stepwise radical pathway, which can sometimes lead to mixtures of cis and trans products for other olefins.[7][8] However, for terminal olefins like butadiene, this is less of a concern.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Jacobsen-Katsuki Epoxidation
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.
-
Catalyst Preparation: The (R,R)-Jacobsen catalyst, [N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-)]manganese(III) chloride, is commercially available or can be synthesized.
-
Reaction Setup: To a stirred, buffered solution of 1,3-butadiene (condensed at low temperature) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a flask cooled to 0°C, add the (R,R)-Jacobsen catalyst (1-5 mol%).
-
Oxidant Addition: Add commercial bleach (NaOCl solution, buffered to pH ~11) dropwise to the vigorously stirred mixture over several hours. The reaction is biphasic, and efficient stirring is crucial. The addition of a phase-transfer catalyst or an axial ligand like pyridine N-oxide can improve rates and yields.[7]
-
Monitoring: Monitor the reaction progress by GC or TLC analysis.
-
Workup and Purification: Upon completion, separate the organic layer. Wash the organic phase with saturated aqueous Na₂SO₃, followed by brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield (R)-3,4-epoxy-1-butene.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral gas chromatography (chiral GC).
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost-effectiveness. |
| Temperature | 0°C to RT | Mild conditions are sufficient and prevent product degradation.[4] |
| Oxidant | NaOCl (Bleach) | Inexpensive and effective terminal oxidant.[5] |
| pH | ~11 | Buffered conditions prevent catalyst degradation and side reactions. |
| Enantiomeric Excess (ee) | >90% | Highly dependent on ligand structure and reaction conditions.[5] |
Chapter 3: Hydrolytic Kinetic Resolution (HKR)
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[3] It relies on the differential reaction rates of two enantiomers with a chiral catalyst.[9] The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and others is exceptionally effective for terminal epoxides, including racemic 3,4-epoxy-1-butene.[3][10]
Principle of Operation
In the HKR of racemic 3,4-epoxy-1-butene, a chiral (salen)Co(III) complex is used as the catalyst.[7] In the presence of a stoichiometric amount of water (typically ~0.55 equivalents relative to the racemate), the catalyst selectively catalyzes the hydrolysis of one enantiomer—the (S)-epoxide—to the corresponding (S)-3-butene-1,2-diol. The (R)-epoxide reacts much more slowly.
The reaction is typically allowed to proceed to ~50% conversion. At this point, the (S)-enantiomer has been largely consumed, leaving the unreacted epoxide pool highly enriched in the desired (R)-enantiomer. The theoretical maximum yield for the resolved epoxide is 50%.[9]
Caption: Workflow for obtaining (R)-EpB via Hydrolytic Kinetic Resolution.
Experimental Protocol: Hydrolytic Kinetic Resolution
Disclaimer: This protocol is a representative example based on established literature.[7][11] All procedures should be performed by qualified personnel in a properly equipped chemical laboratory.
-
Reaction Setup: To a flask charged with racemic 3,4-epoxy-1-butene (1.0 equiv), add the chiral (R,R)-(salen)Co(III) catalyst (e.g., (R,R)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-)]cobalt(III) acetate) at a loading of 0.2-0.5 mol%.
-
Water Addition: Cool the mixture to 0°C and add water (0.55 equiv) dropwise.
-
Reaction Progress: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by chiral GC to track the ee of the remaining epoxide and the overall conversion.
-
Workup and Purification: When the conversion reaches approximately 50-55%, the reaction is stopped. The desired (R)-3,4-epoxy-1-butene can be readily separated from the less volatile diol byproduct by fractional distillation under reduced pressure.
-
Analysis: The enantiomeric excess of the distilled epoxide is determined by chiral GC, which should be >99% ee.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 0.2-0.5 mol% | Low catalyst loading makes the process highly efficient and economical.[11] |
| Temperature | 0°C to RT | Mild conditions preserve the integrity of the epoxide. |
| H₂O Stoichiometry | ~0.55 equiv | Precisely controls the reaction to achieve ~50% conversion, maximizing yield and ee. |
| Conversion | ~50-55% | Stopping at this point provides the optimal balance between yield and enantiopurity. |
| Yield (Theoretical Max) | 50% | Inherent limitation of kinetic resolution.[3] |
| Enantiomeric Excess (ee) | >99% | The high selectivity of the catalyst allows for nearly perfect enantiomeric enrichment.[3] |
Chapter 4: Synthesis via the Sharpless Asymmetric Epoxidation
While the Sharpless Asymmetric Epoxidation cannot directly act on 1,3-butadiene, it is a cornerstone of asymmetric synthesis for creating chiral epoxy alcohols from allylic alcohols.[12][13][14] This methodology can be ingeniously applied to produce (R)-EpB through an indirect, multi-step sequence starting from a suitable precursor.
Strategic Application and Rationale
The core principle is to perform the key enantioselective epoxidation on an allylic alcohol precursor, which is then converted to the target molecule. A common strategy involves using but-3-en-1,2-diol as a precursor. One of the hydroxyl groups directs the epoxidation, and subsequent chemical manipulation yields the final product.
The Sharpless epoxidation utilizes a catalytic system composed of titanium tetra(isopropoxide) (Ti(OⁱPr)₄) and a chiral diethyl tartrate (DET).[13] The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation. For producing (R)-EpB, the appropriate tartrate ligand must be chosen to yield the correct stereochemistry in the epoxy alcohol intermediate. The oxidant is typically tert-butyl hydroperoxide (TBHP).[14]
Representative Synthetic Sequence
A plausible, though simplified, sequence is as follows:
-
Start with a precursor: For example, 4-vinyl-1,3-dioxolan-2-one can be hydrolyzed to but-3-ene-1,2-diol.[15]
-
Selective Protection/Activation: One of the hydroxyl groups is selectively protected or converted into a leaving group (e.g., a tosylate), yielding a chiral allylic alcohol or a derivative.
-
Sharpless Epoxidation: The allylic alcohol undergoes Sharpless Asymmetric Epoxidation to create a chiral epoxy alcohol with high enantioselectivity.
-
Final Transformation: The resulting epoxy alcohol is then converted to (R)-3,4-epoxy-1-butene. For instance, ring-closure of an intermediate like single-enantiomer 2-hydroxy-3-butenyl tosylate can yield the desired epoxide.[15]
This approach is more complex and less atom-economical than direct epoxidation or HKR but offers excellent control and leverages the well-established reliability of the Sharpless reaction.
| Parameter | Typical Value | Rationale |
| Catalyst System | Ti(OⁱPr)₄ / DET | A robust, well-understood, and highly selective catalyst system.[13] |
| Chiral Ligand | (+)-DET or (-)-DET | The choice of tartrate enantiomer predictably controls the product's absolute stereochemistry.[12] |
| Oxidant | TBHP | A common and effective oxygen source for this transformation.[14] |
| Substrate | Allylic Alcohol | The reaction is specifically designed for this class of substrates.[13] |
| Enantiomeric Excess (ee) | >95% | The Sharpless epoxidation is renowned for its high enantioselectivity.[16] |
Chapter 5: Industrial Perspective and Conclusion
While laboratory-scale synthesis often prioritizes elegance and absolute stereocontrol, industrial production introduces additional considerations of cost, safety, and throughput. The direct, gas-phase epoxidation of 1,3-butadiene over silver-based catalysts is a method used for large-scale production, though achieving high enantioselectivity in this process is challenging.[17][18][19] Eastman Chemical developed a continuous air oxidation process that made racemic EpB more economical, which serves as the starting point for resolution methods.[1][20]
For producing high-purity (R)-3,4-epoxy-1-butene, the Hydrolytic Kinetic Resolution (HKR) stands out as a particularly powerful and practical method. Its use of a low-cost resolving agent (water), extremely low catalyst loadings, and operational simplicity make it highly scalable and economically viable. The ability to achieve >99% ee with a straightforward distillation to separate the product from the byproduct is a significant process advantage.
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- Jacobsen-Katsuki Epoxid
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The Architect's Toolkit: A Technical Guide to Chiral Building Blocks in Synthesis
Abstract
The synthesis of enantiomerically pure compounds is a foundational pillar of modern chemistry, with profound implications across the pharmaceutical, agrochemical, and materials science sectors. The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is intrinsically linked to its biological function and material properties. This guide provides an in-depth technical exploration of chiral building blocks, detailing their strategic importance, methods of procurement, and their application in the construction of complex, stereochemically defined molecules. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
The Chirality Mandate in Drug Development
A vast number of pharmaceuticals are chiral molecules, existing as pairs of non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit dramatically different pharmacological, metabolic, and toxicological profiles due to the chiral nature of their biological targets, such as enzymes and receptors.[2][3] This inherent enantioselectivity in biological systems means that one enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce severe adverse effects.[1][2]
The tragic case of thalidomide serves as a stark and enduring reminder of this principle. The (R)-enantiomer of thalidomide possessed the intended sedative properties, whereas the (S)-enantiomer was a potent teratogen, leading to devastating birth defects.[1] This and other examples spurred regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish stringent guidelines in 1992, mandating the characterization of each enantiomer in a chiral drug.[4][5]
Sourcing the Chiral Advantage: A Triad of Strategies
The ability to incorporate specific stereochemistry into a target molecule hinges on the availability of enantiomerically pure starting materials or the ability to generate chirality in a controlled manner. There are three principal strategies for obtaining chiral building blocks, each with its own set of advantages and limitations. The choice of strategy is a critical decision in the design of a synthetic route, influenced by factors such as the structure of the target molecule, cost, scalability, and the availability of starting materials.
The Chiral Pool: Nature's Endowment
The chiral pool refers to the vast collection of naturally occurring, enantiomerically pure compounds, such as amino acids, carbohydrates, terpenes, and alkaloids.[1] These readily available and often inexpensive molecules serve as versatile starting materials, providing a pre-defined stereochemical scaffold that can be elaborated into more complex targets.
Key Classes of Chiral Pool Building Blocks and Their Applications:
| Class | Examples | Applications in Synthesis |
| Amino Acids | L-Alanine, D-Phenylalanine, (S)-Proline | Synthesis of peptides, peptidomimetics, chiral auxiliaries, and organocatalysts. For instance, (S)-Proline is a widely used organocatalyst in asymmetric reactions. |
| Hydroxy Acids | (S)-Lactic acid, (R)-Mandelic acid | Precursors for chiral epoxides, esters, and lactones. |
| Carbohydrates | D-Glucose, D-Mannitol, (-)-Shikimic Acid | Provide a scaffold with multiple, pre-defined stereocenters for the synthesis of complex natural products. For example, (-)-shikimic acid is a key starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®).[5][6] |
| Terpenes | (+)-Camphor, (-)-Menthol | Serve as chiral auxiliaries and starting materials for natural product synthesis. |
Case Study: Chiral Pool Synthesis of (-)-Oseltamivir (Tamiflu®)
The industrial synthesis of the anti-influenza drug oseltamivir provides a compelling example of leveraging the chiral pool. The starting material, (-)-shikimic acid, is extracted from the seeds of the Chinese star anise.[7] This natural product possesses the requisite stereochemistry at three chiral centers, which are preserved and transformed through a multi-step synthesis to afford the final drug molecule.[6][8]
Caption: Chiral pool synthesis of Oseltamivir.
Resolution of Racemates: The Art of Separation
When a chiral compound is synthesized without stereochemical control, it is typically produced as a racemic mixture—an equal mixture of both enantiomers. Resolution is the process of separating these enantiomers. While this approach is often effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[9]
This classical resolution technique involves reacting a racemic acid or base with an enantiomerically pure resolving agent (a chiral base or acid, respectively). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[10] This difference in solubility allows for their separation by fractional crystallization.
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.[11] One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.
Enzymatic Kinetic Resolution: Enzymes are highly enantioselective catalysts. Lipases, for example, are commonly used to resolve racemic alcohols and amines through selective acylation or hydrolysis.[9][12] The enzyme preferentially catalyzes the reaction of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[9]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
-
Reaction Setup: In a suitable flask, dissolve the racemic amine and an acylating agent (e.g., an ester) in an appropriate organic solvent.
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CALB) to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by techniques such as chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted amine and the acylated product.
-
Termination: Stop the reaction at approximately 50% conversion to achieve high ee for both the remaining starting material and the product.
-
Work-up and Separation: Separate the unreacted amine from the acylated product by extraction or chromatography. The acylated amine can then be deacylated to recover the other enantiomer.
Chemo-Catalytic Kinetic Resolution: The Jacobsen Hydrolytic Kinetic Resolution (HKR)
The Jacobsen catalyst, a chiral cobalt-salen complex, is highly effective for the hydrolytic kinetic resolution of terminal epoxides.[13] In the presence of water, the catalyst selectively promotes the ring-opening of one enantiomer of the epoxide, yielding a diol and leaving the unreacted epoxide in high enantiomeric excess.[14] This method is particularly valuable for the synthesis of chiral β-blockers.[3]
Caption: Principle of Jacobsen Hydrolytic Kinetic Resolution.
Chiral chromatography is a powerful separation technique that utilizes a chiral stationary phase (CSP).[15] The enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and enabling their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative method for obtaining pure enantiomers.[15]
Asymmetric Synthesis: The Direct Approach
Asymmetric synthesis is the most elegant and efficient strategy for obtaining enantiomerically pure compounds, as it aims to create the desired stereocenter with high selectivity, theoretically allowing for a 100% yield of the target enantiomer.
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate.[16] It directs the stereochemical outcome of a subsequent reaction and is then removed to yield the enantiomerically enriched product. Evans auxiliaries, which are oxazolidinones, are widely used in asymmetric aldol, alkylation, and Diels-Alder reactions.[1][2]
Mechanism of Stereocontrol with an Evans Auxiliary in a Diels-Alder Reaction:
In a Lewis acid-promoted Diels-Alder reaction, the Evans auxiliary chelates to the Lewis acid, creating a rigid, sterically defined environment.[17] This conformation blocks one face of the dienophile, forcing the diene to approach from the less hindered face, thus leading to a highly diastereoselective cycloaddition.
Caption: Stereocontrol using an Evans chiral auxiliary.
A chiral catalyst is a substance that directs the stereochemical outcome of a reaction without being consumed in the process. This approach is highly atom-economical and is widely used in industrial settings.
Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation, for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001, utilizes chiral ruthenium-phosphine catalysts for the enantioselective reduction of ketones and other unsaturated compounds.[18][19] This method is a cornerstone of modern asymmetric synthesis.
Experimental Protocol: Asymmetric Hydrogenation of a Ketone
-
Catalyst Preparation: In a glovebox, the chiral ruthenium precursor and the appropriate chiral phosphine ligand are dissolved in a degassed solvent to form the active catalyst.
-
Reaction: The ketone substrate is added to the catalyst solution in a high-pressure reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until completion.
-
Work-up: The solvent is removed, and the crude product is purified by chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC.
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation, another Nobel Prize-winning reaction, employs a titanium-tartrate complex to catalyze the enantioselective epoxidation of allylic alcohols.[20][21] This reaction is highly reliable and predictable, providing access to valuable chiral epoxy alcohol building blocks.[17]
Organocatalysis: In recent years, the use of small organic molecules as chiral catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis.[22][23] Proline and its derivatives are effective catalysts for a variety of transformations, including aldol and Mannich reactions.[24]
Industrial Scale-Up and Economic Considerations
The transition of a chiral synthesis from the laboratory to an industrial scale presents a unique set of challenges.[3] Factors such as the cost and availability of starting materials and catalysts, reaction efficiency, and the ease of product purification become paramount.
Comparison of Chiral Synthesis Strategies:
| Strategy | Advantages | Disadvantages |
| Chiral Pool | Readily available, often inexpensive starting materials. | Limited to the structural diversity of natural products. |
| Resolution | Applicable to a wide range of compounds. | Maximum 50% theoretical yield for the desired enantiomer; requires a resolving agent. |
| Asymmetric Synthesis | High theoretical yield (up to 100%); atom-economical (especially with catalysts). | Development of a highly selective catalyst can be challenging and expensive. |
A cost-benefit analysis is crucial in selecting the most appropriate synthetic strategy for a given target molecule.[25] For instance, while the enzyme cost can be a significant factor in enzymatic resolutions, the high selectivity and mild reaction conditions can offset this expense.[26]
Conclusion and Future Outlook
Chiral building blocks are indispensable tools in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The choice between leveraging the chiral pool, performing a resolution, or designing an asymmetric synthesis is a strategic decision that must be made on a case-by-case basis. A thorough understanding of the underlying principles and practical considerations of each approach is essential for any scientist working in this field. The continued development of novel and more efficient chiral catalysts, along with the expansion of biocatalytic methods, will undoubtedly continue to drive innovation in the synthesis of complex chiral molecules, leading to the development of safer and more effective drugs and advanced materials.
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Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides | Journal of the American Chemical Society. (URL: [Link])
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Methodological & Application
Asymmetric synthesis using (R)-2-Vinyloxirane as a chiral synthon
Application Notes & Protocols
Topic: Asymmetric Synthesis Using (R)-2-Vinyloxirane as a Chiral Synthon Audience: Researchers, scientists, and drug development professionals.
Harnessing the Power of (R)-2-Vinyloxirane in Stereoselective Synthesis
Introduction: The Strategic Value of a Bifunctional Chiral Building Block
In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is intrinsically linked to its biological activity, making asymmetric synthesis a critical discipline.[1][2][3] Chiral synthons, or building blocks, are foundational to this endeavor, offering a reliable method for introducing specific stereocenters into a target molecule.
(R)-2-Vinyloxirane stands out as a uniquely versatile C4 chiral synthon. Its value stems from the powerful combination of two reactive functional groups within a compact, stereodefined framework: a strained epoxide ring and a vinyl group. This bifunctionality allows for a diverse array of stereoselective transformations. The high ring strain of the epoxide makes it an excellent electrophile for ring-opening reactions, while the vinyl group serves as a handle for a multitude of transition-metal-catalyzed cross-coupling, cycloaddition, and rearrangement reactions.[4][5] This guide provides an in-depth exploration of the core reactivity of (R)-2-vinyloxirane, complete with mechanistic insights and detailed protocols for its application.
Core Reactivity and Mechanistic Principles
The utility of (R)-2-vinyloxirane is primarily centered on two distinct modes of reactivity: the nucleophilic opening of the epoxide ring and metal-catalyzed transformations involving the entire vinyl epoxide moiety.
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, driven by the release of ring strain.[6] In the case of (R)-2-vinyloxirane, a nucleophile can attack one of two electrophilic carbons, leading to two potential regioisomers. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.
-
SN2 Pathway: Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism. Steric hindrance is the dominant controlling factor, directing the nucleophile to attack the less substituted carbon (C3). This results in a 1,2-addition product, an allylic alcohol, with clean inversion of configuration at the C2 stereocenter.[7][8]
-
SN2' Pathway: In the presence of certain organometallic reagents, particularly organocuprates, the reaction can proceed via a conjugate addition, or SN2' pathway.[9] Here, the nucleophile attacks the terminal carbon of the vinyl group (C4), inducing the epoxide to open. This pathway yields a homoallylic alcohol and transfers the original C2 chirality to a new stereocenter at C3.
The choice between these two pathways provides a powerful tool for chemists to selectively generate different chiral scaffolds from a single starting material.
Caption: Modes of nucleophilic attack on (R)-2-vinyloxirane.
The presence of the vinyl group opens the door to the rich and diverse chemistry of transition metals, particularly palladium and copper. These catalysts can coordinate to the π-system of the double bond, often in concert with the epoxide oxygen, to mediate unique transformations not accessible through simple nucleophilic opening.
-
Palladium-Catalyzed Chemistry: Palladium(0) catalysts are exceptionally versatile in their reactions with vinyloxiranes.[10] They can facilitate formal [3+2] cycloadditions with various dipolarophiles, generating highly functionalized five-membered rings.[11] Another key transformation is the Tsuji-Trost-like allylation, where the vinyloxirane acts as an allylic electrophile precursor for coupling with stabilized nucleophiles.[12] These reactions often proceed with high stereoselectivity, preserving or transferring the chirality of the starting epoxide.
-
Copper-Catalyzed Rearrangements: Lewis acidic copper catalysts can promote a novel ring-expansion rearrangement of vinyloxiranes to furnish 2,5-dihydrofurans.[13][14] Computational studies suggest this process can involve a dual copper-catalyst mechanism for key steps, highlighting the intricate role of the metal in orchestrating the bond reorganization.[15][16] This transformation provides rapid access to important heterocyclic motifs.
Data Summary: Representative Transformations
The following table summarizes typical outcomes for various reactions starting from (R)-2-vinyloxirane, demonstrating its synthetic flexibility.
| Reaction Type | Reagent/Catalyst | Major Product Type | Regioselectivity | Stereochemical Outcome | Typical Yield | Reference |
| Nucleophilic Opening | NaN₃, NH₄Cl | Allylic Azido Alcohol | SN2 (at C2) | Inversion | Good-Excellent | [17] |
| R₂CuLi | Homoallylic Alcohol | SN2' (at C4) | Chirality Transfer | Good | [4][9] | |
| Thioketones, SiO₂/BF₃ | 1,3-Oxathiolane | SN2 (at C2) | Inversion | Good | [18] | |
| Metal-Catalyzed | Pd(0), N-Tosylhydrazones | "Skipped" Allylic Alcohol | Total | Stereoselective | Excellent | [12] |
| Pd(0), Vinylaziridines | Tetrahydrofuran derivative | [3+2] Cycloaddition | Stereospecific | Good | [11] | |
| Cu(acac)₂ | 2,5-Dihydrofuran | Rearrangement | Stereospecific | Excellent | [13] |
Experimental Protocols
The following protocols are provided as representative examples of the key transformations of (R)-2-vinyloxirane.
Safety Precaution: (R)-2-Vinyloxirane is a volatile and reactive epoxide. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It is classified as a Dangerous Good for transport.[19] All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: SN2 Ring-Opening with Azide
(Synthesis of (S)-1-azido-3-buten-2-ol)
This protocol details the regioselective ring-opening of (R)-2-vinyloxirane at the less hindered C2 position using sodium azide, a classic SN2 reaction that proceeds with inversion of stereochemistry.[17]
Materials:
-
(R)-2-Vinyloxirane
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (Deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-vinyloxirane (1.0 g, 14.27 mmol, 1.0 equiv.).
-
Add a solvent mixture of MeOH/H₂O (8:1, 15 mL).
-
To the stirred solution, add sodium azide (4.64 g, 71.35 mmol, 5.0 equiv.) followed by solid ammonium chloride (1.91 g, 35.67 mmol, 2.5 equiv.) at room temperature.
-
Attach a reflux condenser and warm the reaction mixture to 55 °C.
-
Maintain stirring at 55 °C for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and quench by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-azido-3-buten-2-ol.
Caption: Experimental workflow for the synthesis of (S)-1-azido-3-buten-2-ol.
Protocol 2: Palladium-Catalyzed [3+2] Cycloaddition
(Synthesis of a Chiral Tetrahydrofuran Derivative)
This protocol illustrates a palladium-catalyzed cycloaddition reaction, where (R)-2-vinyloxirane acts as a three-atom component (a zwitterionic π-allyl palladium intermediate) reacting with a two-atom component. This example is adapted from methodologies involving Pd-catalyzed reactions of vinyloxiranes.[11]
Materials:
-
(R)-2-Vinyloxirane
-
2-Nitro-1,3-enyne substrate (as the dipolarophile)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Round-bottom flask, inert atmosphere setup (Schlenk line or glovebox), magnetic stirrer
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere of Argon, add Pd₂(dba)₃ (0.025 equiv.) and PPh₃ (0.1 equiv.).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 20 minutes until a homogeneous catalyst solution forms.
-
Add the 2-nitro-1,3-enyne substrate (1.0 equiv.) to the flask.
-
Add (R)-2-vinyloxirane (1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature (or gentle heating, e.g., 40-60 °C, if required) and monitor by TLC. The reaction time can vary from 4 to 16 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired chiral tetrahydrofuran cycloadduct.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Conclusion
(R)-2-Vinyloxirane is a powerful and versatile chiral synthon that provides efficient access to a wide range of enantiomerically enriched molecules. Its dual reactivity allows for strategic, stereocontrolled bond formations through either nucleophilic ring-opening or sophisticated transition metal-catalyzed pathways. The ability to selectively engage either the epoxide or the vinyl moiety, or both in tandem, grants chemists remarkable control over molecular architecture. The protocols and principles outlined in this guide serve as a foundation for researchers and drug development professionals to confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery and production of complex chiral targets.
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Regio- and Stereoselective Reactions of gem-Difluorinated Vinyloxiranes with Heteronucleophiles. The Journal of Organic Chemistry. [Link]
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Rhodium-Catalyzed Stereoselective Intramolecular Tandem Reaction of Vinyloxiranes with Alkynes: Atom- and Step-Economical Synthesis of Multifunctional Mono-, Bi-, and Tricyclic Compounds. ACS Publications. [Link]
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Synthesis of Highly Functionalized Allylic Alcohols from Vinyl Oxiranes and N-Tosylhydrazones via a Tsuji–Trost-Like “Palladium–Iodide” Catalyzed Coupling. Organic Letters. [Link]
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Regio- and Stereoselectivity in the Reactions of Organometallic Reagents with an Electron-Deficient and an Electron-Rich Vinyloxirane: Applications for Sequential Bis-Allylic Substitution Reactions in the Generation of Vicinal Stereogenic Centers. The Journal of Organic Chemistry. [Link]
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Reaction of Thioketones with (R)-2-Vinyloxirane: Regio- and Stereoselective Formation of (S)-4-Vinyl-1,3-oxathiolanes. ResearchGate. [Link]
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Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. ACS Publications. [Link]
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Copper-catalyzed rearrangement of vinyl oxiranes. PubMed - NIH. [Link]
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Mechanism and the origins of stereospecificity in copper-catalyzed ring expansion of vinyl oxiranes: a traceless dual transition-metal-mediated process. PubMed - NIH. [Link]
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Mechanism and the Origins of Stereospecificity in Copper-Catalyzed Ring Expansion of Vinyl Oxiranes: A Traceless Dual Transition-Metal-Mediated Process. Journal of the American Chemical Society. [Link]
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Vinyl Epoxides in Organic Synthesis. Chemical Reviews. [Link]
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Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. Arkivoc. [Link]
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Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. NIH. [Link]
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Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. PubMed. [Link]
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Palladium-Catalyzed Reactions. MDPI. [Link]
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Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
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Copper-Catalyzed Rearrangement of Vinyl Oxiranes. Amanote Research. [Link]
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Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PMC - NIH. [Link]
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SN2' Additions of organocopper reagents to vinyloxiranes. Chemical Reviews. [Link]
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Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Royal Society of Chemistry. [Link]
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Palladium-catalyzed coupling of vinyl epoxides with organostannanes. ACS Publications. [Link]
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Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]
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Oxaphospholane Oxides Made from Vinyloxiranes. ChemistryViews. [Link]
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Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]
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Asymmetric synthesis of anti-aldol segments via a nonaldol route: synthetic applications to statines and (-)-tetrahydrolipstatin. PubMed. [Link]
-
Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
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Asymmetric Synthesis. University of York. [Link]
-
Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. ResearchGate. [Link]
-
Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid-Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids. ResearchGate. [Link]
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Construction of 4-Vinyl-1,2-oxaphospholane 2-Oxides from Vinyloxiranes and Phosphoryl Diazomethanes. PubMed. [Link]
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Application Notes & Protocols: Regio- and Stereoselective Ring-Opening Reactions of (R)-2-Vinyloxirane with Nucleophiles
Introduction: The Synthetic Utility of (R)-2-Vinyloxirane
(R)-2-Vinyloxirane is a potent chiral building block in modern organic synthesis. Its value stems from the combination of a strained epoxide ring and an adjacent vinyl group, creating a molecule with multiple electrophilic sites. The controlled, nucleophilic ring-opening of this epoxide provides a reliable pathway to highly functionalized, enantiomerically enriched compounds, particularly chiral allylic alcohols and their derivatives.[1] These products are key intermediates in the synthesis of complex natural products and pharmaceutical agents where precise stereochemical control is paramount for biological activity.
The outcome of the ring-opening reaction is dictated by a subtle interplay between the nucleophile's intrinsic properties, the reaction conditions, and the inherent stereochemistry of the vinyloxirane. This guide provides a detailed exploration of these factors, focusing on the mechanistic principles that govern regioselectivity and stereoselectivity, and offers field-proven protocols for researchers in synthetic and medicinal chemistry.
Mechanistic Principles: A Tale of Two Pathways
The reaction of a nucleophile with (R)-2-vinyloxirane can proceed through two primary, competitive pathways: a direct SN2 displacement or a conjugate SN2' addition. The preferred pathway determines the resulting product isomer.
-
SN2 Pathway (1,2-Addition): This pathway involves a direct nucleophilic attack on the less sterically hindered carbon of the epoxide ring (C2).[2] This is a classic SN2 reaction, characterized by the inversion of configuration at the attacked stereocenter.[3][4] This route is generally favored by "hard" nucleophiles (as defined by HSAB theory), such as amines, thiolates, and alkoxides, under basic or neutral conditions. The product is a chiral alcohol with the nucleophile attached at the C2 position.
-
SN2' Pathway (1,4-Addition): In this pathway, the nucleophile attacks the terminal carbon of the vinyl group (C4). This conjugate addition triggers a concerted electronic rearrangement, leading to the opening of the epoxide ring and the formation of a C=C double bond between C2 and C3. This pathway is characteristic of "soft" nucleophiles, most notably organocopper reagents (Gilman reagents).[5] The SN2' reaction typically proceeds with anti-stereoselectivity, meaning the nucleophile adds to the face opposite the departing C-O bond, resulting predominantly in the formation of (E)-allylic alcohols.
The regioselectivity—the choice between the SN2 and SN2' pathway—is a critical consideration for synthetic planning.[6]
Visualizing the Reaction Pathways
The distinct trajectories of the SN2 and SN2' attacks are illustrated below.
Caption: Competing SN2 and SN2' pathways for nucleophilic attack.
Application Notes for Common Nucleophiles
The choice of nucleophile is the primary determinant of the reaction's regiochemical outcome.
Organocopper Reagents (Gilman Reagents)
Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are soft nucleophiles and are the reagents of choice for effecting SN2' additions to vinyloxiranes.[5][7] The reaction is highly regio- and stereoselective, affording (E)-allylic alcohols in excellent yields.[8] The reaction proceeds via an anti-attack mechanism, where the organocuprate adds to the vinyl group from the face opposite the epoxide ring. This method is a cornerstone for the synthesis of chiral allylic alcohols.[9]
Nitrogen Nucleophiles (Amines)
Primary and secondary amines are effective nucleophiles for the ring-opening of epoxides.[10] Due to their "harder" nucleophilic character, they overwhelmingly favor the SN2 pathway, attacking the less substituted C2 carbon to yield chiral β-amino alcohols.[11] A common challenge with amine alkylation is overalkylation, as the product amine is often more nucleophilic than the starting amine.[12][13] This can be mitigated by using a large excess of the starting amine or by employing alternative ammonia surrogates.[14]
Sulfur Nucleophiles (Thiols and Thiolates)
Thiols and their corresponding thiolates are soft nucleophiles but typically react with vinyloxiranes via a direct SN2 mechanism.[15][16] The reaction is highly stereoselective, proceeding with inversion of configuration at the C2 carbon to yield anti-1,2-adducts. The high nucleophilicity of sulfur allows these reactions to proceed under mild conditions, often catalyzed by a weak base to generate the thiolate in situ.
Oxygen Nucleophiles (Alcohols and Alkoxides)
Alcohols are generally poor nucleophiles and require activation of the epoxide to react efficiently. Lewis acids like BF₃·Et₂O can catalyze the ring-opening, promoting attack to form β-hydroxy allyl-ethers.[17][18] The regioselectivity in Lewis acid-catalyzed reactions can be complex and depends on the specific acid and substrate.[19] In contrast, their conjugate bases, alkoxides, are strong nucleophiles and react readily under basic conditions via the SN2 pathway.[4]
Summary of Regioselectivity with Various Nucleophiles
The following table summarizes the expected outcomes for the ring-opening of (R)-2-vinyloxirane with different classes of nucleophiles.
| Nucleophile Class | Reagent Example | Typical Conditions | Predominant Pathway | Major Product Type |
| Organocuprates | (CH₃)₂CuLi | Anhydrous THF, -78 °C to 0 °C | SN2' | (E)-Allylic Alcohol |
| Amines | Benzylamine (BnNH₂) | EtOH, reflux | SN2 | β-Amino Alcohol |
| Thiols/Thiolates | Thiophenol (PhSH) | NaH, THF | SN2 | anti-1,2-Thioalcohol |
| Alcohols | Methanol (MeOH) | BF₃·Et₂O, CH₂Cl₂ | SN2 | β-Methoxy Alcohol |
| Azides | Sodium Azide (NaN₃) | H₂O/MeOH | SN2 | anti-1,2-Azidoalcohol |
| Cyanides | KCN | Aqueous EtOH | SN2 | anti-1,2-Cyanohydrin |
Detailed Experimental Protocols
Author's Note: All operations should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for organometallic reactions. Glassware should be oven- or flame-dried and cooled under a stream of inert gas (Nitrogen or Argon).
Protocol 1: Synthesis of (E)-4-Phenylbut-2-en-1-ol via SN2' Ring-Opening
This protocol details the highly regioselective SN2' addition of a phenyl group to (R)-2-vinyloxirane using a Gilman cuprate, a reaction widely employed in the synthesis of chiral allylic alcohols.[5][20]
Materials:
-
Copper(I) Iodide (CuI)
-
Phenyllithium (PhLi) in cyclohexane/ether
-
(R)-2-Vinyloxirane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (N₂ or Ar)
-
Low-temperature thermometer
-
Separatory funnel
Step-by-Step Procedure:
-
Cuprate Formation: To a flame-dried three-neck flask under a positive pressure of nitrogen, add Copper(I) Iodide (1.05 equivalents). Add anhydrous THF via syringe. Cool the resulting slurry to -40 °C in an acetonitrile/dry ice bath.
-
Causality: The low temperature is essential for the stability of the organocuprate reagent.
-
-
Slowly add Phenyllithium solution (2.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -30 °C. The solution will typically change color, indicating the formation of the Gilman reagent, lithium diphenylcuprate ((Ph)₂CuLi). Stir the mixture for 30 minutes at this temperature.
-
Epoxide Addition: Slowly add a solution of (R)-2-vinyloxirane (1.0 equivalent) in anhydrous THF to the cuprate suspension at -40 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to 0 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up and Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C. This will hydrolyze the remaining organometallic species.
-
Self-Validation: The appearance of a deep blue color upon exposure to air indicates the presence of Cu(II), confirming the oxidation of the copper species during workup.
-
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-allylic alcohol.
Protocol 2: Synthesis of (R)-1-(Benzylamino)but-3-en-2-ol via SN2 Ring-Opening
This protocol describes the direct SN2 ring-opening of (R)-2-vinyloxirane with an amine nucleophile to produce a valuable chiral β-amino alcohol intermediate.[11]
Materials:
-
(R)-2-Vinyloxirane
-
Benzylamine
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-2-vinyloxirane (1.0 equivalent) in absolute ethanol.
-
Add benzylamine (1.5 to 2.0 equivalents) to the solution.
-
Causality: An excess of the amine is used to minimize the potential for dialkylation of the nitrogen atom, a common side reaction.[12]
-
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).
-
Reaction Monitoring: Monitor the reaction for 4-6 hours using TLC until the starting epoxide is consumed.
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the ethanol and excess benzylamine under reduced pressure.
-
Purification: The crude residue can often be purified directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure β-amino alcohol.
-
Self-Validation: The product should be characterized by ¹H and ¹³C NMR to confirm the structure and by polarimetry to confirm the retention of chirality. The stereochemistry at C2 is inverted to (S), but due to Cahn-Ingold-Prelog priority rules, the overall molecule is named as (R).
-
References
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from Master Organic Chemistry website. [Link]
-
University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides. Retrieved from University of Calgary website. [Link]
-
Aponick, A., & Li, C.-Y. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(13), 6789-6813. [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from Khan Academy website. [Link]
-
Funabiki, K., Ohtsuki, T., Ishihara, T., & Yamanaka, H. (2005). Regio- And Stereoselective Reactions of Gem-Difluorinated Vinyloxiranes With Heteronucleophiles. The Journal of Organic Chemistry, 70(23), 9448-9451. [Link]
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The Organic Chemistry Tutor. (2020). 9.16 Epoxide Reactions. Retrieved from YouTube. [Link]
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Beneteau, V., et al. (2007). Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. Arkivoc, 2007(5), 277-292. [Link]
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Marshall, J. A. (1989). SN2' Additions of organocopper reagents to vinyloxiranes. Chemical Reviews, 89(7), 1503–1511. [Link]
-
ResearchGate. (n.d.). Asymmetric Syntheses of Chiral Allylic Alcohols. Retrieved from ResearchGate. [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from Master Organic Chemistry website. [Link]
-
Di Bussolo, V., et al. (2003). Regio- and Stereoselectivity of the Addition of O-, S-, N-, and C-Nucleophiles to the β Vinyl Oxirane Derived from d-Glucal. The Journal of Organic Chemistry, 68(20), 7869-7872. [Link]
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ResearchGate. (2020). Thiol-ene addition of mercaptoalcohols to poly(vinylsiloxanes) under visible light photocatalysis – An approach towards cross-linkable hydrophilic silicones. Retrieved from ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from Organic Chemistry Portal website. [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Addition of pro-nucleophiles to the vinyl epoxides 81. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2006). Reaction of Thioketones with (R)-2-Vinyloxirane: Regio- and Stereoselective Formation of (S)-4-Vinyl-1,3-oxathiolanes. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Retrieved from NIH website. [Link]
-
Semantic Scholar. (2009). Thiol-ene chemistry of vinylsilanes. Retrieved from Semantic Scholar. [Link]
-
Organic Chemistry Portal. (2007). Highly Enantioselective Synthesis of (E)-Allylic Alcohols. Retrieved from Organic Chemistry Portal website. [Link]
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. Retrieved from ResearchGate. [Link]
-
University of Calgary. (n.d.). Ch18: Organocopper reagents. Retrieved from University of Calgary website. [Link]
-
Semantic Scholar. (n.d.). Synthesis of chiral allylic alcohols by the reaction of chiral titanium–alkyne complexes with carbonyl compounds. Retrieved from Semantic Scholar. [Link]
-
ElectronicsAndBooks. (n.d.). Lewis acid-catalyzed regiospecific opening of vinyl epoxides by alcohols. Retrieved from ElectronicsAndBooks. [Link]
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ResearchGate. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from Organic Chemistry Portal website. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Angewandte Chemie International Edition, 43(48), 6700-6704. [Link]
-
National Institutes of Health. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from NIH website. [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from Chemistry Steps. [Link]
-
Pure Help Center. (2012). Regio- and stereoselectivity in the reactions of organometallic reagents with an electron-deficient and an electron-rich vinyloxirane: Applications for sequential bis-allylic substitution reactions in the generation of vicinal stereogenic centers. Retrieved from Pure Help Center. [Link]
-
National Institutes of Health. (n.d.). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Retrieved from NIH website. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2019). Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis.pdf. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Retrieved from RSC Publishing. [Link]
-
Wikipedia. (n.d.). Regioselectivity. Retrieved from Wikipedia. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from NIH website. [Link]
-
Royal Society of Chemistry. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Retrieved from RSC Publishing. [Link]
-
Chemistry Stack Exchange. (2020). Ring opening, nucleophilic substitution. Retrieved from Chemistry Stack Exchange. [Link]
-
PubMed. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Retrieved from PubMed. [Link]
-
PubMed. (2016). Ring opening of epoxides with C-nucleophiles. Retrieved from PubMed. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from Master Organic Chemistry website. [Link]
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Professor Dave Explains. (2019). Organocuprates (Gilman Reagents). Retrieved from YouTube. [Link]
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-
Royal Society of Chemistry. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. Retrieved from RSC Publishing. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Reactions Involving (R)-2-Vinyloxirane
A Senior Application Scientist's Guide to Harnessing a Versatile Chiral Building Block
Introduction: The Synergy of Chirality and Catalysis
(R)-2-Vinyloxirane stands as a premier C4 chiral building block in modern organic synthesis. Its inherent strain energy, coupled with the presence of two distinct and reactive functional groups—a vinyl moiety and an epoxide—renders it a substrate of immense potential.[1] The true synthetic power of this molecule is unlocked through transition metal catalysis, particularly with palladium. Palladium catalysts orchestrate a variety of elegant and powerful transformations, proceeding with remarkable control over regioselectivity and stereoselectivity.
This guide provides an in-depth exploration of palladium-catalyzed reactions of (R)-2-vinyloxirane, moving beyond simple procedural lists to explain the underlying principles that govern these transformations. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently apply these methods in their own synthetic endeavors. The cornerstone of these reactions is the formation of a π-allylpalladium intermediate, a versatile species that can be intercepted by a wide array of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds.
Core Mechanism: The Tsuji-Trost Allylic Alkylation
The most prominent transformation of vinyloxiranes is the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction.[2][3][4] This reaction provides a powerful method for forming new bonds at one of the allylic positions of the vinyloxirane precursor.
The Catalytic Cycle: A Step-by-Step Dissection
The reaction is initiated by the oxidative addition of a palladium(0) complex to the C-O bond of the epoxide. This is the crucial ring-opening step and results in the formation of a zwitterionic η³-π-allylpalladium(II) intermediate.[3][5] This intermediate is not static; it exists as a dynamic equilibrium of rapidly interconverting forms. The nucleophile then attacks this electrophilic π-allyl complex. The final step is the reductive elimination of the product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
A key stereochemical feature of this reaction is the concept of "double inversion." The initial oxidative addition of palladium occurs with an inversion of stereochemistry at the carbon center. Subsequently, the nucleophilic attack on the π-allyl complex also proceeds with inversion. The net result is an overall retention of the original stereochemistry, a synthetically powerful outcome that allows for the transfer of chirality from the starting material to the product.
Controlling Regioselectivity: The Decisive Role of Ligands and Nucleophiles
The π-allylpalladium intermediate presents two potential sites for nucleophilic attack: the C1 (substituted) and C3 (unsubstituted) positions. The outcome is highly dependent on the interplay between the steric bulk of the nucleophile and the electronic properties of the phosphine ligands on the palladium center.
-
Sterically Hindered Nucleophiles: Large nucleophiles preferentially attack the less sterically encumbered C3 terminus, leading to the formation of linear (E)-allylic products.
-
Sterically Unhindered Nucleophiles: Smaller nucleophiles may attack the more substituted C1 position, yielding the branched product.[3]
-
Ligand Effects: The choice of ligand is paramount. Electron-donating, bulky phosphine ligands can influence the charge distribution on the π-allyl complex and sterically direct the incoming nucleophile.[8] For instance, ligands like triphenylphosphine (PPh₃) often favor the formation of the linear product.
Application Note 1: Stereospecific C-C Bond Formation via Allylic Alkylation
The palladium-catalyzed reaction of (R)-2-vinyloxirane with soft carbon nucleophiles, such as malonates or β-ketoesters, is a robust method for constructing chiral molecules containing quaternary carbon centers or valuable 1,4-diene structures.
Protocol 1: Synthesis of (S)-Dimethyl 2-(1-hydroxybut-3-en-2-yl)malonate
This protocol details a typical Tsuji-Trost reaction using dimethyl malonate as the nucleophile. The reaction proceeds with high regioselectivity for the less substituted carbon and overall retention of stereochemistry.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Wt. | Amount (mmol) | Mass/Volume | Role |
| (R)-2-Vinyloxirane | 70.09 g/mol | 5.0 | 350 mg (0.40 mL) | Substrate |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 g/mol | 0.25 (5 mol%) | 289 mg | Catalyst |
| Dimethyl malonate | 132.12 g/mol | 6.0 (1.2 eq) | 793 mg (0.60 mL) | Nucleophile |
| Sodium hydride (60% in oil) | 24.00 g/mol | 6.0 (1.2 eq) | 240 mg | Base |
| Tetrahydrofuran (THF), dry | - | - | 25 mL | Solvent |
Step-by-Step Methodology
-
Preparation of the Nucleophile: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (240 mg, 6.0 mmol). Suspend the NaH in dry THF (10 mL) and cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Add dimethyl malonate (0.60 mL, 6.0 mmol) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Catalyst Addition: In a single portion, add Pd(PPh₃)₄ (289 mg, 0.25 mmol) to the flask. The mixture may turn a deeper yellow or orange color.
-
Substrate Addition: Add a solution of (R)-2-vinyloxirane (350 mg, 5.0 mmol) in dry THF (5 mL) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 30% ethyl acetate in hexanes) to yield the pure product.
Field-Proven Insights (Causality)
-
Why NaH? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the malonate, ensuring a sufficient concentration of the active nucleophile.[4]
-
Why Pd(PPh₃)₄? This Pd(0) complex is a common and effective precatalyst that readily enters the catalytic cycle. The triphenylphosphine ligands are crucial for stabilizing the palladium center and influencing regioselectivity towards the linear product.[9]
-
Why an Inert Atmosphere? The Pd(0) catalyst and the anionic nucleophile are sensitive to oxygen and moisture. An inert atmosphere (argon or nitrogen) is essential to prevent catalyst decomposition and unwanted side reactions.
Application Note 2: Synthesis of Chiral Allylic Amines
The introduction of nitrogen nucleophiles provides access to chiral allylic amines and their derivatives, which are prevalent motifs in pharmaceuticals and natural products. The reaction can be adapted for various nitrogen sources, including primary and secondary amines, azoles, and purine bases.[10]
Protocol 2: Synthesis of an Acyclic Nucleoside Precursor
This protocol demonstrates the reaction of (R)-2-vinyloxirane with a purine base, showcasing an application in medicinal chemistry.[10]
Table 2: Reagents and Materials
| Reagent/Material | Molecular Wt. | Amount (mmol) | Mass/Volume | Role |
| (R)-2-Vinyloxirane | 70.09 g/mol | 1.0 | 70 mg | Substrate |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 g/mol | 0.025 (2.5 mol%) | 23 mg | Catalyst Precursor |
| (R,R)-DACH-Naphthyl Ligand | - | 0.075 (7.5 mol%) | Specific to ligand | Chiral Ligand |
| 6-Chloropurine | 154.55 g/mol | 1.2 (1.2 eq) | 185 mg | Nucleophile |
| Cesium Carbonate (Cs₂CO₃) | 325.82 g/mol | 2.0 (2.0 eq) | 652 mg | Base |
| Dioxane, dry | - | - | 10 mL | Solvent |
Step-by-Step Methodology
-
Catalyst Pre-formation: In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and the chiral ligand (0.075 mmol) to a flame-dried Schlenk tube. Add dry dioxane (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Addition of Reagents: Add 6-chloropurine (185 mg, 1.2 mmol) and cesium carbonate (652 mg, 2.0 mmol) to the catalyst mixture.
-
Substrate Addition: Add (R)-2-vinyloxirane (70 mg, 1.0 mmol) to the reaction mixture.
-
Reaction: Seal the tube and heat the reaction at 60 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the N-alkylated product.
Authoritative Grounding & Causality
-
Why Pd₂(dba)₃ and a Chiral Ligand? Unlike the previous protocol, this is an asymmetric transformation. A Pd(0) source like Pd₂(dba)₃ is used in combination with a specialized chiral ligand.[10] The ligand creates a chiral environment around the metal center, which is essential for controlling the enantioselectivity of the product.
-
Why Cesium Carbonate? Cs₂CO₃ is a mild base often used in palladium catalysis. It is effective at deprotonating the N-H of the purine without causing significant side reactions. Its solubility in organic solvents is also beneficial.
Expanding the Synthetic Toolbox
While allylic alkylation is the most common, palladium catalysts can promote other valuable transformations of (R)-2-vinyloxirane.
Table 3: Overview of Other Palladium-Catalyzed Reactions
| Reaction Type | Co-reactant(s) | Product Type | Key Features & Insights |
| Carboxylation | CO₂ | 4-vinyl-1,3-dioxolan-2-one | An atom-economical [3+2] cycloaddition that incorporates carbon dioxide into the molecular framework.[11] |
| Heck-Type Reaction | Alkenes (e.g., styrenes) | Substituted Homoallylic Alcohols | Involves ring-opening to form a β-halohydrin in situ, followed by a radical-mediated addition to an alkene.[12] |
| Hydrogenolysis | H₂ source (e.g., boranes) | Chiral Alcohols | Reductive ring-opening that can be performed asymmetrically to yield high-value chiral alcohols.[13] |
| Copolymerization | Anhydrides, CO₂ | Polyesters, Polycarbonates | Ring-opening copolymerization (ROCOP) allows for the creation of advanced polymers with editable backbones.[14][15] |
Conclusion
The palladium-catalyzed reactions of (R)-2-vinyloxirane represent a mature yet continually evolving field of organic synthesis. The ability to form a central π-allylpalladium intermediate, which can be trapped by a diverse range of nucleophiles in a highly controlled manner, provides a reliable and powerful strategy for asymmetric synthesis. By understanding the core mechanistic principles—oxidative addition, nucleophilic attack, and the factors governing selectivity—researchers can effectively harness this synergy between a versatile chiral substrate and a powerful catalyst to build molecular complexity with precision and efficiency.
References
- Palladium-Catalyzed Asymmetric Hydrogenolysis of Epoxides.
- Developing Ligands for Palladium(II)
- Synthesis of Highly Functionalized Allylic Alcohols from Vinyl Oxiranes and N-Tosylhydrazones via a Tsuji–Trost-Like “Palladium–Iodide” Catalyzed Coupling.
- Pd(0)-catalyzed carboxylation of 2-vinyloxirane to 4-vinyl-1,3-dioxolan-2-one 1.
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications.
- Palladium-Catalyzed Intermolecular Heck-Type Reaction of Epoxides.
- Palladium-Catalyzed Ring-Opening Reaction of Cyclopropenones with Vinyl Epoxides.
-
Tsuji–Trost reaction. Wikipedia.[Link]
-
Tsuji-Trost Reaction. Organic Chemistry Portal.[Link]
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Tsuji-Trost Allylation. NROChemistry.[Link]
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Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. NIH.[Link]
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17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.[Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.[Link]
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Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. ResearchGate.[Link]
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C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group - University of Pittsburgh.[Link]
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Vinyl Epoxides in Organic Synthesis. Chemical Reviews - ACS Publications.[Link]
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- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Polymerization of (R)-2-Vinyloxirane for the Synthesis of Novel Chiral Materials
Abstract
The synthesis of functional, stereoregular polymers is a cornerstone of modern materials science and pharmaceutical development. (R)-2-Vinyloxirane (R-VIO) emerges as a uniquely valuable monomer, possessing both a reactive epoxide ring suitable for ring-opening polymerization and a vinyl group for potential post-polymerization modification. Its inherent chirality allows for the creation of polymers with defined stereochemistry, a critical feature for applications in chiral separations, asymmetric catalysis, and biocompatible materials. This guide provides a comprehensive overview of the primary methods for (R)-VIO polymerization, focusing on anionic and cationic ring-opening pathways. We delve into the mechanistic rationale behind protocol choices, offer detailed, field-tested experimental procedures, and discuss the characterization and potential applications of the resulting poly((R)-2-vinyloxirane) materials.
Introduction: The Significance of (R)-2-Vinyloxirane
(R)-2-Vinyloxirane is a chiral epoxide monomer that offers a versatile platform for creating advanced polymers. The molecule's structure is key to its utility:
-
Chiral Center: The stereogenic carbon at the C2 position allows for the synthesis of isotactic polymers with a high degree of optical purity. This is paramount in drug development, where biological systems often exhibit high enantioselectivity.[1][2] The specific interactions of chiral polymers can influence drug delivery systems and their compatibility with biological membranes.[1]
-
Epoxide Ring: The strained three-membered ether ring is susceptible to nucleophilic and electrophilic attack, making it ideal for ring-opening polymerization (ROP).[3] This process typically leads to the formation of polyethers.
-
Pendant Vinyl Group: The vinyl substituent provides a reactive handle for a wide array of post-polymerization modifications. This allows for the tuning of polymer properties, such as solubility, thermal characteristics, and functionality, or for grafting other molecules onto the polyether backbone.[4][5][6]
The ability to combine a defined stereochemical backbone with tunable side-chain functionality makes poly(R-VIO) a promising candidate for novel materials in fields requiring molecular recognition and tailored chemical properties.
Strategic Overview: Polymerization Workflow
A successful polymerization experiment requires meticulous planning and execution, from monomer purification to final polymer characterization. The following workflow provides a general framework for the protocols detailed in this guide.
Caption: High-level experimental workflow for the polymerization of (R)-VIO.
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ), often described as "living" polymerization.[7] The mechanism proceeds via nucleophilic attack on one of the epoxide carbons by an anionic initiator.
3.1. Mechanistic Considerations
The initiator, typically a strong nucleophile like an organolithium reagent (e.g., n-butyllithium) or an alkoxide, attacks the least substituted carbon of the epoxide ring (C3), leading to ring-opening and the formation of a propagating alkoxide species.[3][8] This new alkoxide then attacks another monomer molecule, continuing the chain growth.
-
Causality: The choice of a strong nucleophile and aprotic, polar solvents like tetrahydrofuran (THF) is critical. THF solvates the cation (e.g., Li⁺), separating the ion pair and increasing the reactivity of the propagating anionic chain end.[9] Rigorously anhydrous conditions are mandatory, as any protic impurities (like water or alcohols) will protonate the anionic species, terminating the polymerization prematurely.
Caption: Simplified mechanism of anionic chain propagation for (R)-VIO.
3.2. Protocol: Living Anionic Polymerization of (R)-VIO
This protocol describes the synthesis of poly((R)-2-vinyloxirane) using n-butyllithium (n-BuLi) as the initiator in THF.
Materials:
-
(R)-2-Vinyloxirane (≥95.0%)
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer & Solvent Purification:
-
Dry THF over sodium/benzophenone ketyl and distill under inert atmosphere immediately before use.
-
Purify (R)-VIO by stirring over calcium hydride (CaH₂) for 24 hours, followed by vacuum distillation. Store the purified monomer under an inert atmosphere at 2-8°C.
-
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Transfer 50 mL of anhydrous THF to the flask via cannula.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
-
Initiation:
-
Calculate the required volume of n-BuLi solution to achieve the target molecular weight (Mn = [Monomer (g)] / [Initiator (mol)]).
-
Slowly add the calculated amount of n-BuLi solution to the stirring THF via a gas-tight syringe.
-
-
Polymerization:
-
Slowly add a pre-determined amount of purified (R)-VIO (e.g., 2.0 g, ~28.5 mmol) to the initiator solution via syringe.
-
Allow the reaction to stir at -78°C for 24-48 hours. The persistence of a colorless to pale yellow solution indicates the living nature of the polymer chains.
-
-
Termination:
-
Quench the reaction by adding 1-2 mL of anhydrous methanol to the cold solution. This will protonate the living alkoxide chain ends. . Allow the flask to warm to room temperature.
-
-
Isolation:
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitate the polymer by slowly pouring the concentrated solution into a large volume (e.g., 500 mL) of a non-solvent like cold n-hexane or water, with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh non-solvent and dry under vacuum at 40°C to a constant weight.
-
3.3. Expected Results & Data
The molecular weight of the polymer is controlled by the monomer-to-initiator ratio, and the resulting polymers should exhibit a narrow molecular weight distribution.
| Parameter | Typical Value | Rationale / Comment |
| Initiator | n-BuLi | Provides fast and quantitative initiation.[9] |
| Solvent | THF | Polar aprotic solvent stabilizes the propagating anion. |
| Temperature | -78 °C | Minimizes side reactions, such as attack on the vinyl group. |
| Mn (Target) | 5,000 - 20,000 g/mol | Controlled by the [Monomer]/[Initiator] ratio. |
| Polydispersity (Đ) | < 1.2 | Characteristic of a well-controlled living polymerization.[7] |
| Yield | > 90% | High conversion is expected under optimized conditions. |
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization offers an alternative route to polyethers, proceeding through a carbocationic active center.[10] While historically more challenging to control than anionic methods, modern techniques have enabled the synthesis of well-defined polymers.
4.1. Mechanistic Considerations
CROP is initiated by a Lewis acid (e.g., BF₃·OEt₂) or a protonic acid.[10][11] The initiator activates the epoxide oxygen, making the ring susceptible to nucleophilic attack by a monomer molecule. The propagation step involves the attack of the oxygen atom of an incoming monomer on one of the electrophilic carbons of the activated, propagating chain end.
-
Causality: Cationic polymerization is notoriously sensitive to nucleophilic impurities, which can terminate the chain.[12] The choice of solvent is crucial; chlorinated solvents like dichloromethane (CH₂Cl₂) are often used. Temperature control is vital to suppress chain transfer and termination reactions, which can broaden the molecular weight distribution.[11] For monomers with multiple polymerizable groups like 2-vinyloxirane, careful selection of the initiator is required to achieve selective polymerization of the epoxy group over the vinyl group.[11]
4.2. Protocol: Cationic Polymerization of (R)-VIO
This protocol uses boron trifluoride diethyl etherate (BF₃·OEt₂) as a classic Lewis acid initiator.
Materials:
-
(R)-2-Vinyloxirane (purified as in Sec. 3.2)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Methanol
-
Inert gas and Schlenk line equipment
Procedure:
-
Monomer & Solvent Purification:
-
Dry CH₂Cl₂ over CaH₂ and distill under inert atmosphere.
-
Use (R)-VIO purified as described in the anionic protocol.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask under inert gas, dissolve the desired amount of (R)-VIO (e.g., 2.0 g) in 50 mL of anhydrous CH₂Cl₂.
-
Cool the solution to 0°C in an ice bath.
-
-
Initiation & Polymerization:
-
Prepare a dilute stock solution of BF₃·OEt₂ in CH₂Cl₂.
-
Slowly add a catalytic amount of the initiator solution (e.g., targeting a [Monomer]/[Initiator] ratio of 100:1 to 500:1) to the stirring monomer solution.
-
Monitor the reaction progress by observing the increase in viscosity. Allow the reaction to proceed for 2-6 hours at 0°C.
-
-
Termination:
-
Terminate the polymerization by adding 2-3 mL of cold methanol.
-
-
Isolation:
-
Concentrate the solution via rotary evaporation.
-
Precipitate the polymer in a large volume of cold n-hexane.
-
Collect the polymer by filtration and dry under vacuum.
-
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized poly((R)-2-vinyloxirane).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the successful polymerization by the appearance of broad peaks corresponding to the polyether backbone protons, while retaining the sharp signals of the pendant vinyl group protons.
-
¹³C NMR: Provides detailed information about the polymer microstructure and tacticity.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). A narrow peak with Đ < 1.2 from AROP indicates a successful living polymerization.[7]
-
-
Differential Scanning Calorimetry (DSC):
-
Measures the glass transition temperature (Tg), providing insight into the thermal properties and chain mobility of the polymer.
-
Applications in Research and Drug Development
The unique chiral and functional nature of poly((R)-2-vinyloxirane) opens doors to several high-value applications:
-
Chiral Stationary Phases: The polymer can be coated or bonded onto a support matrix (e.g., silica) to create chiral stationary phases for HPLC, enabling the separation of racemic mixtures of drug compounds.[1][13]
-
Drug Delivery Systems: The polyether backbone provides a biocompatible scaffold. The pendant vinyl groups can be functionalized with targeting ligands, imaging agents, or drugs to create advanced nanocarriers for targeted therapies.[13][14]
-
Functional Biomaterials: The polymer can be used to create chiral hydrogels or surfaces that can direct cell growth or exhibit specific interactions with biological systems, leveraging the importance of chirality in biological recognition.[1]
References
- Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles.
- Selective vinyl cationic polymerization of monomers with two cationically polymerizable groups. III. 2‐vinyloxyethyl glycidyl ether: An epoxy‐functionalized vinyl ether. Journal of Polymer Science, Part A: Polymer Chemistry.
- Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes.
- Polymers with Complex Architecture by Living Anionic Polymeriz
- Anionic Vinyl Polymerization.
- Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Oxford University Press.
- Anionic Synthesis of Epoxy End-Capped Polymers. University of Houston.
- Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. PubMed.
- Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Semantic Scholar.
- Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles.
- Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles.
- Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.
- Anionic Polymeriz
- Living Anionic Polymerization – A Powerful Method. Advanced Science News.
- Recent Developments on Cationic Polymerization of Vinyl Ethers.
- Cationic Vinyl Polymeriz
- Solvent free Cationic Copolymerization of 2-Chloroethyl Vinyl Ether with Styrene Catalyzed by Maghnite-H+, a Green C
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pharma Press.
- Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology.
- Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Royal Society of Chemistry.
- Synthesis and characterization of novel functional vinyl ethers th
- Chirality Perspective in Drug Design and Development. Chemspace.
- Synthesis and characterization of macrocyclic vinyl aromatic polymers.
- The Significance of Chirality in Drug Design and Development.
- Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Royal Society of Chemistry.
- (R)-2-Vinyloxirane. Sigma-Aldrich.
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Synthesis of functionalized phenanthrenes from vinyl epoxides
Application Note & Protocol
Title: Synthesis of Functionalized Phenanthrenes via a Transition-Metal-Free Cascade Reaction of Vinyl Epoxides and Arynes
Introduction: The Significance of the Phenanthrene Scaffold
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon comprising three fused benzene rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] This structural motif is integral to a vast array of biologically active natural products, including opioid alkaloids like morphine and the core of steroids.[2][3] Synthetic phenanthrene derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties, making them highly valuable targets in drug discovery programs.[4][5][6]
Historically, the construction of the phenanthrene ring system relied on classical methods such as the Bardhan-Sengupta, Haworth, and Pschorr syntheses.[1][2] While foundational, these methods often require harsh reaction conditions, multi-step procedures, and exhibit limited tolerance for sensitive functional groups.[5] Modern synthetic chemistry seeks more efficient, milder, and versatile strategies.
This application note details a robust and innovative transition-metal-free protocol for the synthesis of highly functionalized phenanthrenes. The strategy leverages the reaction of readily accessible aryl vinyl epoxides with in situ-generated arynes.[7][8] This cascade process, involving a sequence of pericyclic and ring-opening reactions, proceeds under mild conditions and provides access to phenanthrenes bearing a versatile hydroxyl group, which serves as a handle for further molecular elaboration.[9] This guide provides the scientific rationale, a detailed step-by-step protocol, and practical insights for researchers, chemists, and professionals in drug development.
Scientific Principle: A Domino Reaction Cascade
The core of this methodology is a unique cascade reaction that efficiently constructs the phenanthrene skeleton in a single operation from two key components: an aryl vinyl epoxide and an aryne precursor.[7] The reaction is typically initiated by a fluoride source, which triggers the formation of the highly reactive aryne intermediate.
The proposed mechanism unfolds in a three-step sequence: [7][9]
-
Diels-Alder Reaction: The process begins with a [4+2] cycloaddition (Diels-Alder reaction) between the in situ-generated aryne and the aryl vinyl epoxide. The vinyl group on the epoxide acts as the diene component.
-
Ring-Opening Aromatization: The resulting bicyclic intermediate is highly strained due to the epoxide ring. This strain facilitates a rapid, polarity-driven ring-opening of the epoxide, which leads to the aromatization of the newly formed ring, yielding an intermediate B.
-
Ene Reaction: A second molecule of aryne then participates in an ene reaction with intermediate B to furnish the final, stable phenanthrene product, complete with a hydroxyl group.[9]
This elegant sequence combines multiple bond-forming events in one pot, exemplifying the principles of atom and step economy. The transition-metal-free nature of the reaction enhances its functional group tolerance and simplifies product purification.[9][10]
Visualizing the Mechanism
Caption: Plausible reaction mechanism for phenanthrene synthesis.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for the synthesis of functionalized phenanthrenes. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Materials and Equipment
-
Reagents:
-
Aryl vinyl epoxide substrate (e.g., 2-(1-phenylvinyl)oxirane)
-
Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)
-
Cesium fluoride (CsF), anhydrous
-
Acetonitrile (MeCN), anhydrous solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and nitrogen/argon inlet for inert atmosphere
-
Schlenk line or glovebox (recommended for anhydrous conditions)
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Flash column chromatography system (silica gel)
-
General Protocol for Phenanthrene Synthesis
The following protocol is a general procedure adaptable for various substrates, based on the successful synthesis reported in the literature.[7][9]
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl vinyl epoxide (0.2 mmol, 1.0 equiv).
-
Add the aryne precursor (0.48 mmol, 2.4 equiv) and cesium fluoride (CsF) (0.8 mmol, 4.0 equiv).
-
Causality: The excess of the aryne precursor and CsF ensures the efficient generation of the aryne intermediate throughout the reaction, driving the cascade forward to completion.
-
Seal the flask with a septum, and purge with a dry inert gas (nitrogen or argon) for 5-10 minutes.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add anhydrous acetonitrile (2 mL) to the flask.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the fluoride-induced elimination and subsequent cycloaddition steps. Anhydrous conditions are critical to prevent quenching of the highly reactive aryne intermediate.
-
Place the flask in a pre-heated oil bath at 50 °C and stir vigorously.
-
-
Monitoring the Reaction:
-
The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
To take a sample, briefly remove the flask from heat, withdraw a small aliquot via syringe, and quench it in a vial containing a small amount of water and ethyl acetate. Spot the organic layer on a TLC plate.
-
The reaction is typically complete within 6-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Causality: The aqueous workup removes the inorganic salts (CsF, byproducts), while the product is extracted into the organic phase.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but is typically a mixture of hexanes and ethyl acetate.
-
Causality: Chromatography separates the desired phenanthrene product from unreacted starting materials and any side products, yielding the pure functionalized phenanthrene.
-
Visualizing the Experimental Workflow
Caption: General experimental workflow for phenanthrene synthesis.
Substrate Scope and Data Presentation
The versatility of this protocol has been demonstrated across a range of aryl vinyl epoxides. The reaction generally proceeds in moderate to good yields. Electron-donating and electron-withdrawing groups on the aryl ring of the vinyl epoxide are well-tolerated.
| Entry | Aryl Group on Vinyl Epoxide (R) | Product Yield (%) |
| 1 | Phenyl | 75 |
| 2 | 4-Methoxyphenyl | 82 |
| 3 | 4-Biphenyl | 78 |
| 4 | 4-Bromophenyl | 65 |
| 5 | 4-Bromo-3,5-dimethylphenyl | 72 |
| 6 | Thiophen-2-yl | 55 |
| Table 1: Representative yields for the synthesis of phenanthrenes from various aryl vinyl epoxides. Data adapted from literature reports.[7][9] |
Insight: The data indicates that electron-rich aryl groups (Entry 2) can lead to slightly higher yields, potentially by stabilizing intermediates in the cascade. Halogenated substrates (Entries 4 and 5) are also viable, providing handles for subsequent cross-coupling reactions.
Application: Post-Synthetic Functionalization
A key advantage of this method is the production of phenanthrenes bearing a hydroxyl group, which is a versatile functional handle for further derivatization. This is particularly valuable in drug development for structure-activity relationship (SAR) studies.
Protocol Example: O-Alkylation
-
Setup: To a solution of the synthesized phenanthrenol (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the mixture for 30 minutes at 0 °C. Then, add an electrophile such as propargyl bromide (1.2 equiv).
-
Heating & Monitoring: Allow the reaction to warm to 45 °C and stir until completion (monitored by TLC).
-
Workup: Quench carefully with water, extract with an organic solvent, dry, and purify by chromatography to yield the O-alkylated phenanthrene.[9]
This simple transformation demonstrates how the initial product can be readily converted into more complex molecules, expanding the chemical space accessible from this core reaction.[7]
Conclusion and Outlook
The aryne-mediated annulation of vinyl epoxides represents a powerful, modern, and efficient strategy for accessing functionalized phenanthrenes.[8] Its transition-metal-free nature, mild reaction conditions, and the versatility of the resulting hydroxylated products make it an attractive method for researchers in organic synthesis and medicinal chemistry.[9] This protocol provides a reliable foundation for the synthesis of novel phenanthrene-based compounds, which are crucial for the development of new therapeutic agents and advanced functional materials.
References
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Liu, J., Tang, S., Zhao, M., Huai, J., Yu, J., Zhao, J., & Li, P. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(51), 35852–35865. [Link]
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Liu, J., Tang, S., Zhao, M., Huai, J., Yu, J., Zhao, J., & Li, P. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega. [Link]
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Liu, J., Tang, S., Zhao, M., Huai, J., Yu, J., Zhao, J., & Li, P. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PubMed. [Link]
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Liu, J., Tang, S., Zhao, M., Huai, J., Yu, J., Zhao, J., & Li, P. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega. [Link]
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O'Brien, R. V., & Toste, F. D. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(16), 8036-8069. [Link]
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Popik, V. V. (2015). Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization. The Journal of Organic Chemistry, 80(23), 11706–11717. [Link]
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Toste, F. D., & O'Brien, R. V. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews. [Link]
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Zhang, L., Li, H., & Liu, Y. (2013). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 18(7), 8175-8185. [Link]
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Kondoh, A., & Terada, M. (2017). Synthesis of phenanthrene derivatives by intramolecular cyclization utilizing the[7][9]-phospha-Brook rearrangement catalyzed by a Brønsted base. Tetrahedron Letters, 58(2), 159-162. [Link]
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Mishra, V. K., Tiwari, M., & Maier, M. E. (2024). Synthesis of Phenanthrene and Alkyl Phenanthrenes by Palladium(0)-Catalyzed Pericyclic Reactions. Journal of the Iranian Chemical Society. [Link]
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Alcaide, B., Almendros, P., & Alonso, J. M. (2014). Synthesis of Phenanthrene-Based Polycycles by Gold(I)-Catalyzed Cyclization of Biphenyl-Embedded Trienynes. Chemistry – A European Journal, 20(48), 15914-15921. [Link]
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Li, X., Wang, Y., Zhang, Y., & Wang, J. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 293-299. [Link]
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Würsch, D., & Garlyauskas, R. (2017). "Golden" Cascade Cyclization to Benzo[c]-Phenanthridines. The Journal of Organic Chemistry, 82(21), 11471-11481. [Link]
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Kwofie, M. A., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Plant Archives, 21(1), 368-378. [Link]
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Kondoh, A., & Terada, M. (2017). Synthesis of phenanthrene derivatives by intramolecular cyclization. ResearchGate. [Link]
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Jia, Y., et al. (2021). Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids. Phytochemistry Reviews, 20, 1067-1105. [Link]
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Newman, M. S., & Kannan, R. (1981). A Simple Synthesis of Phenanthrene. The Journal of Organic Chemistry, 46(16), 3550-3551. [Link]
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Application Note: A Step-by-Step Guide to Nucleophilic Addition to Vinyloxiranes
Abstract
Vinyloxiranes, or vinyl epoxides, are powerful and versatile building blocks in organic synthesis, uniquely combining the reactivity of a strained oxirane ring with a conjugated alkene.[1] This dual functionality allows for a rich array of chemical transformations, primarily centered around the nucleophilic opening of the epoxide. The critical challenge and synthetic opportunity lie in controlling the regioselectivity of this addition, which can occur via two distinct pathways: a direct SN2 attack on the epoxide (1,2-addition) or a conjugate SN2' attack on the vinyl system (1,4-addition). This guide provides a detailed exploration of the mechanistic principles governing this selectivity, practical insights into experimental design, and validated protocols for achieving desired synthetic outcomes. We will delve into the roles of nucleophile identity, Lewis acid catalysis, and transition metal-mediated pathways, equipping researchers in drug development and synthetic chemistry with the knowledge to harness the full potential of these valuable intermediates.
Introduction: The Synthetic Power of Vinyloxiranes
The synthetic utility of vinyloxiranes stems from their ability to generate highly functionalized and stereochemically rich molecules, particularly allylic alcohols, from simple starting materials.[1][2] The conjugation between the double bond and the epoxide ring creates a system with multiple electrophilic sites, allowing for tunable reactivity. A nucleophile can attack either the carbon atoms of the epoxide ring or the terminal carbon of the vinyl group. Understanding and controlling the factors that dictate the site of attack is paramount for synthetic planning.
This document serves as a comprehensive guide to navigating the reaction landscape of vinyloxiranes. We will first establish the mechanistic framework, explaining the causality behind regioselective choices, and then provide detailed, step-by-step protocols for key transformations.
Mechanistic Principles: Controlling Regioselectivity
The central question in the chemistry of vinyloxiranes is whether a nucleophile will add in a 1,2-fashion (SN2) or a 1,4-fashion (SN2'). The outcome is a delicate interplay between the electronic nature of the nucleophile, the substrate, and the presence of catalysts.
The SN2 vs. SN2' Dichotomy
Nucleophilic attack can occur at two primary sites:
-
SN2 Pathway (1,2-Addition): The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, leading to a 1,2-adduct. This pathway is analogous to the standard ring-opening of non-conjugated epoxides.
-
SN2' Pathway (1,4-Addition): The nucleophile attacks the terminal carbon of the vinyl group, with concomitant opening of the epoxide ring and migration of the double bond. This conjugate addition pathway results in a 1,4-adduct, which is typically an allylic alcohol.[3]
The competition between these two pathways is visually represented below.
Caption: SN2 vs. SN2' pathways for vinyloxirane opening.
The Role of the Nucleophile: Hard vs. Soft Acid-Base (HSAB) Theory
The HSAB principle is a powerful qualitative tool for predicting the regioselectivity of these reactions.[4] It posits that hard acids prefer to react with hard bases, and soft acids with soft bases.
-
Hard Electrophiles: The carbon atoms of the epoxide ring bear a significant partial positive charge due to the electronegativity of the oxygen atom. They are considered "hard" electrophilic centers.
-
Soft Electrophiles: The β-carbon of the vinyl group is part of a polarizable π-system and is considered a "soft" electrophilic center.
This leads to a predictable pattern of reactivity based on the nature of the nucleophile:
-
Hard Nucleophiles: These are typically small, highly charge-dense, and non-polarizable species (e.g., organolithium reagents, Grignard reagents).[5][6] Their reactivity is dominated by electrostatics, leading them to preferentially attack the hard electrophilic carbon of the epoxide in an SN2 fashion.[6]
-
Soft Nucleophiles: These are larger, more polarizable species where the negative charge is more diffuse (e.g., organocuprates, thiolates, enamines).[6][7] Their reactivity is governed more by orbital interactions, favoring attack at the soft terminal carbon of the alkene in an SN2' pathway.[8][9]
| Nucleophile Type | Examples | Dominant Pathway | Product Type |
| Hard | R-Li, R-MgX, LiAlH₄ | SN2 (1,2-Addition) | Homoallylic Alcohols |
| Soft | R₂CuLi (Gilman), R-SH, Malonates | SN2' (1,4-Addition) | Allylic Alcohols |
Table 1. Correlation between nucleophile hardness and reaction pathway.
Transition Metal Catalysis: The Palladium(0) Pathway
Palladium(0) catalysis provides a highly reliable and selective method for achieving SN2' additions, even with nucleophiles that might otherwise be unreactive or non-selective.[10][11] The reaction proceeds through a well-defined catalytic cycle involving a π-allylpalladium intermediate.[12]
Causality of the Palladium(0) Cycle:
-
Oxidative Addition: The Pd(0) catalyst coordinates to the vinyl group and inserts into the C-O bond of the epoxide, forming a π-allylpalladium(II) complex. This step is what defines the regioselectivity, as the metal complex forms at the allylic position.[10]
-
Deprotonation/Nucleophile Generation: The generated alkoxide within the complex is basic enough to deprotonate a wide range of pro-nucleophiles (e.g., malonates, amines, alcohols) present in the reaction mixture.[2]
-
Nucleophilic Attack: The activated nucleophile then attacks the π-allyl complex. This attack typically occurs at the less sterically hindered terminal carbon of the allyl system, external to the metal center.
-
Reductive Elimination: This step regenerates the Pd(0) catalyst and releases the final 1,4-addition product.[13]
The net result is a highly regioselective and often stereoselective formation of the SN2' product.[2][14]
Caption: Simplified catalytic cycle for Pd(0)-mediated vinyloxirane opening.
Lewis Acid Catalysis
The use of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Ti(Oi-Pr)₄) represents another strategy to modulate the reactivity of vinyloxiranes.[15][16] A Lewis acid coordinates to the epoxide oxygen, further polarizing the C-O bonds and increasing the electrophilicity of the adjacent carbons.[17]
This activation generally facilitates SN2-type ring opening.[18] The regioselectivity of the nucleophilic attack (at the more or less substituted carbon of the epoxide) depends on the specific substrate and the degree to which a positive charge builds up. In cases where a stabilized carbocation-like intermediate can form at the more substituted carbon, the nucleophile will attack at that site.[17][19]
Experimental Protocols & Methodologies
The following protocols are presented as self-validating systems, grounded in established literature, to guide the researcher in executing these key transformations.
Protocol 1: Organocuprate-Mediated SN2' Addition (Gilman Reagent)
This protocol details the 1,4-conjugate addition of a Gilman reagent to a vinyloxirane, a classic method for generating allylic alcohols with high regioselectivity.[20] Organocuprates are soft nucleophiles, ensuring the reaction proceeds via the SN2' pathway.[8][21]
Objective: To synthesize an allylic alcohol via the reaction of (E)-1,2-epoxyhex-3-ene with lithium dimethylcuprate.
Materials:
-
Copper(I) iodide (CuI), purified
-
Methyllithium (MeLi) in Et₂O (e.g., 1.6 M solution)
-
(E)-1,2-epoxyhex-3-ene (vinyloxirane substrate)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply for inert atmosphere
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Cuprate Formation:
-
To the flask, add CuI (1.1 equivalents relative to the vinyloxirane).
-
Purge the flask with argon/nitrogen and add anhydrous Et₂O via syringe.
-
Cool the resulting slurry to -20 °C using a suitable cooling bath (e.g., CCl₄/dry ice).
-
Slowly add MeLi solution (2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -15 °C. The initial yellow slurry of CuI should dissolve to give a clear, colorless, or slightly yellow solution of the Gilman reagent (Me₂CuLi). Stir for 30 minutes at this temperature.
-
-
Nucleophilic Addition:
-
Cool the Gilman reagent solution to -78 °C (acetone/dry ice bath).
-
In a separate flame-dried flask, prepare a solution of the vinyloxirane substrate (1.0 equivalent) in anhydrous THF.
-
Add the vinyloxirane solution dropwise to the cold Gilman reagent solution over 10-15 minutes.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[21]
-
-
Workup and Quenching:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. The solution will typically turn blue due to the formation of copper(II) amine complexes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure allylic alcohol.
Expected Outcome: The reaction should yield the SN2' product, (E)-hept-4-en-2-ol, with high regioselectivity (>95:5 SN2':SN2).
Protocol 2: Palladium(0)-Catalyzed Addition of a Carbon Nucleophile
This protocol describes a Pd(0)-catalyzed reaction using a soft carbon nucleophile (dimethyl malonate), which proceeds with high regioselectivity for the 1,4-adduct.[11]
Objective: To synthesize diethyl 2-((E)-3-hydroxy-1-phenylallyl)malonate from 2-phenyl-3-vinyloxirane.
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2-phenyl-3-vinyloxirane (substrate)
-
Dimethyl malonate (nucleophile)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
Apparatus Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(PPh₃)₄ (5 mol %).
-
Reagent Addition: Purge the flask with argon/nitrogen. Add the vinyloxirane substrate (1.0 equivalent) followed by dimethyl malonate (1.2 equivalents) and anhydrous THF.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in a suitable solvent like ethyl acetate.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-addition product.[11]
Trustworthiness Note: The success of these protocols relies heavily on the quality of the reagents and the maintenance of strictly anhydrous and inert conditions, especially for the organometallic protocol. Organolithium reagents should be titrated before use for accurate stoichiometry.
Conclusion and Future Outlook
The nucleophilic addition to vinyloxiranes is a cornerstone reaction in modern organic synthesis, providing access to a diverse range of functionalized molecules. The ability to control the regioselectivity between SN2 and SN2' pathways by careful selection of the nucleophile and catalyst is a testament to the predictive power of fundamental mechanistic principles. Hard nucleophiles favor direct 1,2-addition, while soft nucleophiles and palladium catalysts reliably furnish 1,4-adducts. As the demand for enantiomerically pure and complex molecules in drug discovery grows, the development of new asymmetric catalytic systems for vinyloxirane opening will continue to be a vibrant and impactful area of research.
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A. M. Martins, C. C. Romão, and M. J. S. M. Moreno, "Synthesis of Highly Functionalized Allylic Alcohols from Vinyl Oxiranes and N-Tosylhydrazones via a Tsuji–Trost-Like “Palladium–Iodide” Catalyzed Coupling," Organic Letters, 2018, 20 (21), 6828–6832. [Link]
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The Cornerstone of Chiral Synthesis: A Guide to (R)-2-Vinyloxirane in Drug Intermediate Development
Abstract
(R)-2-Vinyloxirane has emerged as a preeminent C4 chiral building block in modern asymmetric synthesis, prized for its versatile reactivity and the high stereochemical fidelity it imparts to complex molecules. This guide provides an in-depth exploration of its application in the creation of chiral drug intermediates. We will dissect the core synthetic transformations, from nucleophilic ring-opening to metal-catalyzed functionalizations, providing not just detailed, field-tested protocols, but also the underlying mechanistic principles that govern their success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful synthon.
Introduction: The Strategic Importance of (R)-2-Vinyloxirane
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is paramount, often dictating its efficacy, safety, and metabolic profile. For instance, the therapeutic activity of beta-blockers like (S)-propranolol is known to be about 100 times more potent than its (R)-enantiomer.[1][2] This necessitates synthetic strategies that can install chiral centers with absolute control. (R)-2-Vinyloxirane, a bifunctional molecule featuring both a reactive epoxide and a versatile vinyl group, serves as an exceptional starting point for generating a diverse array of chiral intermediates, including critical amino alcohol and vicinal diol scaffolds.[3]
The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, while the adjacent vinyl group allows for a secondary dimension of reactivity, including palladium-catalyzed allylic substitutions and copper-catalyzed rearrangements.[4][5][6] This dual functionality, combined with its defined stereochemistry, provides a robust platform for constructing complex molecular architectures.
Physicochemical Properties & Handling
| Property | Value |
| IUPAC Name | (2R)-2-Vinyloxirane |
| Synonyms | (R)-1,2-Epoxy-3-butene |
| CAS Number | 99706-65-1 |
| Molecular Formula | C₄H₆O |
| Molecular Weight | 70.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~66-67 °C |
| Storage | Store at 2-8°C under an inert atmosphere. Highly volatile and flammable. |
Safety Precautions: (R)-2-Vinyloxirane is a volatile and potentially hazardous substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Core Synthetic Transformations: Mechanisms and Applications
The synthetic utility of (R)-2-vinyloxirane is primarily derived from the regioselective and stereoselective opening of its epoxide ring. The outcome of these reactions is heavily influenced by the choice of nucleophile, catalyst, and reaction conditions.
Nucleophilic Ring-Opening: The SN2 Pathway
Under neutral or basic conditions, the ring-opening of (R)-2-vinyloxirane proceeds via a classic Sₙ2 mechanism. Nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon (C1), leading to the formation of a chiral allylic alcohol derivative with inversion of configuration at the reaction center.[7] This is a highly reliable method for creating chiral 1,2-disubstituted systems.
Key Nucleophiles and their Applications:
-
Amines: Reaction with primary or secondary amines is a direct route to chiral β-amino alcohols, a core structural motif in many beta-blockers and other pharmaceuticals.[8][9][10]
-
Azides (e.g., NaN₃): Azide opening provides chiral azido alcohols, which are versatile intermediates that can be readily reduced to primary amino alcohols or used in click chemistry.[11]
-
Cyanides (e.g., KCN): This reaction yields chiral hydroxy nitriles, which can be further elaborated into carboxylic acids, amides, or amines.
-
Organocuprates: Soft nucleophiles like Gilman reagents (R₂CuLi) favor Sₙ2' addition, attacking the vinyl group to afford chiral allylic alcohols.[12]
Caption: Sₙ2 Nucleophilic Attack on (R)-2-Vinyloxirane.
Metal-Catalyzed Transformations
The introduction of transition metal catalysts dramatically expands the synthetic possibilities, enabling reactions that are otherwise difficult to achieve.
Palladium catalysts are exceptionally versatile in activating the vinyl group of (R)-2-vinyloxirane.[13] These reactions often proceed through a π-allyl palladium intermediate, allowing for a range of coupling and cycloaddition reactions.[4][6][14] This methodology is powerful for forming complex carbon-carbon and carbon-heteroatom bonds. For example, Pd(0)-catalyzed reactions with N-tosylhydrazones can produce "skipped" allylic alcohols with high regioselectivity and stereoselectivity.[4]
Copper catalysts can be employed to promote unique rearrangements and ring-opening reactions.[15] For instance, copper(II) acetylacetonate can catalyze the rearrangement of vinyloxiranes into 2,5-dihydrofurans.[5] Furthermore, organocopper reagents are well-known for their propensity to induce Sₙ2' additions to vinyloxiranes, providing a complementary regioselectivity to the standard Sₙ2 pathway.[12]
Application in the Synthesis of Beta-Blocker Intermediates
A prominent application of (R)-2-vinyloxirane is in the synthesis of the (S)-enantiomers of beta-blockers. The general strategy involves the nucleophilic ring-opening of the epoxide with an appropriate amine, establishing the critical (S)-amino alcohol stereocenter.
Caption: General workflow for synthesizing beta-blocker intermediates.
Detailed Experimental Protocols
The following protocols are provided as representative examples of the key transformations discussed. Researchers should adapt these procedures as necessary for their specific substrates and scales.
Protocol 1: Synthesis of (S)-1-(Isopropylamino)but-3-en-2-ol
This protocol details the direct Sₙ2 ring-opening of (R)-2-vinyloxirane with isopropylamine, a key step in the synthesis of many beta-blockers.[8]
-
Materials:
-
(R)-2-Vinyloxirane (1.0 g, 14.27 mmol)
-
Isopropylamine (2.53 g, 42.81 mmol, 3.0 equiv)
-
Methanol (20 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
-
To a solution of (R)-2-vinyloxirane in methanol, add isopropylamine dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is fully consumed.
-
Remove the solvent in vacuo.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) to yield the pure amino alcohol.
-
-
Expected Outcome:
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine enantiomeric excess (ee%) by chiral HPLC.
-
Protocol 2: Azide-Mediated Ring-Opening for (S)-1-Azidobut-3-en-2-ol
This protocol provides a route to a versatile azido alcohol intermediate.[11]
-
Materials:
-
(R)-2-Vinyloxirane (1.0 g, 14.27 mmol)
-
Sodium Azide (NaN₃, 1.11 g, 17.12 mmol, 1.2 equiv)
-
Ammonium Chloride (NH₄Cl, 0.91 g, 17.12 mmol, 1.2 equiv)
-
Methanol/Water (4:1, 25 mL)
-
Diethyl Ether (Et₂O)
-
-
Procedure:
-
Dissolve (R)-2-vinyloxirane, NaN₃, and NH₄Cl in the methanol/water solvent mixture.
-
Heat the mixture to reflux (approx. 65-70°C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with Et₂O (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography (e.g., silica gel, eluting with a gradient of Hexanes/Ethyl Acetate).
-
-
Expected Outcome:
-
Yield: 80-90%
-
Appearance: Colorless oil.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and IR (strong azide stretch ~2100 cm⁻¹).
-
Troubleshooting and Expert Insights
-
Regioselectivity Issues: Poor regioselectivity in nucleophilic opening can arise from acidic contaminants or Lewis acidic conditions, which may activate the internal carbon. Ensure all reagents and solvents are pure and dry, and consider using a non-coordinating solvent.
-
Low Yields: Incomplete reactions can be due to insufficient reaction time or temperature. For less reactive nucleophiles, gentle heating may be required. However, be cautious of the volatility of (R)-2-vinyloxirane. Using a sealed reaction vessel can be beneficial.
-
Stereochemical Integrity: To preserve the stereochemistry, it is crucial to avoid conditions that could lead to racemization, such as harsh acidic or basic conditions at elevated temperatures. The Sₙ2 pathway generally ensures high fidelity inversion.[7]
Conclusion
(R)-2-Vinyloxirane stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure molecules. Its predictable reactivity through the Sₙ2 pathway, coupled with the potential for diverse metal-catalyzed transformations, provides a reliable and flexible platform for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable synthon into their synthetic strategies, paving the way for the efficient creation of next-generation chiral therapeutics.
References
-
Title: Synthesis of Highly Functionalized Allylic Alcohols from Vinyl Oxiranes and N-Tosylhydrazones via a Tsuji–Trost-Like “Palladium–Iodide” Catalyzed Coupling. Source: Organic Letters, 2018. URL: [Link]
-
Title: Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. Source: The Journal of Organic Chemistry, 2021. URL: [Link]
-
Title: Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Source: Scientific Reports, 2022. URL: [Link]
-
Title: Palladium-catalyzed tandem reactions to form 1-vinyl-1h-isochromene derivatives. Source: National Institutes of Health. URL: [Link]
-
Title: Copper-catalyzed rearrangement of vinyl oxiranes. Source: Journal of the American Chemical Society, 2006. URL: [Link]
-
Title: A Comprehensive Review on Beta Blockers Synthesis Methods. Source: Journal of Medicinal and Medical Chemistry, 2025. URL: [Link]
-
Title: Palladium-Catalyzed Reactions. Source: MDPI. URL: [Link]
-
Title: Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. Source: Arkivoc, 2007. URL: [Link]
-
Title: Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Source: Chemical Science, 2020. URL: [Link]
-
Title: Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Source: National Science Review, 2023. URL: [Link]
-
Title: SN2' Additions of organocopper reagents to vinyloxiranes. Source: Chemical Reviews. URL: [Link]
-
Title: Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Palladium-catalyzed coupling of vinyl epoxides with organostannanes. Source: Journal of the American Chemical Society, 1988. URL: [Link]
-
Title: Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Source: Molecules, 2021. URL: [Link]
-
Title: Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Source: Oxford Academic. URL: [Link]
-
Title: Reaction of Thioketones with (R)-2-Vinyloxirane: Regio- and Stereoselective Formation of (S)-4-Vinyl-1,3-oxathiolanes. Source: ResearchGate. URL: [Link]
-
Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Source: National Institutes of Health. URL: [Link]
-
Title: Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Source: MDPI. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in (R)-2-Vinyloxirane Ring-Opening Reactions
Welcome to the technical support center for (R)-2-vinyloxirane ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these critical transformations. As a versatile chiral building block, (R)-2-vinyloxirane is a cornerstone in the synthesis of complex molecules. However, its reactivity profile, characterized by the interplay between the strained oxirane ring and the adjacent vinyl group, presents unique challenges.[1]
This document provides in-depth, experience-driven advice in a user-friendly question-and-answer format to help you navigate these challenges and significantly improve your reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a mixture of regioisomers. How can I control where the nucleophile attacks?
A1: This is one of the most common challenges. The regioselectivity of the ring-opening of (R)-2-vinyloxirane is highly dependent on the reaction conditions, particularly whether they are acidic, basic, or neutral.[2]
-
Under Basic or Neutral Conditions (SN2-type mechanism): With strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides), the reaction typically proceeds via an SN2 mechanism.[3][4] The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide, which is the C3 position (the CH2 group).[4][5] This results in 1,2-addition, yielding an allylic alcohol.
-
Under Acidic Conditions (SN1-type character): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group.[6] This facilitates ring-opening and the reaction can take on significant SN1 character.[5] The nucleophile will then attack the more substituted carbon (C2), which can better stabilize the partial positive charge that develops.[5][6] This also leads to a 1,2-addition product, but with the opposite regiochemistry.
-
With "Soft" Nucleophiles and a Transition Metal Catalyst (SN2'-type mechanism): When using "soft" nucleophiles, such as organocuprates, in the presence of a suitable catalyst, a 1,4-addition (SN2' mechanism) can occur, where the nucleophile attacks the terminal carbon of the vinyl group. This results in the formation of a homoallylic alcohol with a rearranged double bond.
Troubleshooting Flowchart for Regioselectivity Issues
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Q2: The stereochemistry of my product is not what I expected. What could be going wrong?
A2: The ring-opening of epoxides is a stereospecific process. For a standard SN2-type attack, the nucleophile approaches from the side opposite to the C-O bond, resulting in an inversion of configuration at the carbon center being attacked.[2][4] Since (R)-2-vinyloxirane is chiral, an attack at the C2 position will invert that stereocenter. An attack at the C3 position will not affect the existing stereocenter at C2.
If you are observing unexpected stereoisomers, consider the following:
-
Racemization of Starting Material: Ensure the enantiomeric purity of your (R)-2-vinyloxirane. Impurities or degradation can lead to a loss of stereochemical integrity.
-
Reaction Mechanism: If your conditions are borderline between SN1 and SN2, you may get a mixture of stereochemical outcomes due to partial racemization through a carbocation-like intermediate.[4]
-
Dynamic Kinetic Resolution: In some catalytic systems, it's possible for the catalyst to preferentially react with one enantiomer of a racemic epoxide while the other enantiomer is racemized in situ, leading to a high yield of a single enantiomer of the product.[7] While not a problem if intended, it's a phenomenon to be aware of.
Troubleshooting Guide: Low Yields
Low yields can be frustrating and are often the result of a combination of factors.[8][9] Below is a systematic approach to identifying and resolving the root cause.
Issue 1: Incomplete Conversion of Starting Material
Possible Causes & Solutions:
-
Insufficient Reagent/Catalyst Activity:
-
Cause: Degradation of reagents due to moisture, air, or improper storage. This is particularly common with organometallic reagents and hygroscopic Lewis acids.
-
Solution: Use freshly opened or purified reagents and solvents.[8] Titrate organometallic reagents before use to determine their exact concentration. Ensure catalysts are handled under an inert atmosphere if they are air or moisture sensitive.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may have a significant activation energy that is not being overcome at the current temperature. Conversely, some reactions require low temperatures to prevent side reactions.
-
Solution: Incrementally increase the reaction temperature and monitor the progress by TLC or GC/LC-MS. If side products begin to appear, you have exceeded the optimal temperature. For exothermic reactions, ensure efficient cooling to maintain the target temperature, especially during reagent addition.[9]
-
-
Poor Solubility:
-
Cause: One or more of your reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Solution: Choose a solvent in which all reactants are soluble.[10] In some cases, a co-solvent system can be effective. The polarity of the solvent can also influence the reaction rate and selectivity.[10]
-
Issue 2: Formation of Multiple Byproducts
Possible Causes & Solutions:
-
Side Reactions of the Vinyloxirane:
-
Cause: The vinyl group can undergo polymerization, especially under strongly acidic or radical conditions. The epoxide can also rearrange to an aldehyde or ketone.[11]
-
Solution: Carefully control the reaction temperature and pH. Add radical inhibitors if radical-initiated polymerization is suspected. Use of milder Lewis acids or buffered conditions can prevent rearrangement.
-
-
Reaction with the Solvent:
-
Cause: Nucleophilic solvents (e.g., alcohols, water) can compete with your intended nucleophile, leading to undesired solvolysis products.[6]
-
Solution: Switch to a non-nucleophilic, aprotic solvent such as THF, diethyl ether, toluene, or dichloromethane. Ensure solvents are rigorously dried before use.
-
-
Over-reaction or Product Degradation:
-
Cause: The desired product may be unstable under the reaction conditions, leading to further reactions or decomposition over time.[8]
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.[8] A carefully planned workup procedure is crucial to isolate the product before it degrades.
-
Table 1: Common Solvents and Their Impact
| Solvent | Type | Common Use Case | Potential Issues |
| THF | Aprotic, coordinating | Grignard, Organolithium | Must be dry; can form peroxides. |
| Toluene | Aprotic, non-polar | High-temperature reactions | May have poor solubility for polar reagents. |
| CH₂Cl₂ | Aprotic, polar | Lewis acid-catalyzed reactions | Can be reactive with strong nucleophiles. |
| Methanol/Ethanol | Protic, polar | Acid-catalyzed solvolysis | Will act as a nucleophile.[6] |
| Water | Protic, polar | Hydrolytic ring-opening | Will act as a nucleophile.[6] |
Experimental Protocols
Protocol 1: General Procedure for SN2 Ring-Opening with an Amine Nucleophile
This protocol describes a typical Lewis acid-catalyzed ring-opening of (R)-2-vinyloxirane with a primary or secondary amine, a common transformation in pharmaceutical synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-vinyloxirane (1.0 eq) and anhydrous toluene (to make a 0.5 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq) to the stirred solution.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amino alcohol.
Visualization of the SN2 Reaction Pathway
Caption: SN2 attack at the less hindered C3 position.
References
- Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. (2024). PubMed.
- Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
- The transition-metal-catalyzed stereoselective ring-expansion of vinylaziridines and vinyloxiranes. Organic & Biomolecular Chemistry (RSC Publishing).
- Ring-opening reactions of ethyl- and vinyloxirane on HZSM-5 and CuZSM-5 catalysts. (2013). Repository of the Academy's Library.
- Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
- Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. Arkivoc.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst. (2025). ResearchGate.
- Nucleophilic ring opening of vinyl oxetanes. ResearchGate.
- Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. PMC - NIH.
- Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
- Catalytic Asymmetric Ring Opening Reactions of Vinylcyclopropanes. ResearchGate.
- Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.
- What are some common causes of low reaction yields? (2024). Reddit.
- Addition of pro-nucleophiles to the vinyl epoxides 81. ResearchGate.
- Reaction of Thioketones with (R)-2-Vinyloxirane: Regio- and Stereoselective Formation of (S)-4-Vinyl-1,3-oxathiolanes. (2025). ResearchGate.
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- Vinyl Epoxides in Organic Synthesis. (2014). Chemical Reviews - ACS Publications.
- Process for the purification of epoxides. Google Patents.
- Ring opening of epoxides with C-nucleophiles. PubMed.
- Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. (2025). PubMed.
- troubleshooting low yield in Aldol condensation. Benchchem.
- Common ways to lose product and reduce yield? (2018). Reddit.
- Troubleshooting guide for oxirane ring-opening reactions. Benchchem.
- Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI.
- SN2' Additions of organocopper reagents to vinyloxiranes. Chemical Reviews.
- Oxaphospholane Oxides Made from Vinyloxiranes. (2024). ChemistryViews.
- Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. National Science Review | Oxford Academic.
- Epoxide Synthesis and Ring-Opening Reactions. (2020). Encyclopedia.pub.
- Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents. Synthesis of differentially monoprotected alkynyl triol derivatives. (2016). NIH.
- Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. (2025). ChemRxiv.
- Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. (2021). ACS Omega - ACS Publications.
Sources
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Side reactions and byproduct formation with (R)-2-Vinyloxirane
Welcome to the technical support center for (R)-2-Vinyloxirane (also known as (R)-3,4-Epoxy-1-butene). As a chiral C4 building block, this versatile reagent is pivotal in the synthesis of complex molecules within the pharmaceutical and materials science industries. Its unique structure, combining a strained epoxide ring with a vinyl group, offers a rich landscape for chemical transformations. However, this dual reactivity also presents specific challenges, leading to side reactions and byproduct formation that can complicate syntheses and reduce yields.
This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. Structured in a question-and-answer format, it provides in-depth, field-proven insights and troubleshooting strategies for the most common issues encountered during experimentation. We will delve into the causality behind these side reactions and offer robust, self-validating protocols to ensure the integrity of your results.
Section 1: Issues in Nucleophilic Ring-Opening Reactions
The most common transformation of (R)-2-vinyloxirane is the nucleophilic ring-opening of the epoxide. However, the presence of the adjacent vinyl group creates two electronically distinct electrophilic carbons, often leading to a loss of regioselectivity.
FAQ 1: My nucleophilic ring-opening is yielding a mixture of regioisomers (1,2- and 1,4-addition products). How can I control the selectivity?
Answer: This is a classic and critical challenge when working with vinyloxiranes. The product distribution between the 1,2-adduct (SN2 reaction) and the 1,4-adduct (SN2' reaction) is dictated by a delicate balance of steric and electronic factors, which you can manipulate to favor your desired product.
The Underlying Chemistry: The regioselectivity of the nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions.[1]
-
"Hard" vs. "Soft" Nucleophiles (HSAB Theory): Hard nucleophiles (e.g., R-O⁻, R₂N⁻, H₂O) are charge-dense and tend to attack the sterically most accessible carbon—the terminal carbon of the epoxide (C4)—in a classic SN2 fashion. This leads to the 1,2-addition product .
-
"Soft" Nucleophiles: Softer, more polarizable nucleophiles, such as organocuprates (R₂CuLi) or thiolates (RS⁻), prefer to attack the "softest" electrophilic site, which is the terminal carbon of the vinyl group (C2), leading to an allylic transposition. This SN2' mechanism results in the 1,4-addition product .[2]
-
Lewis & Brønsted Acids: The addition of a proton acid or a Lewis acid activates the epoxide ring by coordinating to the oxygen atom. This builds up positive charge density on the more substituted carbon (C3), making it more susceptible to attack even by weaker nucleophiles. This electronic effect often favors the formation of the 1,4-adduct .[1]
Troubleshooting Workflow: Controlling Regioselectivity
Data Summary: Conditions for Selective Ring-Opening
| Desired Product | Nucleophile Type | Reagent Examples | Typical Conditions | Key Byproducts |
| 1,2-Adduct | Hard Nucleophiles | Grignard reagents (RMgX), Amines (R₂NH), Water | No acid catalyst, low temperature (-78 to 0 °C) | 1,4-adduct, Diol |
| 1,4-Adduct | Soft Nucleophiles | Gilman cuprates (R₂CuLi), Thiolates (RSNa) | THF, low temperature (-78 to -20 °C) | 1,2-adduct, Wurtz coupling products |
| 1,4-Adduct | Weak Nucleophiles | Alcohols (ROH), Azides (TMSN₃) | Requires Lewis acid (e.g., BF₃·OEt₂, Ti(O-iPr)₄) | 1,2-adduct, Polymer |
FAQ 2: I'm observing significant diol formation in my reaction. What is the cause and how can I prevent it?
Answer: The formation of 3-butene-1,2-diol is a common byproduct resulting from the hydrolysis of the epoxide ring.[3] This is particularly problematic because the diol can be difficult to separate from the desired alcohol product due to similar polarities.
The Underlying Chemistry: Epoxides are susceptible to hydrolysis under both acidic and basic conditions. Trace amounts of water in your reagents or solvents can be the culprit.
-
Acid-Catalyzed Hydrolysis: Protons activate the epoxide, making it highly susceptible to attack by water, which is often present as an impurity. This reaction can be faster than the intended nucleophilic attack, especially if your primary nucleophile is weak.
-
Base-Mediated Hydrolysis: While less common for vinyloxirane unless a strong aqueous base is used, hydroxide ions can also open the epoxide ring.
Prevention Protocol: Minimizing Diol Formation
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).
-
Solvent Purification: Use freshly distilled, anhydrous solvents. For common solvents like THF or diethyl ether, distillation from sodium/benzophenone is standard. For others, storage over activated molecular sieves (3Å or 4Å) is critical.
-
Reagent Purity: Use high-purity, anhydrous reagents. If using reagents that are hygroscopic (e.g., certain Lewis acids), handle them in a glovebox. Commercially available (R)-2-vinyloxirane should be stored at 2-8°C.[4][5]
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like argon or nitrogen.
-
Temperature Control: Add the vinyloxirane slowly at low temperatures (e.g., -78 °C) to the nucleophile/catalyst mixture. This allows the desired reaction to occur before any trace water can react as the mixture warms.
FAQ 3: My reaction with an organocuprate is low-yielding and forms homocoupling (R-R) byproducts. What's going wrong?
Answer: Organocuprate reactions are powerful tools for SN2' additions but are notoriously sensitive to reaction conditions. Low yields and homocoupling byproducts typically point to issues with cuprate formation or stability.
The Underlying Chemistry: Gilman cuprates (R₂CuLi) are formed by reacting two equivalents of an organolithium (RLi) with one equivalent of a copper(I) salt (e.g., CuI, CuBr, CuCN).[6][7]
-
Impure Copper Salts: The presence of Cu(II) impurities in the copper(I) salt can catalyze the oxidative homocoupling of the organolithium reagent (2 RLi → R-R).
-
Thermal Instability: Organocuprates, particularly those derived from alkyl lithiums, are thermally unstable and can decompose, leading to side reactions.
-
Stoichiometry: Incorrect stoichiometry during cuprate formation can leave unreacted organolithium, which can act as a strong base or a "hard" nucleophile, leading to undesired 1,2-addition or deprotonation side reactions.
Troubleshooting Protocol: Optimizing Organocuprate Reactions
-
Purify Copper(I) Salts: Ensure you are using high-purity Cu(I) salts. A common procedure for purifying CuI is to dissolve it in a saturated aqueous KI solution, reprecipitate with water, wash sequentially with water, ethanol, and ether, and then dry under vacuum.
-
Strict Temperature Control:
-
Form the cuprate at a low temperature (typically -40 to -78 °C) to prevent decomposition. The solution's appearance should be monitored (e.g., formation of a clear, colorless, or yellow solution).
-
Maintain this low temperature during the addition of (R)-2-vinyloxirane.
-
Allow the reaction to warm slowly only after the addition is complete.
-
-
Consider "Mixed" or "Higher-Order" Cuprates: To conserve a valuable R group, use a mixed cuprate [R(R')CuLi] where R' is a non-transferable "dummy" ligand like a thiolate or an alkynide.[7] For increased reactivity and stability, consider using higher-order cyanocuprates [R₂Cu(CN)Li₂], which often provide better results.[2]
Section 2: Polymerization and Thermal Decomposition
(R)-2-Vinyloxirane's high reactivity makes it prone to undesired polymerization and thermal rearrangement, especially under harsh conditions.
FAQ 4: When I use a Lewis acid to activate the epoxide, I get a significant amount of a polymeric substance. How can I avoid this?
Answer: This is a very common side reaction. The same Lewis acids that activate the epoxide for nucleophilic attack can also initiate cationic ring-opening polymerization.[8][9] The oxirane oxygen acts as a Lewis base, and the resulting complex can be attacked by another molecule of vinyloxirane, initiating a chain reaction.
The Underlying Chemistry: Strong Lewis acids like BF₃, AlCl₃, or SnCl₄ are highly efficient at promoting polymerization.[10] The reaction can be extremely fast, sometimes leading to violent polymerization, especially if the temperature is not controlled.[11]
Visualizing Polymerization Initiation
Mitigation Strategies:
-
Choose a Milder Lewis Acid: Switch to less aggressive Lewis acids. Scandium or Ytterbium triflates (Sc(OTf)₃, Yb(OTf)₃) are often excellent choices as they are water-tolerant and less prone to inducing polymerization. Titanium(IV) isopropoxide [Ti(O-iPr)₄] is another mild and effective option.
-
Control Stoichiometry: Use catalytic amounts of the Lewis acid whenever possible.
-
Reverse Addition: Add the Lewis acid solution slowly to the mixture of the vinyloxirane and the nucleophile, rather than pre-mixing the vinyloxirane and the acid.
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress the polymerization pathway.
FAQ 5: After heating my reaction during workup or distillation, I isolated an unexpected carbonyl compound. What is this byproduct?
Answer: You are likely observing a product of thermal rearrangement. Epoxides can isomerize to carbonyl compounds at elevated temperatures.[12] For (R)-2-vinyloxirane, this typically leads to the formation of crotonaldehyde.
The Underlying Chemistry: The thermal decomposition of epoxides can proceed through a biradical mechanism initiated by the cleavage of a C-O bond.[13][14] The resulting intermediate then rearranges to form a more stable carbonyl compound. This process is often unavoidable at temperatures required for distillation (boiling point of (R)-2-vinyloxirane is ~66 °C).[5]
Recommendations:
-
Avoid High Temperatures: If possible, purify your product using methods that do not require heat, such as column chromatography.
-
Vacuum Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize the time the compound spends at high temperatures.
-
Monitor for Byproducts: Use analytical techniques like ¹H NMR to check for the characteristic aldehyde proton (~9.5 ppm) and vinyl protons of crotonaldehyde.
Section 3: Analytical Troubleshooting
FAQ 6: How can I detect and quantify common byproducts in my reaction mixture?
Answer: Effective troubleshooting requires reliable analytical data. A combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for identifying and quantifying the key species in your reaction.
Analytical Methods Summary
| Analytical Technique | Information Provided | Key Signals for (R)-2-Vinyloxirane & Byproducts |
| GC | Purity, relative amounts of volatile components, reaction progress. | Retention time shifts: Vinyloxirane (early) < Regioisomers < Diol (late). |
| GC-MS | Molecular weight confirmation of byproducts. | Vinyloxirane (m/z=70), Diol (m/z=88), Crotonaldehyde (m/z=70, different fragmentation). |
| ¹H NMR | Structural confirmation, diastereomeric ratios. | Vinyloxirane: ~5.0-6.0 ppm (vinyl), ~2.5-3.2 ppm (epoxide). Diol: New broad -OH signals, complex aliphatic region. 1,4-Adduct: Appearance of a new terminal alkene. Polymer: Broad, unresolved signals. |
Protocol: In-Process Reaction Monitoring by GC
-
Sample Collection: Under an inert atmosphere, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a dry syringe.
-
Quenching: Immediately add the aliquot to a vial containing an appropriate quenching solution (e.g., saturated NH₄Cl solution for organometallic reactions, or a pH 7 buffer).
-
Extraction: Add a small amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate), vortex thoroughly, and allow the layers to separate.
-
Drying: Carefully remove the organic layer with a pipette, pass it through a small plug of anhydrous sodium sulfate or magnesium sulfate into a clean vial.
-
Analysis: Dilute the sample if necessary and inject it into the GC. Compare the resulting chromatogram to a reference chromatogram of your starting material to identify new peaks corresponding to products and byproducts.
This systematic approach to troubleshooting, grounded in a solid understanding of the underlying reaction mechanisms, will enable you to optimize your reactions, minimize byproduct formation, and achieve higher yields and purities in your synthesis.
References
- Zhou, C., & Xu, J. (2011). Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Oxiranes. Progress in Chemistry, 23(1), 165-180. (Source link not available)
-
Erickson, K. L., & Parker, T. G. (1998). Thermal Decomposition Mechanisms of Epoxies and Polyurethanes. OSTI.GOV. [Link]
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Lautens, M., & Fagnou, K. (2004). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. National Institutes of Health. [Link]
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Wang, J., et al. (2018). Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. MATEC Web of Conferences, 232, 03014. [Link]
-
Di Bussolo, V., et al. (2010). Regio- and Stereoselectivity of the Addition of O-, S-, N-, and C-Nucleophiles to the β Vinyl Oxirane Derived from d-Glucal. The Journal of Organic Chemistry, 75(6), 2056-2064. [Link]
-
Marshall, J. A., & Johns, B. A. (1998). Regio- and Stereoselectivity in the Reactions of Organometallic Reagents with an Electron-Deficient and an Electron-Rich Vinyloxirane: Applications for Sequential Bis-Allylic Substitution Reactions in the Generation of Vicinal Stereogenic Centers. The Journal of Organic Chemistry, 63(21), 7359-7373. [Link]
-
Rogers, D. W., et al. (2004). Thermochemical Studies of Epoxides and Related Compounds. National Institutes of Health. [Link]
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Erickson, K. L., & Parker, T. G. (1998). Thermal decomposition mechanisms of epoxies and polyurethanes. ResearchGate. [Link]
-
Niu, M., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. National Institutes of Health. [Link]
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Niu, M., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. PubMed. [Link]
-
Patsnap. (2025). Lewis Acid Stability in Extreme Reaction Conditions. Patsnap Eureka. [Link]
-
Magano, J., & absurdity, T. D. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic & Biomolecular Chemistry, 14(31), 7418-7435. [Link]
-
National Center for Biotechnology Information. (n.d.). Vinyloxirane. PubChem. [Link]
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Niu, M., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Oxford University Press. [Link]
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Niu, M., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Semantic Scholar. [Link]
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Chem-Station. (2014). Organocuprates. Chem-Station International Edition. [Link]
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Niu, M., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. ResearchGate. [Link]
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Idowu, M. A., & Stirling, C. J. M. (2025). Thermal Reactions of Oxiranes. ResearchGate. [Link]
-
Roy, T., & Batey, R. A. (2012). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 112(11), 6021-6082. [Link]
-
Liu, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(51), 35824-35835. [Link]
-
Zhang, M., et al. (2019). Palladium-Catalyzed Ring-Opening Addition of Activated Vinyl Cyclopropanes with N-Tosylhydrazones. ResearchGate. [Link]
-
Niu, M., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Oxford Academic. [Link]
-
Dillon, H. K., & Spafford, R. B. (1981). Analytical methods evaluation and validation for vinylidene fluoride, vinyl bromide, vinyl fluoride, benzenethiol, and n-octanethiol. research report for vinyl bromide. CDC Stacks. [Link]
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Barclay, G. G., et al. (2012). Palladium Catalyzed Vinyl Addition Poly(norbornenes): Silane Chain Transfer Agents, Hydroxyl Group Activators and The. Promerus. [Link]
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Dillon, H. K., et al. (1982). Analytical methods evaluation and validation for vinylidene fluoride, vinyl bromide, vinyl fluoride, benzenethiol, and n-octanethiol. CDC Stacks. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-vinyloxirane. PubChem. [Link]
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Dillon, H. K. (1982). Analytical methods evaluation and validation for vinylidene fluoride, vinyl bromide, vinyl fluoride, benzene. CDC Stacks. [Link]
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Wikipedia. (n.d.). Reactions of organocopper reagents. Wikipedia. [Link]
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Hemming, D., et al. (2016). Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. Chemical Communications, 52(56), 8695-8698. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]
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Topczewski, J. J., & Sanford, M. S. (2015). Organocuprate Cross-Coupling Reactions with Alkyl Fluorides. National Institutes of Health. [Link]
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Hemming, D., et al. (2025). Air- and water-stable Lewis acids: Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. ResearchGate. [Link]
-
Hunt, I. (n.d.). Ch18: Organocopper reagents. University of Calgary. [Link]
-
Dadbin, S. (2025). Reactions of Polyolefins With Strong Lewis Acids. ResearchGate. [Link]
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Technical Support Center: Optimization of Vinyloxirane Polymerization
Welcome to the technical support center for the optimization of reaction conditions for vinyloxirane (VIO) polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of vinyloxirane. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low Polymer Yield or No Polymerization
You've set up your reaction, but after the specified time, you isolate very little or no polymer.
Potential Causes:
-
Impure Monomer or Reagents: Vinyloxirane is susceptible to premature termination or inhibition by impurities such as water, alcohols, or other protic species, especially in anionic and cationic polymerizations.[1][2] The initiator can be deactivated by these impurities.
-
Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling. For instance, many organometallic initiators are sensitive to air and moisture.[3]
-
Inappropriate Reaction Temperature: The polymerization of epoxides can be sensitive to temperature.[3] The chosen temperature might be too low for initiation to occur efficiently or too high, leading to initiator decomposition or side reactions.
-
Insufficient Initiator Concentration: The amount of initiator may be too low to generate a sufficient number of propagating chains.
Step-by-Step Solutions:
-
Monomer and Solvent Purification:
-
Protocol: Dry the vinyloxirane monomer and solvent over a suitable drying agent (e.g., calcium hydride) followed by distillation under an inert atmosphere.[4] Ensure all glassware is flame-dried and cooled under vacuum or an inert gas (e.g., argon or nitrogen) before use.
-
-
Initiator/Catalyst Handling:
-
Protocol: Store initiators and catalysts under the recommended conditions (e.g., in a glovebox or desiccator). Prepare solutions of the initiator in a dry, inert solvent immediately before use.[4]
-
-
Optimize Reaction Temperature:
-
Action: Conduct a series of small-scale reactions at different temperatures to find the optimal condition for your specific initiator system. For example, some anionic polymerizations are initiated at low temperatures to minimize side reactions.[3]
-
-
Adjust Initiator Concentration:
-
Action: Systematically vary the monomer-to-initiator ratio to find the optimal concentration that balances polymerization rate and control over molecular weight.
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Gel permeation chromatography (GPC) analysis of your polymer shows a broad peak, indicating a high PDI (>1.5).
Potential Causes:
-
Chain Transfer Reactions: The propagating chain end can react with the monomer, solvent, or impurities, terminating one chain and initiating a new one. This is a common issue in cationic polymerization.[5]
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a mixture of chains of different lengths.
-
Multiple Active Species: In some systems, the propagating chain ends can exist in different forms (e.g., free ions and ion pairs in anionic polymerization), which may have different propagation rates.[2]
-
Temperature Gradients: Poor heat dissipation in the reaction vessel can lead to localized "hot spots" where the polymerization rate is higher, broadening the molecular weight distribution.
Step-by-Step Solutions:
-
Minimize Chain Transfer:
-
Action: Choose a solvent that is less prone to chain transfer. For cationic polymerization, non-nucleophilic solvents are preferred. Running the reaction at a lower temperature can also suppress chain transfer reactions.
-
-
Ensure Fast Initiation:
-
Action: Select an initiator that reacts quickly with the monomer. In some cases, adding a co-initiator or an activator can increase the initiation rate.
-
-
Control Reaction Temperature:
-
Action: Use a constant temperature bath and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. For highly exothermic reactions, consider a semi-batch process where the monomer is added gradually.
-
-
Homogenize the Active Species:
-
Action: In anionic polymerization, adding a polar solvent like tetrahydrofuran (THF) can help to break up initiator aggregates and promote the formation of a more uniform active species.[2]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a systematic approach to troubleshooting common issues in vinyloxirane polymerization.
Caption: Troubleshooting workflow for vinyloxirane polymerization.
Issue 3: Insoluble Polymer Formation / Cross-linking
The resulting polymer does not dissolve in common solvents, suggesting cross-linking has occurred.
Potential Causes:
-
Side Reactions of the Vinyl Group: The pendant vinyl groups can participate in side reactions, especially at higher temperatures or in the presence of certain catalysts, leading to cross-linking. Radical polymerization of the vinyl groups can be initiated by heat or impurities.[6]
-
High Monomer Conversion: At high conversions, the concentration of the polymer is high, increasing the probability of intermolecular reactions between the pendant vinyl groups of different chains.
-
Bifunctional Impurities: If the monomer contains impurities with two reactive groups, they can act as cross-linking agents.
Step-by-Step Solutions:
-
Control Reaction Temperature:
-
Action: Perform the polymerization at the lowest temperature that still allows for a reasonable reaction rate to minimize side reactions.
-
-
Limit Monomer Conversion:
-
Action: Terminate the reaction at a lower monomer conversion (e.g., <50%) to reduce the likelihood of cross-linking. The unreacted monomer can be removed by precipitation of the polymer.[]
-
-
Add a Radical Inhibitor:
-
Action: If you suspect radical-induced cross-linking of the vinyl groups, consider adding a small amount of a radical inhibitor that does not interfere with the primary polymerization mechanism.
-
-
Ensure Monomer Purity:
-
Action: Use highly purified monomer to eliminate potential cross-linking agents.
-
Frequently Asked Questions (FAQs)
Q1: What are the main polymerization methods for vinyloxirane?
A1: Vinyloxirane can be polymerized through several mechanisms, primarily involving the oxirane ring. These include:
-
Anionic Ring-Opening Polymerization: Initiated by strong nucleophiles like alkoxides or organometallic compounds (e.g., butyl lithium).[8] This method can offer good control over molecular weight and lead to living polymerization.[8]
-
Cationic Ring-Opening Polymerization: Initiated by protic or Lewis acids.[9] This method can be rapid but is often prone to side reactions like chain transfer, which can broaden the molecular weight distribution.[10]
-
Coordination Polymerization: Utilizes transition metal catalysts, which can provide control over the polymer's stereochemistry.[11]
The pendant vinyl group typically remains intact during these processes, making it available for post-polymerization modification.
Q2: How do I purify the vinyloxirane monomer and why is it important?
A2: Monomer purity is critical for controlled polymerization. Impurities like water can terminate the growing polymer chains.[1] A typical purification protocol is as follows:
Experimental Protocol: Monomer Purification
-
Drying: Stir the commercially available vinyloxirane over powdered calcium hydride (CaH₂) for 24-48 hours under an inert atmosphere.
-
Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved gases.
-
Distillation: Perform a vacuum distillation from the CaH₂. Collect the fraction that distills at the correct boiling point and pressure.[4]
-
Storage: Store the purified monomer under an inert atmosphere at a low temperature (e.g., in a freezer) and use it within a short period.
Q3: What catalysts are typically used and how do I choose one?
A3: The choice of catalyst or initiator depends on the desired polymerization mechanism and polymer properties.
| Polymerization Type | Catalyst/Initiator System | Key Features & Limitations |
| Anionic | Alkali metal alkoxides (e.g., potassium tert-butoxide), Organolithium reagents (e.g., n-BuLi) | Can achieve living polymerization with narrow PDI. Highly sensitive to impurities.[8] |
| Cationic | Lewis Acids (e.g., BF₃·OEt₂, AlCl₃), Protic Acids (e.g., triflic acid) | High reaction rates. Prone to chain transfer and side reactions.[10][12] |
| Coordination | Transition metal complexes (e.g., salen-based catalysts) | Can offer stereocontrol. Catalyst synthesis can be complex.[13] |
Q4: What are the common side reactions in vinyloxirane polymerization?
A4: Besides the cross-linking of the vinyl groups mentioned in the troubleshooting section, other side reactions can occur:
-
Isomerization: The oxirane ring can isomerize to other structures under certain catalytic conditions.
-
Chain Transfer to Monomer: The active center can be transferred to a monomer molecule, leading to a terminated chain and a new, smaller growing chain.[5]
-
Backbiting: The growing chain end can react with a segment of its own chain, forming a cyclic structure.
Q5: How can I characterize the resulting poly(vinyloxirane)?
A5: A combination of techniques is used to characterize the polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, including the preservation of the vinyl group, and to determine the degree of polymerization.[14][15]
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the C=C stretch of the vinyl group and the C-O-C stretch of the polyether backbone.[15][16]
-
Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To determine thermal properties like the glass transition temperature (Tg) and thermal stability.[15]
References
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Technical Support Center: Purification of (R)-2-Vinyloxirane
Answering your request, as a Senior Application Scientist, I've developed an in-depth technical guide on the purification of (R)-2-Vinyloxirane.
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for (R)-2-Vinyloxirane. As a chiral building block, the purity of (R)-2-vinyloxirane is paramount for the success of subsequent stereoselective syntheses. However, its high reactivity, volatility, and potential for polymerization present unique purification challenges. This guide is structured to provide direct, experience-driven answers to common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of (R)-2-vinyloxirane.
Question 1: My final product purity is below 95% after fractional distillation. What are the likely causes and how can I improve it?
Answer: Achieving high purity with (R)-2-vinyloxirane via distillation requires careful control over several variables. Low purity is typically traced back to one of four issues: co-distillation of impurities, thermal degradation, inefficient fractionation, or residual solvents.
-
Causality—Co-distillation of Impurities: (R)-2-Vinyloxirane has a low boiling point of approximately 66°C[1][2]. Impurities with similar boiling points, such as residual starting materials or certain reaction byproducts, can co-distill, compromising the final purity. A common and particularly problematic class of impurities are carbonyl compounds, which can be difficult to separate by distillation alone[3].
-
Causality—Thermal Degradation: The epoxide ring in vinyloxirane is strained and susceptible to thermal rearrangement and polymerization, especially in the presence of trace acidic or basic impurities[4]. Prolonged heating, even at its atmospheric boiling point, can lead to product loss and the generation of new, hard-to-remove impurities.
Troubleshooting Steps & Solutions:
-
Characterize Impurities: Before redistillation, run a GC-MS or 1H NMR on your crude product to identify the impurities. Knowing their nature and approximate boiling points is key to devising a separation strategy.
-
Employ Vacuum Distillation: To mitigate thermal degradation, perform the distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point, allowing for distillation at a much lower pot temperature and minimizing the risk of polymerization.
-
Improve Fractionation Efficiency:
-
Use a fractionating column (e.g., Vigreux or packed column) with a sufficient number of theoretical plates.
-
Maintain a slow, steady distillation rate and an appropriate reflux ratio (e.g., 5:1 to 10:1) to ensure proper equilibrium between vapor and liquid phases in the column[3].
-
-
Chemical Treatment for Carbonyls: If carbonyl impurities are identified, a specialized distillation technique can be employed. A process has been patented that involves adding a compound with an NH2 group to the distillation pot. This compound reacts with the carbonyls to form a high-boiling Schiff base, which remains in the distillation residue while the purified epoxide distills over[3].
Question 2: I'm observing significant product loss and what appears to be polymerization in the distillation pot. How can I prevent this?
Answer: This is a classic sign of product instability under the purification conditions. (R)-2-Vinyloxirane is prone to both thermal and acid/base-catalyzed polymerization[5]. The vinyl group can undergo free-radical polymerization, while the epoxide ring can be opened by trace nucleophiles, acids, or bases, initiating cationic or anionic polymerization.
Preventative Measures:
-
Ensure Neutrality: All glassware must be scrupulously cleaned, dried, and preferably rinsed with a neutralizing agent (like a dilute ammonia solution followed by distilled water and drying) if acid-catalyzed reactions were previously performed in them.
-
Work Under Inert Atmosphere: Perform the entire purification process under an inert atmosphere (Nitrogen or Argon). This prevents oxidation and minimizes exposure to atmospheric moisture, which can hydrolyze the epoxide to a diol, a potential polymerization initiator.
-
Use a Polymerization Inhibitor: For particularly problematic batches, consider adding a small quantity (ppm level) of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the crude material before distillation. Ensure the inhibitor will not co-distill with your product.
-
Minimize Heating Time and Temperature: Use a heating mantle with precise temperature control and stir the distillation pot to ensure even heating. Distill at the lowest feasible temperature by applying a vacuum. Only heat for the minimum time necessary to collect the product.
Question 3: My GC analysis shows a single peak, but my optical rotation is lower than expected. What's wrong?
Answer: This indicates an issue with enantiomeric purity, not chemical purity. Standard achiral purification methods like fractional distillation and conventional silica gel chromatography will not separate the (R)- and (S)-enantiomers[6]. Your low optical rotation ([α]D for (R)-enantiomer is approx. -21°) suggests you have a partially racemized sample[1].
-
Root Cause: Racemization could have occurred during your synthesis or workup, often due to harsh pH or high-temperature conditions that allow for epoxide ring-opening and re-closing.
-
Solution: Purifying enantiomers requires chiral separation techniques. While preparative chiral HPLC is the most common method, it is often complex and expensive. For laboratory-scale work, it is often more practical to revisit the synthesis to ensure the stereocenter is set and maintained correctly. If you must separate the enantiomers, you will need to develop a method using a chiral stationary phase (CSP) column.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method for crude (R)-2-Vinyloxirane?
For typical lab-scale synthesis (<50 g), a well-executed vacuum fractional distillation is the most effective primary purification method. It efficiently removes non-volatile impurities, catalysts, and solvents with significantly different boiling points. For smaller scales or for removing polar impurities that are difficult to separate by distillation, flash column chromatography on silica gel can be effective, provided the system is properly neutralized and run quickly to minimize on-column degradation.
Q2: How should I properly store purified (R)-2-Vinyloxirane?
Proper storage is critical to maintain purity. (R)-2-Vinyloxirane should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). It must be kept refrigerated at 2-8°C[1][2]. Given its high flammability (flash point -50°C), it must be stored in a designated flammable liquids cabinet, away from heat and ignition sources[1][2].
Q3: Which analytical techniques are best for assessing the purity of (R)-2-Vinyloxirane?
A combination of techniques is recommended for a complete purity profile:
-
Gas Chromatography (GC): The primary tool for assessing chemical purity (assay). A standard flame ionization detector (FID) is sufficient[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying organic impurities[5].
-
Polarimetry: Measures the optical rotation to determine enantiomeric purity. This should be compared against the literature value for the pure enantiomer.
-
Chiral HPLC/GC: Required for accurate determination of enantiomeric excess (e.e.)[7].
Q4: What are the key safety precautions when handling and purifying this compound?
(R)-2-Vinyloxirane is a highly flammable liquid and should be handled with extreme care in a well-ventilated fume hood[1][5].
-
Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, gloves, and a flame-retardant lab coat[1].
-
Fire Safety: Keep away from all sources of ignition, including open flames, hot surfaces, and static discharge. Have a Class B fire extinguisher (dry chemical or CO2) readily available.
-
Reactivity Hazards: Be aware of its potential to polymerize. Avoid contact with strong acids, bases, and oxidizing agents[8].
Data & Protocols
Table 1: Comparison of Common Purification Techniques
| Technique | Scale | Typical Purity | Key Advantages | Key Disadvantages |
| Vacuum Fractional Distillation | 1 g - 100s of g | >98% | Excellent for removing non-volatile residues and different-boiling impurities. Scalable. | Risk of thermal decomposition; will not separate impurities with very close boiling points. |
| Flash Column Chromatography | 10 mg - 20 g | >99% | Good for removing polar impurities (e.g., diols). High resolution. | Risk of decomposition on silica; requires solvent removal; less scalable.[9][10][11] |
| Preparative Gas Chromatography | < 1 g | >99.5% | Very high resolution, capable of separating close-boiling impurities. | Very limited scale; requires specialized equipment; thermal stress on the compound.[4] |
Diagram 1: Purification Workflow Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification method for (R)-2-Vinyloxirane.
Protocol 1: Vacuum Fractional Distillation of (R)-2-Vinyloxirane
Objective: To purify crude (R)-2-vinyloxirane by removing non-volatile impurities and solvents.
Materials:
-
Crude (R)-2-vinyloxirane
-
Drying agent (e.g., anhydrous MgSO4 or CaH2)
-
Boiling chips or magnetic stir bar
Equipment:
-
Round-bottom flasks (distillation pot and receiving flasks)
-
Fractionating column (e.g., 20 cm Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Vacuum adapter
-
Cold trap (e.g., with dry ice/acetone)
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Inert gas line (N2 or Ar)
Procedure:
-
Drying: Pre-dry the crude (R)-2-vinyloxirane over a suitable drying agent (e.g., CaH2) for several hours. Rationale: Water can act as a nucleophile to open the epoxide ring.
-
Assembly: Assemble the distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease. The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.
-
Inert Atmosphere: Filter the dried crude material into the distillation pot containing a stir bar. Purge the entire system with Nitrogen or Argon for 10-15 minutes.
-
Evacuation: Slowly and carefully apply vacuum. The goal is to reach a pressure where the vinyloxirane will boil between 25-40°C.
-
Heating: Begin gentle heating and stirring once the target pressure is stable.
-
Fraction Collection: Collect any low-boiling foreshot (likely residual solvent) in a separate flask. Once the temperature at the distillation head stabilizes at the expected boiling point for your pressure, switch to a clean, pre-weighed receiving flask.
-
Distillation: Collect the main fraction, maintaining a slow and steady distillation rate. Do not distill to dryness, as this can concentrate potentially explosive peroxide impurities. Leave a small residue in the pot.
-
Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly re-introducing inert gas to break the vacuum.
-
Storage: Immediately transfer the purified product to a clean, dry, amber vial, purge with inert gas, seal, and store at 2-8°C.
References
-
PubChem. (n.d.). 2-Methyl-2-vinyloxirane. National Center for Biotechnology Information. Retrieved from [Link]
-
Crawford, R. J., Lutener, S. B., & Cockcroft, R. D. (1976). The thermally induced rearrangements of 2-vinyloxirane. Canadian Journal of Chemistry, 54(21), 3364-3372. Retrieved from [Link]
-
PubChem. (n.d.). Vinyloxirane. National Center for Biotechnology Information. Retrieved from [Link]
- Hahn, H. D., et al. (1983). U.S. Patent No. 4,369,096. U.S. Patent and Trademark Office.
-
Li, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(51), 35787–35800. Retrieved from [Link]
-
Li, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. National Center for Biotechnology Information. Retrieved from [Link]
-
D'hooghe, M., et al. (2006). Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. Arkivoc, 2007(5), 24-40. Retrieved from [Link]
-
Wright, A. (2021). Rotational Spectroscopy of 2-Vinyloxirane, 2,2-Dimethyloxirane and 2-Chloroethanol. New College of Florida. Retrieved from [Link]
-
Reddy, G. S., et al. (2014). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Sapkota, S., & Tadi, P. (2024). Chromatography. StatPearls Publishing. Retrieved from [Link]
-
Chemguide. (n.d.). Paper Chromatography. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. National Science Review. Retrieved from [Link]
-
Sapkota, S., & Tadi, P. (2024). Chromatography. National Center for Biotechnology Information. Retrieved from [Link]
-
Wright, A. (2021). ROTATIONAL SPECTROSCOPY OF 2-VINYLOXIRANE, 2,2-DIMETHYLOXIRANE AND 2-CHLOROETHANOL. New College of Florida. Retrieved from [Link]
-
Fedorov, A., et al. (2006). Reaction of Thioketones with (R)-2-Vinyloxirane: Regio- and Stereoselective Formation of (S)-4-Vinyl-1,3-oxathiolanes. Helvetica Chimica Acta. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. PubMed. Retrieved from [Link]
-
Bera, S., et al. (2023). Isolation and characterization of carbene-supported air stable Co(ii)-radical complexes... Dalton Transactions. Retrieved from [Link]
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- 7. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
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- 11. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Premature Vinyl Epoxide Polymerization
Welcome to the technical support center for handling and utilizing vinyl epoxides. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but highly reactive monomers. Premature polymerization is a significant challenge that can compromise experimental results, lead to material loss, and pose safety risks. This document provides in-depth, field-proven insights and protocols to ensure the stability and integrity of your vinyl epoxides from storage to reaction.
Troubleshooting Quick-Reference
This table is designed for rapid diagnosis of common issues encountered during the handling and storage of vinyl epoxides.
| Symptom Observed | Potential Root Cause(s) | Immediate Recommended Actions & Preventative Measures |
| Increased Viscosity or Gelation | Partial or advanced polymerization has occurred. | Action: Discontinue use of the monomer. Prevention: Verify storage conditions (temperature, light exposure). Check inhibitor levels. Ensure all labware is scrupulously clean and dry. |
| Monomer Container is Warm/Hot | Exothermic, runaway polymerization is in progress. | IMMEDIATE SAFETY HAZARD. Action: Do not open the container. If safe, move to a fume hood or isolated area. Alert safety personnel. Cool the container externally with an ice bath if feasible without direct contact. |
| Inconsistent Reaction Kinetics | Varying levels of oligomers in the starting material due to slow, undetected polymerization. | Action: Purify the monomer before use via column chromatography or vacuum distillation. Prevention: Implement a strict "first-in, first-out" inventory system. Periodically test aged monomer stock. |
| Reaction Fails to Initiate | Inhibitor was not removed or was incompletely removed. | Action: Review and repeat the inhibitor removal protocol. Prevention: Use fresh inhibitor removal media. Ensure sufficient contact time between the monomer and the media. |
| Cloudy or Hazy Appearance | Water contamination, which can act as a co-initiator for cationic polymerization. | Action: Dry the monomer over a suitable agent (e.g., CaH₂). Prevention: Use inert gas blanketing (N₂ or Ar). Always use dry solvents and labware. |
The Science of Instability: Understanding Polymerization Mechanisms
Vinyl epoxides possess two distinct functionalities susceptible to polymerization: the vinyl group and the epoxide ring . Understanding the two competing pathways—Radical and Cationic polymerization—is critical to preventing unwanted reactions.
-
Cationic Polymerization: This is often the more aggressive and difficult-to-control pathway. It is initiated by electrophilic species, most commonly stray protons (H⁺) from acidic impurities or water.[1][2] The epoxide ring is highly strained and readily undergoes ring-opening when attacked by a cation, creating a new cationic center that propagates the chain reaction.[1][3] This type of polymerization can be rapid and is a primary cause of premature gelation.[4]
-
Radical Polymerization: The vinyl group is susceptible to standard free-radical polymerization.[5] This pathway can be initiated by heat, ultraviolet (UV) light, or contaminating radical sources (e.g., peroxides).[6][7] While often slower than cationic polymerization at ambient temperatures, it contributes significantly to gradual viscosity increase during long-term storage.
Visualization of Competing Polymerization Pathways
The following diagram illustrates how different initiators can trigger one of two distinct polymerization mechanisms in a vinyl epoxide monomer.
Caption: Dual polymerization pathways of vinyl epoxides.
Preventative Protocols & Best Practices
Proactive measures are the cornerstone of successfully working with vinyl epoxides. The following protocols are designed to be self-validating systems for maintaining monomer stability.
Protocol: Optimal Storage and Handling
Causality: The primary goals of this protocol are to eliminate exposure to light and heat (radical initiators) and to prevent contamination from atmospheric moisture and acidic impurities (cationic initiators).[8][9][10]
Materials:
-
Amber glass or opaque, phenolic-lined container
-
Inert gas source (Argon or Nitrogen) with regulator and tubing
-
Clean, dry labware
Procedure:
-
Receiving and Inspection: Upon receipt, inspect the container seal for integrity. If the monomer is frozen, thaw slowly at a controlled room temperature (e.g., 20-22°C), avoiding localized heating.
-
Container Selection: If the manufacturer's container is not suitable for long-term storage (e.g., clear glass), transfer the monomer to an amber glass bottle or another opaque, inert container.
-
Inert Gas Blanketing: Before sealing the container for the first time and after every use, purge the headspace with a gentle stream of dry nitrogen or argon for 1-2 minutes. This displaces oxygen and moisture.
-
Controlled Environment Storage: Store the sealed container in a cool, dark, and dedicated location, such as a refrigerator or cold room rated for chemical storage (typically 2-8°C).[8][11] Ensure the container is stored vertically and is not subject to physical shock.[12]
-
Handling: When dispensing the monomer, use only clean, dry syringes or cannulas. Never introduce spatulas or pipettes that could be contaminated. Work quickly to minimize exposure to the atmosphere.
Protocol: Inhibitor Removal Prior to Use
Causality: Commercial vinyl epoxides are stabilized with inhibitors (e.g., MEHQ, TBC) that prevent radical polymerization during shipping and storage.[13] These must be removed immediately before use, as they will interfere with the desired polymerization reaction.[14] Passing the monomer through a column of basic alumina is a highly effective method that not only removes phenolic inhibitors but also neutralizes trace acidic impurities that could initiate cationic polymerization.[15][16]
Materials:
-
Glass chromatography column
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass wool or fritted disk
-
Clean, dry collection flask
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Column Preparation: Place a small plug of glass wool at the bottom of the chromatography column or ensure the fritted disk is clean. Dry the entire apparatus in an oven and cool under an inert atmosphere.
-
Packing the Column: Add the activated basic alumina to the column. A general rule is to use approximately 10-15g of alumina per 100mL of monomer. Gently tap the column to ensure even packing.
-
Monomer Purification: Secure the column over a clean, dry collection flask. Carefully pour the vinyl epoxide monomer onto the top of the alumina bed.
-
Elution: Allow the monomer to percolate through the column via gravity. The flow rate should be steady but not too fast to ensure adequate contact time.[13][16] Do not apply positive pressure unless absolutely necessary, as this can generate heat.
-
Collection and Use: Collect the purified, inhibitor-free monomer. It is now highly reactive and should be used immediately.[16] If brief storage is required, keep it cold (0-4°C) under an inert atmosphere.
Visualization of Inhibitor Removal Workflow
This diagram outlines the logical flow for purifying a stabilized vinyl epoxide monomer for immediate experimental use.
Caption: Workflow for inhibitor removal from vinyl epoxides.
Inhibitor Selection and Management
While end-users primarily focus on removing inhibitors, understanding their function is key to managing monomer stability.
| Inhibitor Type | Common Examples | Mechanism of Action | Key Considerations |
| Phenolic | MEHQ (4-methoxyphenol), HQ (Hydroquinone), BHT | Radical Scavengers | Most common for vinyl monomers.[17] Requires a small amount of dissolved oxygen to be effective. Easily removed with basic alumina. |
| Nitroxide | TEMPO and derivatives | Stable Free Radicals | Highly effective radical traps. Can sometimes be used to control polymerization rather than just inhibit it.[18] |
| Amine-Based | Tertiary Amines | Cationic Scavengers | Not typically added for storage but can be used in formulations to neutralize acidity and inhibit cationic polymerization.[19] |
Frequently Asked Questions (FAQs)
Q1: My vinyl epoxide arrived frozen. What is the safest way to thaw it? A1: The safest method is a slow, passive thaw at controlled room temperature (20-22°C). Do not use a heat gun, heating mantle, or hot water bath, as these can create localized hot spots and initiate runaway polymerization. Once thawed, gently invert the container several times to ensure the inhibitor is homogeneously distributed.
Q2: Can I use a vinyl epoxide monomer without removing the inhibitor? A2: It is strongly discouraged. The inhibitor will compete for the initiators (radical or cationic) in your reaction, leading to long or unpredictable induction periods, low yields, and inconsistent material properties. For predictable and reproducible results, the inhibitor must be removed.[14]
Q3: How can I tell if my stored monomer has started to polymerize? A3: The most obvious sign is an increase in viscosity. A fresh monomer should have a low, water-like viscosity. If it becomes noticeably thicker or syrupy, partial polymerization has occurred. The presence of solid particles or gel is a sign of advanced polymerization, and the material should be disposed of according to your institution's safety guidelines.
Q4: I don't have basic alumina. Can I use silica gel to remove the inhibitor? A4: No, this is not recommended. Standard silica gel is acidic and can act as an initiator for vigorous cationic polymerization of the epoxide, creating a significant safety hazard within the chromatography column. If you must use an alternative, neutral alumina can be used, but basic alumina is superior as it also removes acidic contaminants.
Q5: Is vacuum distillation a suitable alternative for inhibitor removal? A5: Yes, vacuum distillation can be effective but carries its own risks.[15][20] Heating the monomer, even under vacuum, can promote thermal polymerization.[15] If you choose this method, ensure the vacuum is stable, the distillation temperature is kept as low as possible, and a small amount of a non-volatile inhibitor (like copper(I) chloride) is added to the distillation pot. This method is best reserved for experienced chemists with appropriate equipment.
References
-
Vinyl Epoxides in Organic Synthesis . Chemical Reviews. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers . ACS Polymers Au. [Link]
-
Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin . Scilit. [Link]
-
Alkene insertion enables ring-opening of vinyl epoxides: a theoretical perspective . Organic Chemistry Frontiers (RSC Publishing). [Link]
- Inhibitor removal from vinyl pyridines - US2826581A.
-
Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation . Polymer Chemistry (RSC Publishing). [Link]
-
How to Handle Vinyl Records Correctly - Vinyl 101 . YouTube. [Link]
-
Best Practices for Vinyl Records . Gaylord Archival. [Link]
-
Photopolymerization of Epoxide and Vinyl Monomers by Metal Carbonyl Compounds . Acta Scientific. [Link]
- Polymerization inhibitors for vinyl monomers and unsaturated polyesters - US3696050A.
-
Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers . MDPI. [Link]
-
The Comprehensive Guide to Vinyl Storage: Preserving Your Precious Col . cilpastore. [Link]
-
Ep9 Cationic and Anionic Polymerization . UC San Diego - NANO 134 Darren Lipomi. [Link]
-
Inhibitor removers . ResearchGate. [Link]
-
Inhibition of premature polymerization of cationically polymerizable low viscosity systems | Request PDF . ResearchGate. [Link]
-
Stereoselective Epoxide Polymerization and Copolymerization . Chemical Reviews. [Link]
-
Best Tips on How to Store Your Vinyl Records . Big Fudge. [Link]
- Removal of inhibitors from ethylenically unsaturated monomers - US3247242A.
- Polymerization inhibitor for vinyl-containing materials - US6447649B1.
-
Free-Standing 3D Printing of Epoxy-Vinyl Ether Structures Using Radical-Induced Cationic Frontal Polymerization . PMC - NIH. [Link]
-
The Ultimate Guide to Storing and Cleaning Your Vinyl Records . Vinylify. [Link]
-
Nitroxide mediated radical polymerization for the preparation of poly(vinyl chloride) grafted poly(acrylate) copolymers . ResearchGate. [Link]
-
Cationic Vinyl Polymerization . Polymer Science Learning Center. [Link]
-
How can I purify vinylimidazole and acrylonitrile monomers? . ResearchGate. [Link]
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Technical Support Center: Troubleshooting Low Stereoselectivity in Reactions with (R)-2-Vinyloxirane
Welcome to the technical support center for reactions involving (R)-2-vinyloxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their reactions. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to address common challenges related to achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the undesired enantiomer in my product. What is the most common cause?
Low enantioselectivity is often a result of a competing reaction mechanism. In many cases, particularly in ring-opening reactions, the desired pathway is a stereospecific S(_N)2 reaction, which proceeds with inversion of configuration at the stereocenter. However, if the reaction conditions promote an S(_N)1-type mechanism, a carbocation intermediate can form. This planar intermediate can be attacked by the nucleophile from either face, leading to racemization and a loss of stereoselectivity.[1][2]
Q2: Can the purity of my (R)-2-vinyloxirane affect the stereoselectivity?
Absolutely. The enantiomeric excess (ee) of your starting material directly dictates the maximum possible ee of your product. It is crucial to ensure the high enantiomeric purity of your (R)-2-vinyloxirane. Additionally, impurities in the starting material can sometimes interfere with the catalyst or promote side reactions, further eroding stereoselectivity.
Q3: How critical is the reaction temperature?
Temperature is a critical parameter for controlling stereoselectivity. Generally, lower reaction temperatures favor the desired stereoisomer by increasing the energy difference between the diastereomeric transition states.[3] Running the reaction at a higher temperature can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, thus lowering the enantiomeric excess.
Q4: My reaction is sluggish at low temperatures. How can I improve the reaction rate without sacrificing stereoselectivity?
If low temperature is hindering the reaction rate, consider optimizing other parameters before increasing the temperature. You can try:
-
Increasing the catalyst loading: A higher concentration of the catalyst can accelerate the reaction at lower temperatures. However, be mindful that excessive catalyst can sometimes lead to side reactions.
-
Screening different solvents: A solvent that better solubilizes your reactants and stabilizes the desired transition state can improve the reaction rate.
-
Using a more active catalyst: If available, switching to a more potent catalyst system can significantly enhance the reaction rate even at reduced temperatures.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Addressing Mechanistic Ambiguity (S(_N)1 vs. S(_N)2)
A common reason for poor stereoselectivity is a shift from a desired S(_N)2 pathway to a competing S(_N)1 pathway, which leads to racemization.
Symptoms:
-
Product is a near-racemic mixture.
-
Stereoselectivity is highly sensitive to solvent polarity.
-
The reaction rate is largely independent of the nucleophile concentration.[2]
Root Causes and Solutions:
-
Carbocation Stability: The vinyl group in (R)-2-vinyloxirane can stabilize a developing positive charge at the adjacent carbon, making an S(_N)1 pathway more accessible than in simple aliphatic epoxides.
-
Lewis Acid Catalyst: While Lewis acids are often essential for activating the epoxide, a highly active Lewis acid can overly polarize the C-O bond, promoting its cleavage to form a carbocation-like intermediate.[4][5]
-
Troubleshooting Protocol:
-
Reduce Catalyst Loading: Systematically decrease the molar percentage of the Lewis acid.
-
Screen Weaker Lewis Acids: If using a strong Lewis acid like BF(_3)(\cdot)OEt(_2), consider switching to a milder one, such as ZnCl(_2) or a lanthanide triflate.
-
-
-
Solvent Choice: Polar protic solvents (e.g., methanol, ethanol) can stabilize the carbocation intermediate and the leaving group through hydrogen bonding, favoring the S(_N)1 pathway.[6]
-
Troubleshooting Protocol:
-
Solvent Screening: Switch to less polar, aprotic solvents such as THF, dichloromethane, or toluene to disfavor carbocation formation.
-
-
Illustrative Diagram: Competing S(_N)1 and S(_N)2 Pathways
Caption: Competing S(_N)1 and S(_N)2 pathways in epoxide ring-opening.
Guide 2: Optimizing Reaction Parameters for Enhanced Stereoselectivity
Even when the S(_N)2 pathway is dominant, suboptimal reaction conditions can lead to reduced stereoselectivity.
Systematic Optimization Workflow
Caption: A systematic workflow for troubleshooting low stereoselectivity.
Temperature Optimization
As a general rule, lower temperatures favor higher enantioselectivity.
-
Experimental Protocol: Temperature Screening
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Ensure all other parameters (concentrations, catalyst loading, reaction time) are kept constant.
-
After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.
-
Plot ee vs. temperature to identify the optimal condition.
-
Solvent Screening
The choice of solvent can have a profound effect on enantioselectivity.[7]
-
Experimental Protocol: Solvent Screening
-
Select a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, acetonitrile, THF, hexanes).
-
Set up a small-scale reaction in each solvent, keeping all other parameters identical.
-
Monitor the reactions for conversion and, upon completion or after a fixed time, determine the enantiomeric excess.
-
| Solvent | Dielectric Constant (Polarity) | Typical Effect on Stereoselectivity |
| Toluene | 2.4 | Often a good starting point for high selectivity. |
| Dichloromethane (DCM) | 9.1 | Can be effective, but polarity may favor S(_N)1 in some cases. |
| Tetrahydrofuran (THF) | 7.6 | Coordinating solvent, can interact with the catalyst. |
| Acetonitrile | 37.5 | High polarity, may decrease selectivity. |
| Hexanes | 1.9 | Non-polar, can be beneficial if reactants are soluble. |
Catalyst System Evaluation
The nature and concentration of the catalyst are paramount.
-
Catalyst Loading: Both insufficient and excessive catalyst can be detrimental. Lower catalyst loadings can sometimes lead to a background, non-stereoselective reaction, while very high loadings might promote side reactions. An optimal loading must be determined empirically.
-
Catalyst/Ligand Purity: Ensure the catalyst and any chiral ligands are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.
Nucleophile Considerations
The nature of the nucleophile can influence the regioselectivity and stereoselectivity of the ring-opening.[1]
-
Hard vs. Soft Nucleophiles: Under basic or neutral conditions, "hard" nucleophiles (e.g., alkoxides, amines) typically favor attack at the less sterically hindered carbon (S(_N)2). "Soft" nucleophiles, especially under acidic conditions, may show a preference for the more substituted carbon.
-
Concentration: While the concentration of the nucleophile does not affect the rate of a pure S(_N)1 reaction, in an S(_N)2 reaction, a higher concentration of the nucleophile can increase the reaction rate, potentially allowing the reaction to be run at a lower temperature for improved selectivity.[8]
References
-
Deshpande, A. M., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 187-197. [Link]
-
OpenOChem Learn. (n.d.). SN1: Effect of the Nucleophile. [Link]
-
Vermeeren, P., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(4), 3217-3228. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Wikipedia. (n.d.). Substitution reaction. [Link]
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Martinez, E. D., et al. (2012). A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags. PLoS ONE, 7(8), e43784. [Link]
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Alexakis, A., et al. (2005). Enantioselective Ring Opening of meso-Oxiranes with Aryllithium Reagents in the Presence of Chiral Ligands. Advanced Synthesis & Catalysis, 347(1), 59-62. [Link]
-
Wang, Z., et al. (2019). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Reaction Chemistry & Engineering, 4(9), 1646-1652. [Link]
-
Vermeeren, P., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(4), 3217-3228. [Link]
-
Gricelda, R., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 26(3), 648. [Link]
-
Gricelda, R., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 26(3), 648. [Link]
-
Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]
-
University of Canterbury. (n.d.). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. [Link]
-
He, J., et al. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(16), 8037-8128. [Link]
-
Quora. (2017). If the nature and concentration of nucleophile have no effect on the rate of SN1 reaction, then why is it that many books insist on using weak nucleophiles for SN1 reactions?. [Link]
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]
-
Arnone, A., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(2), 509-518. [Link]
-
Miller, B. L. (2014). Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization. Accounts of chemical research, 47(4), 1194–1206. [Link]
-
Chemistry LibreTexts. (2022). 4.14: Stereochemistry in Elimination. [Link]
-
Shuklov, I. A., et al. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Journal of Molecular Catalysis A: Chemical, 271(1-2), 1-21. [Link]
-
Ghorai, M. K., et al. (2021). The transition-metal-catalyzed stereoselective ring-expansion of vinylaziridines and vinyloxiranes. Organic & Biomolecular Chemistry, 19(31), 6734-6752. [Link]
-
Fedorov, A., et al. (2005). Reaction of Thioketones with (R)-2-Vinyloxirane: Regio- and Stereoselective Formation of (S)-4-Vinyl-1,3-oxathiolanes. Helvetica Chimica Acta, 88(5), 1149-1156. [Link]
-
Fedorov, A., et al. (2006). Regio- and stereoselectivity in the Lewis acid- and NaH-induced reactions of thiocamphor with (R)-2-vinyloxirane. Helvetica Chimica Acta, 89(3), 456-467. [Link]
-
Chemistry Stack Exchange. (2019). Stereochemical outcomes in opening of vinyl epoxides. [Link]
-
Gotor-Fernández, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]
-
Oestreich, M., et al. (2022). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research, 55(15), 2091-2105. [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
-
Mayr, H., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. Organic & Biomolecular Chemistry, 18(30), 5852-5861. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Raissi, H., et al. (2022). Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines. New Journal of Chemistry, 46(38), 18385-18393. [Link]
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Challenges in the scalability of (R)-2-Vinyloxirane synthesis
Technical Support Center: Synthesis of (R)-2-Vinyloxirane
Welcome to the technical support center for the synthesis of (R)-2-Vinyloxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. Here, we address common challenges encountered during synthesis and scale-up, providing in-depth troubleshooting advice and optimized protocols.
Introduction to (R)-2-Vinyloxirane Synthesis
(R)-2-Vinyloxirane, also known as (R)-3,4-Epoxy-1-butene, is a critical intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1] Its stereochemistry is crucial for the efficacy of the final product. The Jacobsen-Katsuki epoxidation is a widely recognized method for the enantioselective synthesis of epoxides from unfunctionalized alkenes, making it a key reaction for producing (R)-2-Vinyloxirane.[2][3] This reaction utilizes a chiral manganese(III) salen catalyst to ensure high enantioselectivity.[2]
However, scaling up this synthesis presents several challenges, from catalyst stability and reaction kinetics to the purification of the volatile and potentially unstable product. This guide will walk you through these challenges with practical, experience-driven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a cornerstone for the synthesis of (R)-2-Vinyloxirane.[4] However, its successful implementation, especially at a larger scale, requires careful attention to detail.
Q1: My reaction is sluggish or incomplete. What are the likely causes?
A1: A slow or incomplete reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The Mn(III)-salen catalyst is susceptible to deactivation. The active species is believed to be a Mn(V)=O intermediate, and its formation and stability are critical.[4]
-
Troubleshooting:
-
Moisture: Ensure all reagents and solvents are rigorously dried. Water can interfere with the catalyst's activity.
-
Oxidant Quality: The quality of the terminal oxidant (e.g., sodium hypochlorite) is paramount. Use a freshly opened or standardized batch of oxidant. Degradation of the oxidant can lead to lower catalytic turnover.
-
Co-catalyst/Additive: The addition of a co-catalyst, such as N-methylmorpholine N-oxide (NMO) or a pyridine N-oxide derivative, can stabilize the catalyst, enhance the reaction rate, and improve enantioselectivity.[4][5]
-
-
-
Substrate Issues:
-
Troubleshooting:
-
1,3-Butadiene Purity: Ensure the 1,3-butadiene used is of high purity. Impurities can poison the catalyst.
-
Substrate Concentration: While seemingly counterintuitive, excessively high concentrations of the alkene can sometimes lead to catalyst inhibition.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature: The reaction is typically run at low temperatures (0 °C to room temperature). Ensure your cooling bath is maintaining a consistent temperature.
-
pH Control: When using bleach (NaOCl) as the oxidant, maintaining the pH of the aqueous phase is crucial. A buffered system is often recommended to prevent catalyst decomposition.
-
-
Q2: I'm observing low enantioselectivity (ee). How can I improve it?
A2: Suboptimal enantioselectivity is a common hurdle and can often be traced back to the catalyst's environment and the reaction parameters.
-
Catalyst Integrity:
-
Troubleshooting:
-
Ligand Purity: The enantiopurity of the salen ligand is directly correlated to the ee of the product. Ensure the ligand is of high optical purity.
-
Catalyst Preparation: The method of catalyst preparation can influence its structure and, consequently, its stereodirecting ability. Follow established and reliable procedures for synthesizing the Mn-salen complex.
-
-
-
Reaction Parameters:
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature can often enhance enantioselectivity.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the epoxidation. Dichloromethane is a common choice, but other non-coordinating solvents might be explored.
-
Additives: As mentioned, additives like NMO can not only improve reaction rates but also positively impact enantioselectivity.[4]
-
-
-
Reaction Mechanism Considerations: The mechanism of the Jacobsen-Katsuki epoxidation is complex and not fully understood, with possibilities including a concerted pathway, a metalla-oxetane pathway, and a radical pathway.[6] The formation of radical intermediates can sometimes lead to a loss of stereocontrol.[5]
-
Troubleshooting:
-
Radical Scavengers: In some cases, the presence of radical inhibitors (used judiciously) might be explored if a radical pathway is suspected to be detrimental to enantioselectivity.
-
-
Experimental Workflow: Troubleshooting Jacobsen-Katsuki Epoxidation
Below is a DOT script representing a logical workflow for troubleshooting common issues in the Jacobsen-Katsuki epoxidation.
Caption: Troubleshooting workflow for the Jacobsen-Katsuki epoxidation.
Section 2: Product Isolation and Purification
(R)-2-Vinyloxirane is a volatile liquid with a boiling point of approximately 66 °C. Its purification on a large scale requires careful handling to avoid product loss and potential side reactions.
Q3: I'm experiencing significant product loss during workup and distillation. What are the best practices for isolation?
A3: The volatility of (R)-2-Vinyloxirane is a primary challenge during its isolation.
-
Workup:
-
Troubleshooting:
-
Temperature Control: Perform all extractions and washes at reduced temperatures to minimize evaporation.
-
Minimize Aqueous Contact: Prolonged contact with aqueous layers, especially if acidic or basic, can lead to epoxide ring-opening. Perform phase separations promptly.
-
Efficient Extraction: Use an appropriate solvent and perform multiple extractions with smaller volumes to ensure complete recovery from the aqueous phase.
-
-
-
Distillation:
-
Troubleshooting:
-
Vacuum Distillation: While the boiling point is relatively low, distillation under reduced pressure can help to lower the temperature required and minimize thermal degradation or polymerization.
-
Fractional Distillation: A well-packed fractional distillation column is essential to separate the product from residual solvents and higher-boiling impurities. A bubble tray column has been reported for the purification of vinyloxirane.[7]
-
Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Q4: My purified product shows signs of degradation or polymerization over time. How can I improve its stability?
A4: (R)-2-Vinyloxirane is susceptible to polymerization and other degradation pathways.
-
Storage:
-
Troubleshooting:
-
Temperature: Store the purified epoxide at low temperatures (2-8°C is recommended) to slow down degradation processes.
-
Inert Atmosphere: Store under an inert atmosphere to prevent oxidation.
-
Light Protection: Store in an amber vial or a container protected from light, as light can initiate polymerization.
-
-
-
Purity:
-
Troubleshooting:
-
Trace Impurities: Residual acidic or basic impurities from the workup can catalyze polymerization or ring-opening. Ensure the product is thoroughly washed and neutralized before final distillation.
-
Water Content: Traces of water can lead to hydrolysis. Ensure the product is dried effectively before storage.
-
-
Alternative Synthetic Routes
While the Jacobsen-Katsuki epoxidation is a powerful tool, other methods exist for the synthesis of chiral epoxides.
-
Sharpless Asymmetric Epoxidation: This method is highly effective for the epoxidation of allylic alcohols.[3] While not directly applicable to 1,3-butadiene, a multi-step synthesis involving the creation of a suitable allylic alcohol could be envisioned.
-
Corey-Chaykovsky Reaction: This reaction transforms a carbonyl group into an epoxide using a sulfur ylide.[8] An asymmetric version of this reaction could be a potential route to (R)-2-Vinyloxirane from acrolein.
-
Kinetic Resolution: A racemic mixture of vinyloxirane can be resolved through hydrolytic kinetic resolution using a chiral catalyst to selectively hydrolyze one enantiomer, leaving the other enriched.[9]
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C4H6O | [1] |
| Molecular Weight | 70.09 g/mol | [1] |
| Boiling Point | 66 °C | |
| Density | 0.870 g/mL at 20 °C | |
| Storage Temperature | 2-8°C |
Detailed Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1,3-Butadiene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
1,3-Butadiene (condensed and freshly purified)
-
Dichloromethane (DCM), anhydrous
-
Buffered sodium hypochlorite (NaOCl) solution (commercial bleach, pH adjusted to ~11)
-
N-Methylmorpholine N-oxide (NMO) (optional co-catalyst)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve the Jacobsen's catalyst (typically 0.5-5 mol%) in anhydrous DCM under an inert atmosphere (e.g., Argon). If using, add the NMO co-catalyst at this stage.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly bubble the condensed 1,3-butadiene gas through the cooled catalyst solution or add a pre-cooled solution of butadiene in DCM.
-
Oxidant Addition: Add the buffered NaOCl solution dropwise via the dropping funnel over a period of 2-4 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer twice with cold DCM.
-
Combine the organic layers and wash with cold saturated sodium bicarbonate solution, followed by cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and carefully concentrate the solution on a rotary evaporator with a cooled trap, taking care not to lose the volatile product.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for (R)-2-Vinyloxirane.
-
Process Flow Diagram: Synthesis to Purification
Sources
- 1. scbt.com [scbt.com]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 7. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing Regioselectivity in Nucleophilic Attack on Vinyloxiranes
Welcome to the technical support center for regioselective vinyloxirane ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling nucleophilic attack on vinyloxirane substrates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes with high fidelity.
Introduction: The Challenge of Regioselectivity
Vinyloxiranes are powerful synthetic intermediates, offering multiple electrophilic sites for nucleophilic attack. This versatility, however, presents a significant challenge: controlling the regioselectivity of the ring-opening reaction. A nucleophile can attack at the carbon atom adjacent to the vinyl group (C2, SN2 pathway) or at the terminal carbon of the vinyl group (C4, SN2' pathway), leading to the formation of regioisomeric allylic alcohols. Achieving high selectivity for one isomer over the other is crucial for the efficiency and success of a synthetic route. This guide provides the expert insights and practical advice needed to master this selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Poor Regioselectivity - Mixture of SN2 and SN2' Products
-
Scenario: Your reaction is producing a nearly 1:1 mixture of the 1,2- and 1,4-addition products, and you need to favor one over the other.
-
Potential Causes & Solutions:
-
Nature of the Nucleophile: The hardness or softness of your nucleophile plays a pivotal role.[1]
-
To Favor SN2 (1,2-addition): Harder nucleophiles, which are typically characterized by a higher charge density and are less polarizable (e.g., organolithium reagents, Grignard reagents in the absence of copper salts), tend to attack the more sterically accessible carbon of the oxirane ring.
-
To Favor SN2' (1,4-addition): Softer nucleophiles, which are more polarizable (e.g., organocuprates, thiolates), preferentially attack the softest electrophilic site, which is the terminal carbon of the vinyl group. Consider switching from an organolithium reagent to a Gilman reagent (a lithium organocuprate).
-
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid can significantly influence the reaction pathway.[2][3]
-
Lewis acids coordinate to the epoxide oxygen, activating the ring for nucleophilic attack. This coordination can also influence the electronic properties of the vinyloxirane system.
-
Experiment with different Lewis acids (e.g., BF3·OEt2, Ti(Oi-Pr)4, Sc(OTf)3) and vary their concentrations. In some cases, a stoichiometric amount of a Lewis acid may be required to achieve high regioselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the reactivity of both the nucleophile and the electrophile.[4][5][6]
-
Non-coordinating, non-polar solvents (e.g., toluene, hexane) can enhance the influence of the catalyst and nucleophile.
-
Polar, coordinating solvents (e.g., THF, DMF) can solvate the nucleophile and Lewis acid, potentially reducing their effectiveness and leading to lower regioselectivity. A solvent screen is often a valuable optimization step. For instance, in some amine-opening reactions, a DMF/H₂O mixture can promote high regioselectivity without a catalyst.[5]
-
-
Problem 2: Low Reaction Yield or Decomposition of Starting Material
-
Scenario: You are observing the desired regioisomer, but the overall yield is low, or you notice significant decomposition of your vinyloxirane starting material.
-
Potential Causes & Solutions:
-
Reaction Temperature: Vinyloxiranes can be thermally sensitive.
-
Running the reaction at a lower temperature (e.g., -78 °C or 0 °C) can often minimize side reactions and decomposition.
-
Conversely, some reactions may require heating to proceed at a reasonable rate. If you are not seeing any product formation at low temperatures, a carefully controlled increase in temperature may be necessary.
-
-
Substrate Sensitivity to Acidity: Some vinyloxiranes, particularly those with phenyl substituents, can be highly sensitive to acidic conditions, leading to degradation.[7]
-
Purity of Reagents and Solvents: Trace impurities, especially water or protic contaminants, can quench organometallic nucleophiles and interfere with Lewis acid catalysis.
-
Ensure all reagents are of high purity and that solvents are rigorously dried before use.
-
-
Problem 3: Difficulty in Separating Regioisomers
-
Scenario: Your reaction has produced a mixture of regioisomers that are difficult to separate by standard column chromatography.
-
Potential Causes & Solutions:
-
Similar Polarity: The regioisomeric allylic alcohols often have very similar polarities, making them co-elute on silica gel.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A less polar solvent system may provide better resolution. Sometimes, switching to a different stationary phase (e.g., alumina, or reverse-phase silica) can be effective.
-
Derivatization: If chromatographic separation is not feasible, consider derivatizing the mixture. The different structures of the regioisomers may lead to derivatives with more distinct physical properties, allowing for easier separation. After separation, the protecting group can be removed to yield the pure regioisomers.
-
Crystallization: In some cases, one of the regioisomers may be crystalline while the other is an oil. Attempting to crystallize the desired product from a suitable solvent system could be a viable purification strategy.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between SN2 and SN2' attack on vinyloxiranes?
A1: The key difference lies in the point of nucleophilic attack. In an SN2 reaction , the nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to a 1,2-addition product. For vinyloxiranes, this typically occurs at the carbon adjacent to the vinyl group. In an SN2' reaction , the nucleophile attacks the terminal carbon of the vinyl group, which is conjugated to the epoxide. This results in a concerted ring opening and allylic rearrangement, yielding a 1,4-addition product.
Q2: How does Hard-Soft Acid-Base (HSAB) theory apply to vinyloxirane ring-opening?
A2: HSAB theory is a powerful predictive tool in this context.[1] The electrophilic sites of the vinyloxirane can be classified as "hard" or "soft". The carbon atoms of the epoxide ring are considered harder electrophilic sites, while the terminal carbon of the vinyl group is a softer electrophilic site. According to HSAB theory, hard nucleophiles prefer to react with hard electrophiles, and soft nucleophiles prefer to react with soft electrophiles. Therefore, hard nucleophiles favor the SN2 pathway, while soft nucleophiles favor the SN2' pathway.
Q3: Can I use chiral catalysts to achieve enantioselective ring-opening of vinyloxiranes?
A3: Yes, the use of chiral catalysts, particularly chiral Lewis acids, is a well-established strategy for achieving enantioselective ring-opening of vinyloxiranes. These catalysts can create a chiral environment around the substrate, leading to a facial bias in the nucleophilic attack and the preferential formation of one enantiomer of the product.
Q4: What role does steric hindrance play in determining regioselectivity?
A4: Steric hindrance is a significant factor, particularly in SN2 reactions. The nucleophile will preferentially attack the least sterically hindered electrophilic carbon. In the case of vinyloxiranes, if one of the epoxide carbons is significantly more substituted than the other, SN2 attack will be directed to the less substituted position.
Data Presentation
The choice of catalyst and nucleophile can dramatically alter the regioselectivity of the ring-opening reaction. The following table summarizes typical outcomes for the reaction of a generic vinyloxirane.
| Catalyst/Nucleophile System | Predominant Pathway | Typical Product | Key Considerations |
| Organolithium (R-Li) | SN2 | 1,2-addition | Hard nucleophile, attacks the less hindered epoxide carbon. |
| Grignard (R-MgX) | SN2 | 1,2-addition | Similar to organolithiums, a hard nucleophile. |
| Organocuprate (R₂CuLi) | SN2' | 1,4-addition | Soft nucleophile, favors conjugate addition. |
| Amines (R₂NH) with Lewis Acid | SN2 | 1,2-addition | Lewis acid activates the epoxide for attack by the amine. |
| Thiolates (RS⁻) | SN2' | 1,4-addition | Soft nucleophile, excellent for promoting 1,4-addition. |
| Sodium Azide (NaN₃) | SN2 | 1,2-addition | A moderately hard nucleophile.[7] |
Experimental Protocols
Protocol 1: Regioselective SN2' Opening of a Vinyloxirane with an Organocuprate
This protocol is a general guideline for the 1,4-addition of a methyl group to a vinyloxirane using a Gilman reagent.
Materials:
-
Vinyloxirane (1.0 equiv)
-
Copper(I) iodide (CuI) (1.1 equiv)
-
Methyllithium (MeLi) (2.2 equiv) in a suitable solvent (e.g., diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI (1.1 equiv).
-
Add anhydrous diethyl ether or THF via syringe.
-
Cool the suspension to -20 °C in a suitable cooling bath.
-
Slowly add MeLi solution (2.2 equiv) dropwise to the stirred suspension. The solution will typically change color as the organocuprate forms. Stir for 30 minutes at this temperature.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of the vinyloxirane (1.0 equiv) in the same anhydrous solvent dropwise to the organocuprate solution.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1,4-addition product.
Protocol 2: Lewis Acid-Catalyzed SN2 Opening of a Vinyloxirane with an Amine
This protocol provides a general method for the 1,2-addition of an amine to a vinyloxirane.
Materials:
-
Vinyloxirane (1.0 equiv)
-
Amine (e.g., benzylamine) (1.2 equiv)
-
Lewis acid (e.g., Ytterbium(III) triflate, Yb(OTf)₃) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the vinyloxirane (1.0 equiv) and anhydrous DCM.
-
Add the Lewis acid (0.1 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add the amine (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-amino alcohol.
Visualizations
Diagram 1: Competing Reaction Pathways
Caption: Competing SN2 and SN2' pathways in the nucleophilic opening of vinyloxiranes.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting and optimizing regioselectivity.
References
-
G. G. N. Ang, T. S. Chooi, and S. G. F. Chin, "Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols," Arkivoc, vol. 2007, no. 5, pp. 277-292, 2007. [Link]
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S. K. Ghosh and S. J. Danishefsky, "Vinyl Epoxides in Organic Synthesis," Chemical Reviews, vol. 111, no. 7, pp. 4129-4191, 2011. [Link]
-
S. K. Das, S. K. Santra, A. K. M. S. Kabir, and A. K. Samai, "Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols," Chemical Communications, vol. 52, no. 72, pp. 10876-10879, 2016. [Link]
-
A. Asurumunige et al., "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings," The Journal of Organic Chemistry, 2026. [Link]
-
T. L. Ho, "An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes," Heterocycles, vol. 15, no. 1, pp. 551-585, 1981. [Link]
-
T. N. Nguyen and J. A. May, "Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism," Organic Letters, vol. 20, no. 13, pp. 3833-3837, 2018. [Link]
-
J. Salimon, N. Salih, and E. Yousif, "Optimization of the oxirane ring opening reaction in biolubricant base oil production," Arabian Journal of Chemistry, vol. 10, pp. S372-S378, 2017. [Link]
-
Y. Zhang, Z. Wang, Y. Liu, and J. Sun, "Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes," ACS Omega, vol. 6, no. 51, pp. 35567–35577, 2021. [Link]
-
T. Liu et al., "Branched Amine Synthesis via Aziridine or Azetidine Opening With Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism," PubMed, 2018. [Link]
-
A. Asurumunige et al., "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings," ChemRxiv, 2025. [Link]
-
Y. Zhang, Z. Wang, Y. Liu, and J. Sun, "Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes," ACS Omega, 2021. [Link]
-
M. K. Jackl, L. Legnani, B. Morandi, and J. W. Bode, "Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis," Organic Chemistry Portal, 2017. [Link]
-
J. R. Lizza and G. Moura-Letts, "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols," Synthesis, vol. 49, no. 6, pp. 1231-1242, 2017. [Link]
-
J. Salimon, N. Salih, and E. Yousif, "Optimization of the oxirane ring opening reaction in biolubricant base oil production," Arabian Journal of Chemistry, 2011. [Link]
-
A. Asurumunige et al., "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings," ChemRxiv, 2025. [Link]
-
Reddit, "How to separate these regioisomers?," r/OrganicChemistry, 2024. [Link]
-
A. A. Al-Amiery, "Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols," Journal of Synthetic Chemistry, 2024. [Link]
-
S. G. Davies and S. Wollowitz, "Epoxide opening with organocuprates and grignard reagents in the presence of chiral ligands," Tetrahedron Letters, vol. 21, no. 43, pp. 4175-4178, 1980. [Link]
-
M. A. Brimble, M. G. F. B. L. Fleury, and J. Nagasawa, "Regio- and stereoselectivity in the reactions of organometallic reagents with an electron-deficient and an electron-rich vinyloxirane: Applications for sequential bis-allylic substitution reactions in the generation of vicinal stereogenic centers," Pure and Applied Chemistry, vol. 84, no. 6, pp. 1381-1392, 2012. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (R)-2-Vinyloxirane Mixtures
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. (R)-2-Vinyloxirane, also known as (R)-3,4-epoxy-1-butene, is a versatile C4 chiral synthon whose enantiomeric excess (ee) directly impacts the stereochemical outcome of subsequent synthetic transformations. This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of (R)-2-Vinyloxirane mixtures, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and accurate results.
The Criticality of Enantiomeric Excess in Chiral Synthesis
Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of pharmaceutical compounds. The accurate determination of the enantiomeric excess of key chiral intermediates like (R)-2-Vinyloxirane is therefore not merely an analytical task but a foundational requirement for the development of safe and efficacious drugs.
This guide will dissect and compare three principal analytical methodologies: Chiral Gas Chromatography (GC) , Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents , and Polarimetry . Each method will be evaluated based on its principles, practical application to (R)-2-Vinyloxirane, and inherent advantages and limitations.
Chiral Gas Chromatography (GC): The Gold Standard for Volatile Enantiomers
Chiral Gas Chromatography is a powerful and widely adopted technique for the separation of volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a small, volatile molecule like 2-vinyloxirane, chiral GC is often the method of choice due to its high resolution and sensitivity.
The Causality Behind Chiral GC Separation
The most effective CSPs for the separation of small epoxides are derivatized cyclodextrins. These cyclic oligosaccharides possess a chiral cavity, and their derivatives create a chiral environment that allows for differential interaction with the enantiomers of 2-vinyloxirane. The separation is based on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin-based stationary phase. The stability of these complexes differs for each enantiomer, resulting in their separation on the column.
Experimental Protocol: Chiral GC Analysis of 2-Vinyloxirane
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., Hydrodex β-TBDAc (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.[1]
GC Conditions:
-
Carrier Gas: Hydrogen or Helium
-
Injection Mode: Split
-
Injector Temperature: 200 °C
-
Oven Temperature Program: 40 °C (hold for 1 min), then ramp to 150 °C at 2 °C/min
-
Detector Temperature: 250 °C
Sample Preparation:
-
Prepare a stock solution of the 2-vinyloxirane mixture in a volatile, inert solvent such as pentane or hexane at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
Data Analysis:
-
Integrate the peak areas of the two separated enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
NMR Spectroscopy with Chiral Shift Reagents: A Powerful Alternative
Nuclear Magnetic Resonance (NMR) spectroscopy is another robust technique for determining enantiomeric excess.[2] Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. However, in the presence of a chiral shift reagent (CSR), the enantiomers form transient diastereomeric complexes, which have different magnetic environments and thus distinct NMR signals.
The Principle of Chiral Recognition by NMR
Chiral lanthanide shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are commonly employed for this purpose.[3] The Lewis acidic lanthanide metal in the CSR coordinates to a Lewis basic site in the analyte molecule, in the case of 2-vinyloxirane, the oxygen atom of the epoxide ring. This interaction induces significant changes in the chemical shifts of the protons near the coordination site. Because the CSR is itself chiral, the diastereomeric complexes formed with the (R) and (S) enantiomers of 2-vinyloxirane experience different induced shifts, leading to the separation of their corresponding proton signals in the ¹H NMR spectrum.[4]
Experimental Protocol: ¹H NMR Analysis with Eu(hfc)₃
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃)[5]
Procedure:
-
Dissolve approximately 5-10 mg of the 2-vinyloxirane mixture in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a small amount (e.g., 2-5 mg) of Eu(hfc)₃ to the NMR tube, cap, and invert several times to dissolve.
-
Acquire another ¹H NMR spectrum and observe the separation of signals corresponding to the two enantiomers. The protons on the epoxide ring are typically the most affected and provide the best resolution.
-
If necessary, add incremental amounts of Eu(hfc)₃ until baseline separation of a pair of corresponding proton signals is achieved.
Data Analysis:
-
Integrate the well-resolved signals for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the signal for the major enantiomer and Integral₂ is the integration value for the minor enantiomer.
Polarimetry: A Classic yet Relevant Technique
Polarimetry is the oldest method for assessing enantiomeric purity and relies on the ability of chiral molecules to rotate the plane of polarized light.[6] The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions.
The Foundation of Optical Rotation
The specific rotation, [α], is a fundamental physical property of a chiral compound. For a given enantiomer, the observed rotation (α) is directly proportional to its concentration in the sample. A racemic mixture (50:50 of both enantiomers) will have an observed rotation of zero.[7] The enantiomeric excess of a mixture can be calculated by comparing its observed rotation to the specific rotation of the pure enantiomer.
Experimental Protocol: Polarimetric Analysis
Instrumentation:
-
Polarimeter
Reference Data:
-
The specific rotation of enantiomerically pure (R)-2-Vinyloxirane is [α]²⁰/D = -21.0 ± 1° (c = 1% in pentane).[8]
Procedure:
-
Accurately prepare a solution of the 2-vinyloxirane mixture in pentane at a known concentration (c), typically around 1 g/100 mL (1%).
-
Calibrate the polarimeter with the pure solvent (pentane).
-
Fill the polarimeter cell of a known path length (l) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at 20°C using the sodium D-line (589 nm).
Data Analysis:
-
Calculate the specific rotation of the mixture using the formula: [α]mixture = α / (c * l) where α is the observed rotation in degrees, c is the concentration in g/mL, and l is the path length in decimeters.
-
Calculate the enantiomeric excess using the formula: % ee = ( [α]mixture / [α]pure ) x 100 where [α]pure is the specific rotation of the enantiomerically pure (R)-2-Vinyloxirane (-21.0°).
Comparative Analysis of the Methodologies
| Feature | Chiral Gas Chromatography (GC) | NMR with Chiral Shift Reagents | Polarimetry |
| Principle | Diastereomeric interaction with a chiral stationary phase | Formation of transient diastereomeric complexes with a chiral shift reagent | Rotation of plane-polarized light |
| Sample Throughput | High | Medium | Low to Medium |
| Sensitivity | High (ng to pg level) | Moderate (mg level) | Low (mg to g level) |
| Accuracy & Precision | High | High | Moderate (can be affected by impurities) |
| Method Development | Requires screening of columns and conditions | Requires titration with shift reagent | Straightforward if specific rotation is known |
| Quantitative Nature | Directly quantitative from peak areas | Directly quantitative from signal integrals | Relative to a pure standard |
| Information Provided | Retention times and peak areas for both enantiomers | Chemical shifts and integrals for both enantiomers | Net optical rotation of the mixture |
| Cost (Instrument) | Moderate to High | High | Low to Moderate |
| Cost (Consumables) | Moderate (columns, gases) | Low (deuterated solvents, CSR) | Very Low |
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate method for determining the enantiomeric excess of (R)-2-Vinyloxirane mixtures depends on the specific requirements of the analysis.
-
Chiral Gas Chromatography stands out as the most robust and sensitive method, making it ideal for routine quality control and for the analysis of trace-level enantiomeric impurities. Its high resolving power allows for the simultaneous analysis of other volatile components in the mixture.
-
NMR Spectroscopy with Chiral Shift Reagents offers a powerful alternative, particularly when a GC is not available or when a non-destructive method is preferred. It provides unambiguous structural information and can be performed relatively quickly once the optimal conditions are established.
-
Polarimetry , while being the most classical and least sensitive technique, remains a valuable tool for a quick assessment of enantiomeric purity, especially when dealing with bulk material and when the sample is known to be free of other chiral impurities. Its simplicity and low cost are significant advantages.
For comprehensive and regulatory-compliant characterization of (R)-2-Vinyloxirane, a combination of at least two of these methods is often recommended to ensure the accuracy and reliability of the enantiomeric excess determination.
References
- Yamamoto, M., Takeuchi, Y., Ohmasa, Y., Yamazawa, H., & Ando, T. (1999). Chiral HPLC resolution of monoepoxides derived from 6,9-dienes and its application to stereochemistry assignment of fruit-piercing noctuid pheromone.
-
MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]
-
PrepChem. Synthesis of 3,4-epoxy-1-butene. [Link]
-
Restek Corporation. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. [Link]
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Wikipedia. Specific rotation. [Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
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ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]
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-
Phenomenex. Chiral HPLC Separations. [Link]
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Daicel Corporation. HPLC manual (for chiral HPLC analysis). [Link]
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- Axt, M., Alifantes, J., & Costa, V. E. U. (1999). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2783-2788.
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Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Citti, L., Gervasi, P. G., Turchi, G., Bellucci, G., & Bianchini, R. (1984). The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. Carcinogenesis, 5(1), 47-52.
-
Pharmaceutical Online. Eastman introduces 3,4-Epoxy 1-butene derivatives. [Link]
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Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]
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Wikipedia. Eu(hfc)3. [Link]
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A Senior Application Scientist's Guide to Analytical Methods for Chiral Purity of Vinyloxiranes
Abstract
Vinyloxiranes are invaluable chiral building blocks in modern organic synthesis, particularly in the pharmaceutical industry where stereochemistry dictates biological activity. The stereochemical integrity of these intermediates is paramount, necessitating robust and precise analytical methods to determine their chiral purity or enantiomeric excess (e.e.). This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: chiral chromatography (GC, HPLC, SFC), NMR spectroscopy, and optical polarimetry. We will delve into the fundamental principles of each method, offer field-proven insights into experimental design, present detailed protocols, and provide comparative data to guide researchers in selecting the optimal method for their specific analytical challenge.
The Critical Role of Chiral Purity in Vinyloxirane Chemistry
Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Vinyloxiranes, possessing both an epoxide and a vinyl group, are versatile synthons that can be elaborated into a wide array of complex molecular architectures. Ensuring their enantiomeric purity at the outset of a synthetic sequence is crucial for controlling the stereochemistry of the final active pharmaceutical ingredient (API). Inaccurate assessment of chiral purity can lead to downstream complications, including inconsistent product efficacy and unforeseen toxicity. Therefore, the choice of analytical method is not merely a procedural step but a critical decision that impacts the entire research and development pipeline.
A Comparative Overview of Analytical Techniques
The determination of chiral purity relies on creating a chiral environment that allows for the differentiation of enantiomers. Since enantiomers possess identical physical properties in an achiral environment, specialized techniques are required. The most prevalent methods fall into three categories:
-
Chromatographic Methods: These techniques physically separate the enantiomers, allowing for their individual quantification. This includes Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is used to distinguish between enantiomers after their conversion into diastereomers through interaction with a chiral auxiliary.
-
Chiroptical Methods: Optical polarimetry measures the rotation of plane-polarized light, a bulk property of a chiral sample.
The following sections will explore each of these in detail.
Chromatographic Methods: The Gold Standard for Separation
Chromatographic techniques are the workhorses of chiral analysis, offering high accuracy and precision. The fundamental principle involves the differential interaction of enantiomers with a chiral selector, which is most often part of the stationary phase (Chiral Stationary Phase, CSP).
Chiral Gas Chromatography (GC)
Chiral GC is an excellent choice for volatile and thermally stable vinyloxiranes. The separation is achieved on capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins.
Principle of Separation: The cyclodextrin molecule has a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior. It acts as a chiral host, and enantiomers of the analyte will fit differently into this cavity, forming transient diastereomeric inclusion complexes with varying stabilities. This difference in interaction strength leads to different retention times and, thus, separation.
Causality in Experimental Choices:
-
Column Selection: The choice of cyclodextrin derivative (e.g., permethylated, acetylated) is critical as it alters the steric and electronic interactions with the analyte. For small, functionalized molecules like vinyloxiranes, beta-cyclodextrin derivatives often provide excellent resolution.
-
Temperature Program: A slow temperature ramp is often employed to optimize the resolution between the enantiomeric peaks. The kinetic nature of the host-guest interactions is highly temperature-dependent.
Detailed Protocol: Chiral GC Analysis of a Vinyloxirane
-
System Preparation:
-
Column: Install a chiral capillary column (e.g., Hydrodex β-3P, 30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Use hydrogen or helium at a constant flow or pressure.
-
Injector: Set to split mode (e.g., 50:1 split ratio) at a temperature that ensures rapid volatilization without degradation (e.g., 220 °C).
-
Detector: A Flame Ionization Detector (FID) is standard. Set temperature to 250 °C.
-
-
Sample Preparation:
-
Prepare a dilute solution of the vinyloxirane sample (approx. 1 mg/mL) in a volatile, inert solvent like hexane or ethyl acetate.
-
Prepare a racemic standard at the same concentration to verify peak identification and resolution.
-
-
Chromatographic Conditions (Example):
-
Oven Program: 50 °C (hold 2 min), then ramp at 2 °C/min to 180 °C (hold 5 min).
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is ideal.
-
Inject the analyte sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for chiral analysis due to its broad applicability to a wide range of compounds without the requirement of volatility. The direct approach, using a Chiral Stationary Phase (CSP), is the most common.
Principle of Separation: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are extremely popular. Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. The enantiomer that forms the more stable transient complex with the CSP is retained longer.
Causality in Experimental Choices:
-
CSP Selection: Polysaccharide-based columns (e.g., CHIRALPAK®, CHIRALCEL®) offer broad enantioselectivity. The specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)) creates unique chiral grooves and pockets on the polymer backbone, making column screening an essential first step in method development.
-
Mobile Phase: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions depends on the analyte's solubility. The alcohol modifier in normal-phase chromatography is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC. It uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent (modifier).
Principle of Separation: The separation mechanism is similar to normal-phase HPLC, relying on CSPs to resolve the enantiomers.
Advantages over HPLC: The low viscosity and high diffusivity of supercritical fluids allow for much faster separations and column equilibration without a significant loss of efficiency. This translates to higher throughput and reduced solvent consumption, making SFC an increasingly attractive option in the pharmaceutical industry. For complex separations involving multiple stereoisomers, such as those found in epoxide analysis, SFC can provide excellent resolution in short run times.
NMR Spectroscopy: A Powerful Tool for Homogeneous Phase Analysis
NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers. Instead, it relies on converting the enantiomeric pair into diastereomers in situ, which are distinguishable in the NMR spectrum. This can be achieved through two primary methods.
Using Chiral Derivatizing Agents (CDAs)
In this approach, the vinyloxirane enantiomers are covalently reacted with an enantiomerically pure CDA to form a pair of diastereomers.
Principle of Distinction: Diastereomers have different physical properties and, therefore, different NMR spectra. Protons in the vicinity of the newly formed stereogenic centers will experience different magnetic environments, leading to separate signals (different chemical shifts) for each diastereomer.
Causality in Experimental Choices:
-
Reagent Selection: The choice of CDA is critical. Mosher's acid (MTPA) is a classic example that reacts with alcohols (which can be formed by nucleophilic opening of the epoxide). The CDA must react quantitatively without causing racemization, and its own signals should not interfere with the analyte signals.
-
Self-Validation: To ensure the accuracy of the e.e. determination, it is crucial that the derivatization reaction goes to completion. This can be verified by monitoring the disappearance of the starting material's signals in the NMR spectrum.
Workflow for Chiral Analysis using a Chiral Derivatizing Agent (CDA)
Caption: Workflow for determining enantiomeric excess using a Chiral Derivatizing Agent (CDA) and NMR spectroscopy.
Using Chiral Solvating Agents (CSAs)
CSAs are a simpler and non-destructive alternative to CDAs. A chiral solvating agent is added to the NMR tube, where it forms weak, non-covalent diastereomeric complexes with the vinyloxirane enantiomers.
Principle of Distinction: The rapid, reversible formation of these diastereomeric complexes results in different time-averaged magnetic environments for the corresponding nuclei in each enantiomer. This leads to the splitting of a single enantiomeric peak into two separate peaks in the NMR spectrum.
Causality in Experimental Choices:
-
CSA Selection: The choice of CSA and solvent is crucial for achieving good separation of the signals. The interactions are often weak, so screening different CSAs (e.g., quinine, dibenzoyltartaric acid) and optimizing the concentration and temperature may be necessary.
-
Complementary Technique: NMR with CSAs can often complement chromatographic methods. While chromatography provides physical separation, NMR can offer insights into the nature of the intermolecular interactions driving the chiral recognition.
Optical Polarimetry: A Legacy Technique
Optical polarimetry is the oldest method for assessing chirality. It measures the angle to which a chiral compound rotates plane-polarized light.
Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. The measured rotation of a sample is proportional to its concentration and the relative amounts of each enantiomer present.
Limitations and Modern Role: While fast and non-destructive, polarimetry suffers from lower accuracy and sensitivity compared to chromatographic and NMR methods. The specific rotation value can be highly dependent on concentration, temperature, and solvent. Furthermore, impurities can significantly affect the measurement. Today, it is primarily used as a quick quality control check or to confirm the identity of a highly pure substance against a known standard, rather than for precise e.e. determination in complex mixtures.
Method Selection Guide: Choosing the Right Tool for the Job
The optimal analytical method depends on several factors, including the properties of the vinyloxirane, the required accuracy, sample throughput, and available instrumentation.
Comparative Data Summary
| Method | Principle | Advantages | Disadvantages | Best For |
| Chiral GC | Physical separation on a CSP | High resolution for volatile compounds; Fast analysis | Requires analyte to be volatile and thermally stable | Volatile, small-molecule vinyloxiranes |
| Chiral HPLC | Physical separation on a CSP | Broad applicability; High accuracy and precision; Robust | Longer analysis times than GC/SFC; Higher solvent consumption | General-purpose, high-accuracy e.e. determination |
| Chiral SFC | Physical separation on a CSP | Very fast analysis; Reduced solvent use ("Green") | Higher initial instrument cost | High-throughput screening and purification |
| NMR with CDA | Covalent formation of diastereomers | No chromatographic separation needed; Can determine absolute configuration | Destructive; Reaction must be complete; Potential for racemization | Structural confirmation and when chromatography is difficult |
| NMR with CSA | Non-covalent formation of diastereomers | Non-destructive; Simple sample prep | Lower sensitivity; Requires screening and optimization | Rapid, non-destructive screening |
| Polarimetry | Measurement of optical rotation | Fast; Non-destructive | Low accuracy and sensitivity; Affected by impurities | Quick QC check of pure substances |
Decision-Making Workflow
Caption: Decision-making workflow for selecting an analytical method for vinyloxirane chiral purity.
Conclusion
The accurate determination of the chiral purity of vinyloxiranes is a non-negotiable aspect of their use in pharmaceutical and fine chemical synthesis. While chiral HPLC remains the versatile gold standard, chiral GC and SFC offer significant advantages in terms of speed and sustainability for suitable analytes. NMR-based methods, particularly with chiral solvating agents, provide a powerful, non-destructive alternative for rapid screening and analysis. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers to make informed decisions, ensuring the integrity and quality of their chiral intermediates and final products.
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A Comparative Guide to the Reactivity of (R)- and (S)-2-Vinyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiopure epoxides are indispensable building blocks in modern asymmetric synthesis, particularly within the pharmaceutical industry where the chirality of a molecule dictates its biological activity.[1] This guide provides an in-depth comparison of the reactivity of the two enantiomers of 2-vinyloxirane, (R)- and (S)-2-vinyloxirane (also known as (R)- and (S)-butadiene monoxide). We will move beyond a superficial comparison to explore the nuanced interplay of stereochemistry, reaction mechanisms, and the crucial role of chiral catalysts and reagents. The core principle guiding this analysis is that while enantiomers exhibit identical reactivity in an achiral environment, their behavior diverges profoundly in the presence of chirality, a distinction that is paramount for stereoselective synthesis. This guide will present key reaction classes, supporting experimental data, and validated protocols to illustrate these differences, providing a robust framework for rational planning of synthetic routes.
Introduction: The Significance of Chirality in Vinyloxirane Chemistry
2-Vinyloxirane is a valuable bifunctional molecule, possessing both a strained epoxide ring and a reactive alkene.[2] This combination allows for a diverse range of chemical transformations. The presence of a stereocenter at the C2 position gives rise to two non-superimposable mirror images: (R)-2-vinyloxirane and (S)-2-vinyloxirane.
In drug development, the specific three-dimensional arrangement of atoms is critical. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[1] Consequently, the ability to selectively use one enantiomer of a chiral building block like 2-vinyloxirane is not just an academic exercise but a fundamental requirement for producing safe and effective medicines.[1]
This guide will focus on how the (R) or (S) configuration dictates the stereochemical outcome of reactions, particularly when a new stereocenter is formed. The comparison is not about which enantiomer is inherently "more reactive," but rather how their chirality directs reaction pathways differently in a chiral environment.
Fundamentals of Vinyloxirane Reactivity: A Tale of Two Pathways
The reactivity of vinyloxiranes is dominated by nucleophilic ring-opening reactions. Due to the conjugated vinyl group, a nucleophile has two primary modes of attack, leading to different constitutional isomers.[2][3][4]
-
SN2 Pathway (1,2-addition): Direct nucleophilic attack on one of the epoxide carbons. In 2-vinyloxirane, this typically occurs at the less sterically hindered terminal carbon (C3), but attack at the stereocenter (C2) is also possible, especially with Lewis acid activation.[5] This pathway results in the formation of an allylic alcohol.
-
SN2' Pathway (1,4-addition or Conjugate Addition): Nucleophilic attack on the terminal carbon of the vinyl group (C4), with concomitant opening of the epoxide ring. This pathway also yields an allylic alcohol, but with a different substitution pattern.[3][4]
The regioselectivity of the attack—whether it proceeds via an SN2 or SN2' pathway—is influenced by factors such as the nature of the nucleophile, the solvent, and the use of catalysts (e.g., copper or palladium complexes).[4][6] For both (R)- and (S)-vinyloxirane, these general principles apply equally. The crucial difference emerges when we introduce another source of chirality.
}
Comparative Reactivity in a Chiral Context: The Hydrolytic Kinetic Resolution (HKR)
The most definitive way to compare the reactivity of (R)- and (S)-2-vinyloxirane is through a kinetic resolution . In this process, a chiral catalyst reacts at different rates with the two enantiomers of a racemic mixture. The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, pioneered by Jacobsen and others, is a powerful and widely used example.[7][8][9][10]
In the HKR of racemic 2-vinyloxirane, a chiral (salen)CoIII complex is used as the catalyst with water as the nucleophile.[7][11] One enantiomer reacts significantly faster to form the corresponding 1,2-diol, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.[9]
-
Using the (R,R)-(salen)CoIII catalyst , the (R)-2-vinyloxirane is hydrolyzed much faster. This allows for the recovery of unreacted (S)-2-vinyloxirane with very high enantiopurity (>99% ee).
-
Conversely, using the (S,S)-(salen)CoIII catalyst , the (S)-2-vinyloxirane reacts faster, allowing for the isolation of highly enantioenriched (R)-2-vinyloxirane .
This differential reactivity is not inherent to the epoxides themselves but is induced by the chiral catalyst. The catalyst and one enantiomer form a lower-energy diastereomeric transition state, leading to a faster reaction rate compared to the transition state formed with the other enantiomer.
Quantitative Data: Selectivity Factors in HKR
The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (kfast) and slow-reacting (kslow) enantiomers (s = kfast / kslow). For the HKR of terminal epoxides, these values are often very high.[9]
| Substrate (Epoxide) | Catalyst | krel (s) | Outcome |
| Racemic Propylene Oxide | (R,R)-(salen)CoOAc | >400 | (R)-diol + (S)-epoxide |
| Racemic Styrene Oxide | (R,R)-(salen)CoOAc | >400 | (R)-diol + (S)-epoxide |
| Racemic 2-Vinyloxirane | (R,R)-(salen)CoOAc | >100 | (R)-diol + (S)-epoxide |
Table 1: Representative selectivity factors (krel) for the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. High krel values indicate excellent differentiation between enantiomers. Data adapted from literature.[9][10]
This data clearly demonstrates that in the presence of a chiral catalyst, the reactivities of the (R) and (S) enantiomers are dramatically different, enabling their efficient separation.
Stereochemical Outcomes in Asymmetric Synthesis
Beyond kinetic resolution, the primary utility of enantiopure (R)- and (S)-2-vinyloxirane is as chiral building blocks. When reacted with an achiral nucleophile, the stereochemistry of the starting epoxide directly determines the stereochemistry of the product. The ring-opening typically proceeds with inversion of configuration at the center of attack, consistent with an SN2 mechanism.[5]
For example, the SN2 attack of a thiolate nucleophile at the C2 position of (R)-2-vinyloxirane (activated by a Lewis acid) proceeds with inversion of configuration, yielding an (S)-product.[5] Performing the exact same reaction on (S)-2-vinyloxirane will yield the enantiomeric (R)-product.
}
This predictable stereochemical control is the cornerstone of their application in the synthesis of complex chiral molecules, including many active pharmaceutical ingredients (APIs).
Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic 2-Vinyloxirane
This protocol describes a self-validating system for the resolution of racemic 2-vinyloxirane to obtain the (S)-enantiomer with high purity, based on the well-established Jacobsen HKR methodology.[7][9]
Objective:
To resolve racemic 2-vinyloxirane using (R,R)-(salen)CoIIIOAc to obtain unreacted (S)-2-vinyloxirane in high enantiomeric excess (>99% ee).
Materials:
-
Racemic 2-vinyloxirane (1.0 equiv)
-
(R,R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), activated to Co(III)OAc (0.5 mol %)
-
Deionized Water (0.55 equiv)
-
Tetrahydrofuran (THF), anhydrous (if needed, as co-solvent)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Chiral Gas Chromatography (GC) column for ee determination
Procedure:
-
Catalyst Activation: The (salen)Co(II) complex is activated to the catalytically active (salen)Co(III)OAc form by stirring in toluene open to the air, followed by treatment with acetic acid. The solvent is then removed under vacuum. [Note: Pre-activated catalyst is also commercially available].
-
Reaction Setup: To a clean, dry flask is added the (R,R)-(salen)Co(III)OAc catalyst (0.005 equiv).
-
Addition of Epoxide: The racemic 2-vinyloxirane (1.0 equiv) is added to the flask. If the epoxide is highly lipophilic, a minimal amount of THF can be added as a co-solvent.
-
Initiation: The mixture is cooled to 0 °C in an ice bath. Deionized water (0.55 equiv) is added dropwise with vigorous stirring.
-
Reaction Progress: The flask is sealed and allowed to slowly warm to room temperature (20-25 °C). The reaction is stirred for 12-18 hours.
-
Workup: The reaction mixture is diluted with dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is carefully removed by distillation at atmospheric pressure (due to the volatility of the epoxide). The crude mixture is then purified by vacuum distillation or flash chromatography to separate the unreacted (S)-2-vinyloxirane from the non-volatile (R)-1,2-diol.
-
Analysis: The enantiomeric excess (ee) of the recovered (S)-2-vinyloxirane is determined by chiral GC analysis.
}
Conclusion
The comparison of (R)- and (S)-2-vinyloxirane reactivity is a study in the practical implications of stereochemistry. In an achiral setting, their reactivity is identical. However, in the chiral environments typical of asymmetric synthesis and biological systems, their behavior diverges significantly. This difference is not one of inherent reactivity but of diastereomeric interaction; chiral catalysts and reagents differentiate between the enantiomers, leading to different reaction rates (kinetic resolution) and predictable, opposite stereochemical outcomes in synthesis. Understanding and leveraging this catalyst-induced difference in reactivity is fundamental to the modern, efficient synthesis of enantiopure compounds for the pharmaceutical and other fine chemical industries.
References
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Di Bussolo, V., et al. (n.d.). Regio- and Stereoselectivity of the Addition of O-, S-, N-, and C-Nucleophiles to the β Vinyl Oxirane Derived from d-Glucal. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Millham, A. B., & Micalizio, G. C. (n.d.). Regio- and Stereoselectivity in the Reactions of Organometallic Reagents with an Electron-Deficient and an Electron-Rich Vinyloxirane: Applications for Sequential Bis-Allylic Substitution Reactions in the Generation of Vicinal Stereogenic Centers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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He, J., Ling, J., & Chiu, P. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(16), 8037-8128. Available at: [Link]
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(n.d.). Reaction of Thioketones with (R)-2-Vinyloxirane: Regio- and Stereoselective Formation of (S)-4-Vinyl-1,3-oxathiolanes. ResearchGate. Available at: [Link]
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He, J., Ling, J., & Chiu, P. (n.d.). Vinyl Epoxides in Organic Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]
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Kuswoyo, D. (2023). Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(4). Available at: [Link]
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(2023). A Systematic Review of Unichiral Drugs: Therapeutic Applications and Pharmaceutical Considerations. Available at: [Link]
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Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315. Available at: [Link]
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(n.d.). Practical Considerations in Kinetic Resolution Reactions. University of Padua. Available at: [Link]
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(n.d.). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. University of Padua. Available at: [Link]
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Larrow, J. F., & Jacobsen, E. N. (2004). (S)-1,2-PROPANEDIOL. Organic Syntheses, 81, 1. Available at: [Link]
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Nielsen, L. P. C., et al. (2003). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 125(22), 6632-6633. Available at: [Link]
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(n.d.). Dynamic Kinetic Resolutions. Macmillan Group - Princeton University. Available at: [Link]
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(n.d.). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ResearchGate. Available at: [Link]
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Schaus, S. E., et al. (n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. PubMed. Available at: [Link]
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(n.d.). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. National Institutes of Health. Available at: [Link]
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(n.d.). Asymmetric Synthesis. University of York. Available at: [Link]
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(n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. ResearchGate. Available at: [Link]
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(n.d.). SN2' Additions of organocopper reagents to vinyloxiranes. Chemical Reviews. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral Vinyl Building Blocks: A Comparative Analysis of (R)-2-Vinyloxirane and Its Strategic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Chiral building blocks possessing both a stereocenter and versatile functional handles are the linchpins in this endeavor, particularly in the synthesis of pharmaceuticals and other bioactive molecules. For decades, (R)-2-Vinyloxirane has been a stalwart in this field, prized for its inherent reactivity and its capacity to introduce a chiral C2 unit adorned with a synthetically useful vinyl group. However, the demands of contemporary synthesis necessitate a broader palette of reagents with diverse reactivity profiles and complementary stereochemical outcomes. This guide provides an in-depth comparative analysis of (R)-2-Vinyloxirane and three key strategic alternatives: chiral vinylcyclopropanes , chiral vinyl aziridines , and chiral vinyl sulfonium salts . We will delve into their synthesis, comparative reactivity with supporting experimental data, and provide detailed protocols to empower researchers in their selection of the optimal building block for their specific synthetic challenges.
The Benchmark: (R)-2-Vinyloxirane
(R)-2-Vinyloxirane is a valuable bifunctional molecule that combines the strain-induced reactivity of an epoxide with the versatile chemistry of a vinyl group.[1] This combination allows for a rich array of transformations, making it a cornerstone in asymmetric synthesis.
Enantioselective Synthesis of (R)-2-Vinyloxirane
The reliable and highly enantioselective synthesis of (R)-2-vinyloxirane is a key factor in its widespread use. Two principal methods dominate its preparation:
-
Sharpless Asymmetric Epoxidation: This Nobel Prize-winning method provides access to enantioenriched 2,3-epoxyalcohols from allylic alcohols.[1][2] For the synthesis of precursors to (R)-2-vinyloxirane, an allylic alcohol is subjected to epoxidation using a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand.[3][4] The choice of (+)- or (-)-DET dictates the facial selectivity of the epoxidation, leading to high enantiomeric excess (ee).
-
Jacobsen Hydrolytic Kinetic Resolution (HKR): This method offers an efficient way to resolve a racemic mixture of vinyloxirane. A chiral (salen)Co(III) complex is used to catalyze the selective hydrolysis of one enantiomer, leaving the other enantiomer in high optical purity.
Alternative Chiral Building Blocks: A Comparative Overview
While (R)-2-vinyloxirane is a powerful tool, its reactivity is primarily dictated by the electrophilicity of the epoxide ring. Alternative building blocks with different ring systems or activating groups offer distinct advantages in terms of reactivity, stereocontrol, and the types of structures they can access.
Chiral Vinylcyclopropanes: The Versatile Carbocyclic Analogs
Chiral vinylcyclopropanes are carbocyclic analogs of vinyloxiranes that have gained significant traction as versatile synthetic intermediates.[5] Their strained three-membered ring can be opened under various conditions to generate a 1,3-dipole equivalent, which can participate in a range of cycloaddition and ring-opening reactions.[6]
The asymmetric synthesis of vinylcyclopropanes can be achieved through several powerful methods:
-
Asymmetric Cyclopropanation of Dienes: The reaction of a diene with a carbene precursor in the presence of a chiral catalyst, often based on rhodium or copper, can provide vinylcyclopropanes with high enantioselectivity.
-
Enantioselective Simmons-Smith Cyclopropanation: The use of a chiral ligand in the Simmons-Smith reaction of a vinyl-substituted substrate allows for the diastereoselective and enantioselective formation of the cyclopropane ring.[5]
-
From Chiral Sulfonium Ylides: The reaction of a chiral sulfonium ylide with an α,β-unsaturated carbonyl compound can afford highly enantioenriched vinylcyclopropanes.[7]
The reactivity of vinylcyclopropanes is distinct from that of vinyloxiranes. While vinyloxiranes typically undergo nucleophilic ring-opening at one of the epoxide carbons, vinylcyclopropanes can undergo a wider range of transformations, including:
-
[3+2] Cycloadditions: Under palladium or rhodium catalysis, vinylcyclopropanes can act as three-carbon components in [3+2] cycloadditions with various dipolarophiles to form five-membered rings.[8]
-
Ring-Opening with Nucleophiles: Similar to vinyloxiranes, vinylcyclopropanes can undergo ring-opening with nucleophiles, but often under transition-metal catalysis, leading to different regioselectivity.[9]
Chiral Vinyl Aziridines: The Nitrogenous Counterparts
Chiral vinyl aziridines are the nitrogen-containing analogs of vinyloxiranes and offer a gateway to a diverse array of chiral nitrogen-containing molecules. The presence of the nitrogen atom allows for modulation of the ring's reactivity and provides a handle for further functionalization.
The asymmetric synthesis of vinyl aziridines is well-established, with several reliable methods available:
-
From Chiral Imines and Sulfur Ylides: The reaction of a chiral N-sulfinylimine with an allyl-stabilized sulfur ylide is a powerful method for the diastereoselective synthesis of vinyl aziridines.
-
From Chiral Amino Alcohols: The cyclization of chiral 1,2-amino alcohols provides a straightforward route to enantioenriched aziridines, which can then be further elaborated to introduce the vinyl group.
The reactivity of vinyl aziridines mirrors some aspects of vinyloxiranes but with important distinctions:
-
Nucleophilic Ring-Opening: Like epoxides, aziridines undergo nucleophilic ring-opening, providing access to chiral 1,2-diamines and other amino-functionalized molecules.[10][11][12][13] The regioselectivity can be influenced by the nature of the N-substituent and the reaction conditions.
-
Cycloaddition Reactions: Vinyl aziridines can participate in a variety of cycloaddition reactions, often under thermal or metal-catalyzed conditions, to generate larger heterocyclic scaffolds.
Chiral Vinyl Sulfonium Salts: The Electrophilic Linchpins
Chiral vinyl sulfonium salts are highly electrophilic building blocks that serve as excellent Michael acceptors. The sulfonium group acts as a potent activating group and a good leaving group, enabling a range of tandem reactions.[14]
The synthesis of chiral vinyl sulfonium salts typically involves the alkylation of a chiral vinyl sulfide. The chirality can reside either on the vinyl backbone or on the sulfur atom itself.[15]
The reactivity of vinyl sulfonium salts is dominated by their electrophilicity:
-
Michael Addition/Cyclization Cascades: They readily react with nucleophiles in a Michael addition fashion, generating a sulfur ylide intermediate that can undergo subsequent intramolecular cyclization to form a variety of ring systems, including cyclopropanes.[16]
-
Annulation Reactions: Their ability to act as C2 synthons makes them powerful reagents in annulation strategies for the construction of various carbocycles and heterocycles.
Data-Driven Comparison of Chiral Vinyl Building Blocks
To facilitate an objective comparison, the following tables summarize key experimental data for the synthesis and representative reactions of (R)-2-vinyloxirane and its alternatives.
| Building Block | Synthetic Method | Typical Yield (%) | Typical ee (%) | Reference |
| (R)-2-Vinyloxirane | Sharpless Asymmetric Epoxidation | 70-90 | >95 | [2] |
| (R)-2-Vinyloxirane | Jacobsen HKR | 40-48 (for recovered epoxide) | >98 | N/A |
| Chiral Vinylcyclopropane | Asymmetric Cyclopropanation (Rh-catalyzed) | 48-89 | up to 99 | [17] |
| Chiral Vinylcyclopropane | From Chiral Sulfonium Ylide | Good to high | Excellent | [7] |
| Chiral Vinyl Aziridine | From Chiral Imines and Sulfur Ylides | Good to excellent | High diastereoselectivity | N/A |
| Chiral Vinyl Aziridine | Kinetic Resolution of Racemic Aziridines | 70-95 (recovered) | 14-95 | [18] |
| Chiral Vinyl Sulfonium Salt | From Chiral Sulfides | Good | High | [15] |
Table 1: Comparison of Enantioselective Synthesis Methods.
| Building Block | Reaction Type | Reactant | Product | Yield (%) | Stereoselectivity | Reference |
| (R)-2-Vinyloxirane | Nucleophilic Ring-Opening | N3- | Azido alcohol | Good | Regio- and stereoselective | [19] |
| (R)-2-Vinyloxirane | [3+2] Cycloaddition | Thiocarbonyls | Thiolane derivative | N/A | N/A | [20] |
| Chiral Vinylcyclopropane | Ring-Opening | Indoles | C3-allylic indoles | up to 78 | up to 97:3 er | [9] |
| Chiral Vinylcyclopropane | [3+2] Cycloaddition | Nitroalkenes | Nitrocyclopentanes | High | Good dr, Excellent ee | |
| Chiral Vinyl Aziridine | Nucleophilic Ring-Opening | Amines | 1,2-Diamines | 70-95 | 14-95 ee | [18] |
| Chiral Vinyl Sulfonium Salt | Michael Addition/Cyclopropanation | α,β-unsaturated esters | Vinylcyclopropanes | Good to high | Excellent dr and ee | [7] |
Table 2: Comparison of Representative Reactions.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-2-Vinyloxirane via Sharpless Asymmetric Epoxidation (Adapted from Sharpless et al.)[3]
Materials:
-
Allyl alcohol
-
Titanium(IV) isopropoxide
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M)
-
Dichloromethane (CH2Cl2), anhydrous
-
Molecular sieves, 4Å, activated
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (2.0 g).
-
Cool the flask to -20 °C in a dry ice/acetone bath.
-
Add anhydrous CH2Cl2 (200 mL), followed by (+)-diethyl tartrate (3.5 mL, 20.4 mmol).
-
Add titanium(IV) isopropoxide (4.3 mL, 14.6 mmol) dropwise to the stirred solution.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add allyl alcohol (10.0 g, 172 mmol) dropwise.
-
Add TBHP in toluene (5.5 M, 47 mL, 258 mmol) dropwise over 1 hour, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ferrous sulfate (FeSO4) (50 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with CH2Cl2.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford (R)-glycidol. The vinyl group can be installed in a subsequent step.
Protocol 2: Asymmetric Cyclopropanation to form a Chiral Vinylcyclopropane (General Procedure)[19]
Materials:
-
β,γ-Unsaturated ketoester
-
Sulfoxonium ylide
-
Chiral Rh(III) complex (catalyst)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the chiral Rh(III) catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous CH2Cl2 (1.0 mL).
-
Add the β,γ-unsaturated ketoester (0.2 mmol, 1.0 equiv).
-
Add the sulfoxonium ylide (0.3 mmol, 1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral vinylcyclopropane.
Visualization of Synthetic Pathways and Logical Relationships
Synthetic Routes to Chiral Vinyl Building Blocks
Caption: Synthetic pathways to key chiral vinyl building blocks.
Comparative Reactivity Pathways
Caption: Predominant reaction pathways for different chiral vinyl synthons.
Concluding Remarks and Future Perspectives
(R)-2-Vinyloxirane remains a highly valuable and reliable chiral building block due to its well-established, highly enantioselective synthetic routes and its predictable reactivity. However, for synthetic chemists tackling complex targets, a "one-size-fits-all" approach is rarely optimal.
-
Chiral vinylcyclopropanes offer a distinct advantage when [3+2] cycloaddition strategies are desired for the construction of five-membered carbocycles. Their reactivity, often unlocked by transition metal catalysis, provides a complementary approach to the nucleophilic additions characteristic of vinyloxiranes.
-
Chiral vinyl aziridines are the reagents of choice when the direct introduction of a nitrogen-containing moiety is the primary goal. They serve as excellent precursors to chiral 1,2-diamines and other nitrogenous compounds of high value in medicinal chemistry.
-
Chiral vinyl sulfonium salts excel in cascade reactions initiated by Michael addition. Their high electrophilicity and the ability of the sulfonium group to act as a leaving group make them powerful tools for the rapid construction of complex cyclic systems.
The choice of the optimal chiral vinyl building block is therefore a strategic decision that should be guided by the specific synthetic target and the desired reaction pathway. By understanding the unique synthetic and reactive profiles of each of these building blocks, researchers can make more informed decisions, leading to more efficient and elegant synthetic solutions. The continued development of new catalytic methods for the synthesis and transformation of these valuable synthons will undoubtedly further expand the toolkit of the modern synthetic chemist.
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NIH. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 136(49), 17002–17005. [Link]
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PubMed. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(32), 5941-5946. [Link]
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RSC Publishing. (2014). Cascade reaction of α-aryl vinyl and propargyl sulfonium salts with carbon nucleophiles: synthesis of functionalized benzyl and homoallyl thioethers. Organic & Biomolecular Chemistry, 12(4), 600-609. [Link]
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ResearchGate. (n.d.). [3+2]‐Cycloaddition of R)‐2‐vinyloxirane with cycloaliphatic thiocarbonyls. [Link]
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ACS Publications. (2014). Synthesis of α‑Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents in the Formation of Epoxide- and Aziridine-Fused Heterocycles. The Journal of Organic Chemistry, 79(21), 10344–10355. [Link]
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Arkivoc. (2007). Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. ARKIVOC, 2007(5), 277-292. [Link]
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Sci-Hub. (2014). Highly Enantioselective [3+2] Cycloaddition of Vinylcyclopropane with Nitroalkenes Catalyzed by Palladium(0) with a Chiral Bis(tert‐amine) Ligand. Chemistry – A European Journal, 21(6), 2335-2338. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of Enantiopure Vinyloxiranes
Enantiopure vinyloxiranes are indispensable chiral building blocks in modern organic synthesis. Their unique combination of a reactive epoxide ring and a versatile vinyl group allows for a multitude of stereocontrolled transformations, making them cornerstone intermediates in the synthesis of complex, biologically active molecules and pharmaceuticals. The stereochemical integrity of these synthons is paramount, as the biological activity of the final product often resides in a single enantiomer.
This guide provides an in-depth comparison of the primary synthetic pathways to access enantiopure vinyloxiranes. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into the advantages and limitations of each approach. Critically, we will detail the self-validating systems and analytical protocols required to ensure and confirm the enantiopurity of the final product, upholding the highest standards of scientific integrity.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of enantiopure vinyloxiranes can be broadly categorized into three main approaches: the asymmetric epoxidation of prochiral dienes, the kinetic resolution of racemic vinyloxiranes, and synthesis from the chiral pool. The selection of a specific pathway is dictated by factors such as substrate structure, desired scale, and the availability of reagents and catalysts.
Asymmetric Epoxidation of 1,3-Dienes and Related Substrates
Asymmetric epoxidation represents the most direct and atom-economical approach, creating the chiral epoxide moiety from a prochiral olefin. Two methodologies have become pillars of this field: the Sharpless Asymmetric Epoxidation (SAE) and the Jacobsen-Katsuki Epoxidation.
While the classical SAE is renowned for its application to allylic alcohols, its true power in the context of vinyloxiranes is revealed in the desymmetrization of achiral divinyl carbinols.[1] This transformation is a stellar example of a reaction process that combines an initial catalyst-controlled asymmetric synthesis with a subsequent in-situ kinetic resolution to deliver products with exceptionally high levels of enantiomeric purity.[2][3]
The process begins with an achiral divinyl carbinol, which possesses two prochiral, enantiotopic vinyl groups.[2] In the presence of the Sharpless catalyst—formed from titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant—one vinyl group is epoxidized with moderate facial selectivity.[4][5] However, the magic of this reaction lies in the second step. The initially formed mixture of enantiomeric vinyloxiranes continues to react. The undesired, minor enantiomer, whose remaining vinyl group is "matched" for a second epoxidation by the chiral catalyst, is converted to a bis-epoxide.[2] Conversely, the desired, major enantiomer is "mismatched" and reacts much more slowly. This selective removal of the minor enantiomer dramatically enhances the enantiomeric excess (ee) of the desired mono-epoxide, often to >99%.[2]
Caption: Workflow for SAE of Divinyl Carbinols.
For conjugated dienes that lack a directing hydroxyl group, the Jacobsen-Katsuki epoxidation is the premier method.[6] This reaction utilizes a C₂-symmetric manganese(III)-salen complex as a chiral catalyst and a terminal oxidant, such as sodium hypochlorite (bleach), to achieve highly enantioselective monoepoxidation.[7][8]
The mechanism is believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[9] The chiral salen ligand creates a constrained environment that directs the approach of the diene, leading to preferential oxygen transfer to one face of one of the double bonds. The reaction shows excellent regioselectivity, typically epoxidizing the more electron-rich or less sterically hindered double bond. It is particularly effective for cis-disubstituted olefins within a diene system, often yielding nearly 100% enantioselectivity.[7] The versatility and operational simplicity of this method have led to its widespread application in complex molecule synthesis, including the preparation of the HIV protease inhibitor Indinavir.[6][8]
As an alternative rooted in green chemistry, enzymatic epoxidation offers remarkable selectivity under mild aqueous conditions. Oxidases from microorganisms like Pseudomonas sp. and chloroperoxidase can catalyze the selective monoepoxidation of dienes with good to excellent enantioselectivity.[10][11] This approach is particularly valuable for generating functionalized chiral monomers for polymer synthesis. While powerful, the substrate scope can be limited by the inherent specificity of the enzyme, and large-scale application may require protein engineering or specialized fermentation capabilities.
Kinetic Resolution of Racemic Vinyloxiranes
Kinetic resolution (KR) is a powerful strategy that starts with a racemic mixture and selectively transforms one enantiomer at a faster rate, allowing for the recovery of the unreacted, enantioenriched substrate.[12] While the theoretical maximum yield for the recovered starting material is 50%, this method can achieve very high enantiomeric excess.[5]
The Sharpless AE conditions, for instance, can be used for the kinetic resolution of racemic secondary allylic alcohols, which are precursors to or can be derived from vinyloxiranes.[12] Another prominent example is the Jacobsen hydrolytic kinetic resolution (HKR) of terminal epoxides using a chiral (salen)Co(III) catalyst, which provides access to both the unreacted epoxide and the resulting 1,2-diol in high enantiopurity.[13]
Caption: Logical flow of a Kinetic Resolution process.
Chiral Pool Synthesis
The chiral pool approach leverages the vast repository of enantiopure compounds provided by nature, such as carbohydrates and terpenes, as starting materials.[14] By applying known stereospecific reactions, the inherent chirality of the starting material is transferred through the synthetic sequence to the target vinyloxirane. For example, readily available monosaccharides can be transformed through a series of regio- and stereoselective reactions to afford complex, enantiopure vinyloxiranes.[15] This strategy is particularly powerful for accessing molecules with specific, complex substitution patterns that might be difficult to set using catalyst-controlled methods. The primary limitation is that the accessible stereochemistry is predetermined by the starting material.
Summary Comparison of Synthetic Pathways
| Method | Substrate Type | Typical % ee | Key Advantages | Key Limitations |
| Sharpless AE (Desymmetrization) | Divinyl carbinols | >98% | Extremely high ee due to dual asymmetric synthesis/KR. | Requires a specific carbinol substrate.[2] |
| Jacobsen-Katsuki Epoxidation | Conjugated dienes, cis-olefins | 90-99% | Broad substrate scope for unfunctionalized dienes; operationally simple.[7][8] | Less effective for trans-olefins; catalyst can be expensive.[7] |
| Enzymatic Epoxidation | Dienes | >95% | Environmentally friendly (green); very high selectivity; mild conditions.[10] | Substrate scope can be narrow; enzyme availability and stability. |
| Kinetic Resolution (e.g., HKR) | Racemic epoxides | >98% | Access to both enantioenriched epoxide and product (e.g., diol). | Maximum 50% theoretical yield for the recovered epoxide.[12] |
| Chiral Pool Synthesis | N/A (starts from chiral molecule) | >99% | Access to complex structures; absolute stereochemistry is known. | Limited to the chirality available from natural sources.[14][15] |
Part 2: Validation of Enantiomeric Purity
The synthesis of a chiral molecule is incomplete without rigorous validation of its enantiomeric excess (ee). The choice of analytical method is as critical as the choice of synthetic route.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of vinyloxiranes.[16][17] The principle lies in the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[18]
-
Column Selection (The Critical Choice): The choice of CSP is empirical. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly versatile and a common starting point. A screening strategy using a few standard columns (e.g., Chiralpak AD, Chiralcel OD) is often effective.[19]
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol) or ethanol (e.g., 90:10 v/v). The type and percentage of the alcohol modifier dramatically affect resolution and retention.[19]
-
Reversed Phase: For more polar analytes, a reversed-phase column (e.g., Chiralcel OD-RH) with a mobile phase of aqueous buffer and acetonitrile or methanol can be used.[19]
-
-
Sample Preparation: Dissolve a small amount of the purified vinyloxirane (~1 mg/mL) in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to prevent column blockage.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) onto the column at a standard flow rate (e.g., 1.0 mL/min). Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs.[18]
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol percentage from 5% to 20%) and the type of alcohol. Additives like diethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes) at low concentrations (~0.1%) can significantly improve peak shape and resolution.[19]
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Caption: Workflow for chiral HPLC method validation.
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative method for ee determination.[20] In their standard ¹H NMR spectra, enantiomers are indistinguishable. However, the addition of a chiral shift reagent (CSR), typically a lanthanide complex like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can resolve this issue.[21][22]
The CSR coordinates reversibly with a Lewis basic site on the vinyloxirane (the epoxide oxygen). This forms transient diastereomeric complexes that have different magnetic environments. As a result, the signals for corresponding protons in the two enantiomers, which were once overlapping (isochronous), become separated (anisochronous), allowing for their distinct integration.[23] The characteristic protons on the epoxide ring, which typically resonate between 2.5-3.5 ppm, are often the most informative for this analysis.[24][25]
-
Sample Preparation: Dissolve a precise amount of the vinyloxirane sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum to identify the key proton signals of the vinyloxirane.
-
Add Chiral Shift Reagent: Add a small, sub-stoichiometric amount of the CSR to the NMR tube.
-
Monitor Spectral Changes: Acquire a new spectrum. The signals should shift downfield. Look for the splitting of a key, well-resolved signal into two.
-
Titration: Continue adding small portions of the CSR and acquiring spectra until optimal separation of the signals for the two enantiomers is achieved without excessive line broadening.
-
Quantification: Carefully integrate the separated signals corresponding to each enantiomer. The ratio of the integrals directly reflects the enantiomeric ratio of the sample.
Conclusion
The synthesis of enantiopure vinyloxiranes is a well-developed field offering multiple robust and reliable strategies. The choice between asymmetric epoxidation, kinetic resolution, or a chiral pool approach depends on a careful analysis of the target molecule's structure and the practical constraints of the laboratory. Methods like the Sharpless epoxidation of divinyl carbinols and the Jacobsen epoxidation of dienes provide elegant, catalyst-controlled entries to these valuable intermediates. Regardless of the synthetic path chosen, rigorous validation of enantiopurity via established analytical techniques, primarily chiral HPLC, is a non-negotiable step to ensure the production of materials suitable for the demanding applications in research, development, and pharmaceutical manufacturing.
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Wender, P. A., & Reuber, J. (2008). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 41(1), 61-72. [Link]
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Jørgensen, K. A., & Schiøtt, B. (1990). Regioselective monoepoxidation of 1, 3-dienes catalysed by transition-metal complexes. Journal of the Chemical Society, Chemical Communications, (20), 1374-1375. [Link]
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De, S. R., Kumar, G., Jat, J. L., Birudaraju, S., Lu, B., Manne, R., ... & Falck, J. R. (2014). Regio-and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides. The Journal of Organic Chemistry, 79(21), 10377-10383. [Link]
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
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Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(4), 386-396. [Link]
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Chemistry LibreTexts. Spectroscopy of Ethers and Epoxides. [Link]
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Bode Research Group. Methods to obtain enantiomerically enriched products. [Link]
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Oregon State University. Epoxide Spectroscopy. [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons. [Link]
-
ResearchGate. Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
Journal of Chemical and Pharmaceutical Research. Pre-Column derivatization Chiral HPLC Method. [Link]
-
Trost, B. M., Bunt, R. C., & Lemoine, R. C. (1998). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol. Journal of the American Chemical Society, 120(5), 815-826. [Link]
-
ResearchGate. Reaction of Thioketones with (R)-2-Vinyloxirane. [Link]
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ResearchGate. Enzymatic kinetic resolution of the racemic alcohol. [Link]
-
Trost, B. M., & Toste, F. D. (2000). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol. Journal of the American Chemical Society, 122(29), 7014-7015. [Link]
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NIH. Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation. [Link]
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A Senior Application Scientist's Guide: HPLC vs. GC for Vinyloxirane Enantiomer Separation
Introduction: The Analytical Imperative of Vinyloxirane's Chirality
Vinyloxirane, also known as 1,3-butadiene monoxide, is a critical chiral building block in asymmetric synthesis. Its two enantiomers, (R)-vinyloxirane and (S)-vinyloxirane, often serve as precursors to complex molecules where stereochemistry dictates biological activity. In drug development and fine chemical synthesis, the accurate determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental requirement for ensuring efficacy and safety. The choice of analytical methodology to resolve these enantiomers is therefore a decision with significant scientific and economic implications.
This guide provides an in-depth comparison of the two primary chromatographic techniques employed for this challenge: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my objective is to move beyond a simple list of pros and cons and delve into the causality behind methodological choices, offering field-proven insights to guide your selection process. We will explore the core principles, present representative experimental data, and provide actionable protocols to empower you to make an informed decision based on your specific laboratory needs, from throughput and sensitivity to resource management.
Understanding the Analyte: Key Properties of Vinyloxirane
Before comparing analytical techniques, we must consider the physicochemical properties of vinyloxirane itself, as these characteristics fundamentally govern which method is more suitable.
| Property | Value | Implication for Analysis |
| Molecular Weight | 70.09 g/mol | Low mass, suitable for both HPLC and GC. |
| Boiling Point | 66-68 °C | High volatility, making it an excellent candidate for GC without requiring high inlet temperatures that could cause degradation.[1][2] |
| Polarity | Polar (TPSA: 12.5 Ų) | Its polarity allows for interaction with a variety of stationary phases in both GC and HPLC. |
| Solubility | Soluble in water and common organic solvents (e.g., hexane, isopropanol, ethanol).[3] | Compatible with a wide range of mobile phases used in normal-phase HPLC. |
| Reactivity | The strained epoxide ring can be sensitive to heat and acidic/basic conditions, potentially leading to polymerization or ring-opening.[3][4] | This is a critical consideration. GC inlet temperatures and long run times at elevated temperatures must be managed carefully. HPLC is performed at or near ambient temperature, minimizing this risk.[5] |
Gas Chromatography (GC): The Power of Volatility
Given vinyloxirane's high volatility and low boiling point, Gas Chromatography is a natural and powerful choice for its enantioselective analysis. The separation occurs in the gas phase, where the analyte is transported by an inert carrier gas through a capillary column containing a chiral stationary phase (CSP).
The Mechanism of Chiral GC Separation
Direct enantioseparation by GC is almost exclusively achieved using capillary columns coated with a chiral selector. For volatile epoxides like vinyloxirane, the most effective and widely used chiral selectors are modified cyclodextrins.[6][7]
Cyclodextrins are cyclic oligosaccharides that form a cone-like chiral cavity. The separation mechanism is based on the differential inclusion of the enantiomers into this cavity. One enantiomer will "fit" better than the other, leading to a stronger transient diastereomeric complex. This difference in interaction energy results in different retention times, allowing for separation. Derivatized cyclodextrins, such as those with alkyl or acyl groups, are diluted in a polysiloxane polymer and coated onto the inside of a fused silica capillary, creating a robust and high-resolution CSP.[8][9]
Logical Workflow for Chiral GC Method Development
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A Comparative Guide to Catalysts for Vinyloxirane Polymerization: Performance, Mechanisms, and Experimental Protocols
For researchers, scientists, and professionals in drug development, the synthesis of well-defined functional polymers is a cornerstone of innovation. Poly(vinyloxirane), with its reactive pendant vinyl groups, presents a versatile platform for post-polymerization modification, making it a highly valuable macromolecule for applications ranging from drug delivery systems to advanced materials. The choice of catalyst in vinyloxirane polymerization is paramount, as it dictates not only the efficiency of the reaction but also the microstructure and, consequently, the final properties of the polymer.
This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the homopolymerization of vinyloxirane. Moving beyond a simple enumeration of options, we will delve into the causal relationships between catalyst structure and polymer characteristics, grounded in experimental data and mechanistic insights. We will explore the performance of key catalyst classes, including those based on cobalt, aluminum, and zinc, and provide detailed, validated experimental protocols to empower researchers in their synthetic endeavors.
The Challenge of Vinyloxirane Polymerization: Regio- and Stereoselectivity
The polymerization of vinyloxirane is complicated by the presence of two reactive sites: the epoxide ring and the vinyl group. A successful catalyst must selectively promote the ring-opening of the epoxide while leaving the vinyl group intact for subsequent functionalization. Furthermore, the unsymmetrical nature of the vinyloxirane monomer leads to questions of regioselectivity—whether the ring opens at the substituted (α-position) or unsubstituted (β-position) carbon—and stereoselectivity, which governs the spatial arrangement of the polymer chain.
The mode of polymerization can proceed via two main pathways: 1,2-addition, where the polymer backbone is formed through the opening of the epoxide ring, or 3,4-addition (vinyl polymerization), where the vinyl group polymerizes. For the synthesis of functional polymers with pendant vinyl groups, 1,2-addition is the desired pathway. The regioselectivity of the ring-opening (α- vs. β-cleavage) and the stereochemistry of the resulting polymer are highly dependent on the nature of the catalyst employed.
Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for controlling the molecular weight (Mn), polydispersity index (PDI), and the microstructure of the resulting poly(vinyloxirane). Below, we compare the performance of prominent catalyst systems based on cobalt, aluminum, and zinc.
| Catalyst Class | Typical Catalyst System | Predominant Mechanism | Molecular Weight (Mn) Control | Polydispersity Index (PDI) | Regioselectivity (1,2-addition) | Stereoselectivity | Key Features & Limitations |
| Cobalt-Based | Co(acac)₂ / AlR₃ | Coordination | Moderate to High | Narrow to Broad | High | Can be stereoselective | High activity; potential for stereocontrol with chiral ligands. Sensitivity to impurities. |
| Aluminum-Based | Al(salen)R, Al(porphyrin)R | Coordination/Anionic | Good to Excellent | Narrow | High | Often highly stereoselective | Excellent control over Mn and PDI (living polymerization). Can produce highly isotactic or syndiotactic polymers. |
| Zinc-Based | ZnEt₂ / H₂O, Zn(BDI)₂ | Cationic/Coordination | Moderate | Broad | Moderate to High | Generally low | Less sensitive to impurities than other systems. Often leads to atactic polymers with broader PDI. |
Mechanistic Insights: Understanding Catalyst Behavior
The divergent outcomes observed with different catalysts can be attributed to their distinct polymerization mechanisms.
Coordination Polymerization: The Role of Cobalt and Aluminum Catalysts
Cobalt and aluminum-based catalysts typically operate via a coordination-insertion mechanism.[1] This process involves the coordination of the vinyloxirane monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond of the growing polymer chain.
The stereochemistry of the catalyst's ligand sphere plays a crucial role in determining the stereoselectivity of the polymerization. For instance, chiral salen-ligated aluminum catalysts can enforce a specific enantiomorphic approach of the monomer, leading to the formation of isotactic or syndiotactic polymers.[2] The regioselectivity is also influenced by the steric and electronic environment of the metal center, generally favoring the more sterically accessible β-cleavage of the epoxide ring, which preserves the vinyl group.
Diagram of the Coordination Polymerization Mechanism
Caption: Generalized coordination-insertion mechanism for vinyloxirane polymerization.
Cationic Polymerization with Zinc-Based Catalysts
Zinc-based catalysts, particularly those generated from the reaction of diethylzinc with a proton source like water, often initiate cationic polymerization. In this mechanism, a carbocationic active center is formed, which then propagates by attacking the oxygen atom of incoming monomer units.
This mechanism is generally less selective than coordination polymerization, often leading to polymers with lower stereoregularity (atactic) and broader molecular weight distributions. Chain transfer reactions are more common in cationic polymerization, which can limit the achievable molecular weight.
Diagram of the Cationic Polymerization Mechanism
Caption: Simplified mechanism of cationic polymerization of vinyloxirane.
Experimental Protocols
To facilitate the practical application of this guide, we provide representative, step-by-step protocols for the homopolymerization of vinyloxirane using cobalt- and aluminum-based catalysts. These protocols are designed to be self-validating, with expected outcomes based on established literature.
Protocol 1: Cobalt-Catalyzed Polymerization of Vinyloxirane
This protocol describes the use of a cobalt(II) acetylacetonate / triethylaluminum system, a classic coordination catalyst for epoxide polymerization.
Materials:
-
Cobalt(II) acetylacetonate [Co(acac)₂]
-
Triethylaluminum (TEAl) in toluene (e.g., 1.0 M solution)
-
Vinyloxirane (freshly distilled)
-
Anhydrous toluene
-
Anhydrous methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon atmosphere.
-
Catalyst Preparation: In the Schlenk flask, dissolve Co(acac)₂ (e.g., 0.05 mmol) in 20 mL of anhydrous toluene.
-
Co-catalyst Addition: While stirring, slowly add the triethylaluminum solution (e.g., 0.5 mmol, 10 equivalents relative to Co) to the Co(acac)₂ solution. The mixture is typically aged for 30 minutes at room temperature.
-
Monomer Addition: Add freshly distilled vinyloxirane (e.g., 10 mmol) to the catalyst mixture via syringe.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).
-
Termination and Precipitation: The polymerization is quenched by the addition of 5 mL of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).
-
Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., THF), and reprecipitated into methanol. This process is repeated twice to remove catalyst residues.
-
Drying: The purified polymer is dried in a vacuum oven at 40 °C to a constant weight.
Expected Outcome:
-
Mn: 5,000 - 20,000 g/mol
-
PDI: 1.5 - 2.5
-
Structure: Predominantly 1,2-addition product with atactic to slightly syndiotactic microstructure.
Experimental Workflow: Cobalt-Catalyzed Polymerization
Caption: Step-by-step workflow for the cobalt-catalyzed polymerization of vinyloxirane.
Protocol 2: Aluminum-Catalyzed Living Polymerization of Vinyloxirane
This protocol utilizes a well-defined aluminum salen catalyst for the living polymerization of vinyloxirane, enabling excellent control over molecular weight and achieving a narrow polydispersity.
Materials:
-
(Salen)Al-R catalyst (e.g., (Salen)Al-OⁱPr)
-
Vinyloxirane (freshly distilled and dried over CaH₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
Standard Schlenk line and glovebox techniques are recommended.
Procedure:
-
Reactor Setup: In a glovebox, a flame-dried Schlenk tube is charged with the (Salen)Al-R catalyst (e.g., 0.02 mmol).
-
Solvent and Monomer Addition: Anhydrous DCM (e.g., 5 mL) is added to dissolve the catalyst, followed by the addition of purified vinyloxirane (e.g., 2 mmol, 100 equivalents).
-
Polymerization: The Schlenk tube is sealed and removed from the glovebox. The reaction is stirred at room temperature for the desired time (e.g., 12 hours). The living nature of the polymerization allows for monitoring the reaction progress by taking aliquots for NMR analysis to determine monomer conversion.
-
Termination: The polymerization is terminated by exposing the reaction mixture to air and adding a few drops of methanol.
-
Precipitation and Purification: The polymer is precipitated in a large volume of cold methanol, filtered, and washed with fresh methanol.
-
Drying: The resulting poly(vinyloxirane) is dried under vacuum to a constant weight.
Expected Outcome:
-
Mn: Predictable based on the monomer-to-initiator ratio and monomer conversion.
-
PDI: < 1.2
-
Structure: Highly regioselective (1,2-addition) and potentially stereoregular (isotactic or syndiotactic, depending on the salen ligand's chirality).
Conclusion and Future Outlook
The choice of catalyst for vinyloxirane polymerization is a critical decision that profoundly impacts the resulting polymer's properties. For applications requiring well-defined architectures, narrow molecular weight distributions, and stereocontrol, aluminum-based catalysts, particularly those with salen-type ligands, are the superior choice, offering the benefits of living polymerization. Cobalt-based systems provide a balance of high activity and moderate control, making them suitable for applications where precise architectural control is less critical. Zinc-based catalysts, while often less selective, offer robustness and are a viable option for producing atactic poly(vinyloxirane).
Future research in this field will likely focus on the development of more active and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups. The design of novel ligands for cobalt and aluminum catalysts will continue to push the boundaries of stereocontrol, enabling the synthesis of novel poly(vinyloxirane) architectures with tailored properties for advanced applications in medicine and materials science.
References
- Relevant scientific literature on vinyloxirane polymerization will be cited here with full details including title, source, and a valid URL.
-
Inoue, S., & Aida, T. (1995). Catalysis in Precision Polymerization. John Wiley & Sons. [Link]
-
Coates, G. W., & Moore, D. R. (2004). Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: A Missing Link. Angewandte Chemie International Edition, 43(48), 6618-6639. [Link]
-
Kember, M. R., Buchard, A., & Williams, C. K. (2011). Catalysts for CO2/epoxide ring-opening copolymerization. Chemical Communications, 47(1), 141-163. [Link]
- Additional relevant references will be included here.
Sources
A Comparative Guide to the Biological Activity of (R)-2-Vinyloxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and optimization of novel bioactive scaffolds is a paramount objective. (R)-2-vinyloxirane, a chiral epoxide, represents a versatile building block with significant potential for the development of targeted covalent inhibitors. Its inherent reactivity, conferred by the strained oxirane ring and the adjacent vinyl group, makes it an attractive electrophilic "warhead" for engaging nucleophilic residues in biological targets. This guide provides a comprehensive assessment of the biological activity of (R)-2-vinyloxirane derivatives, with a particular focus on their potential as cysteine protease inhibitors. We will delve into the mechanistic rationale for their activity, present a comparative analysis of hypothetical derivatives to illustrate structure-activity relationships, and provide detailed experimental protocols for their evaluation.
The (R)-2-Vinyloxirane Scaffold: A Reactive Moiety with Therapeutic Potential
(R)-2-vinyloxirane, also known as (R)-3,4-epoxy-1-butene, is a chiral molecule featuring a vinyl group attached to an epoxide ring.[1] This combination of functional groups results in a Michael acceptor system, rendering the molecule susceptible to nucleophilic attack. The inherent chirality of the scaffold allows for stereospecific interactions with biological targets, a crucial aspect in the design of selective therapeutic agents. The synthesis of vinyloxiranes can be achieved through various established methods, including the epoxidation of corresponding dienes.[2]
Mechanism of Action: Covalent Inhibition of Cysteine Proteases
The biological activity of many (R)-2-vinyloxirane derivatives is predicated on their ability to act as irreversible inhibitors of cysteine proteases. These enzymes, which play critical roles in a multitude of physiological and pathological processes, utilize a cysteine residue in their active site for catalysis. The thiol group of this cysteine is a potent nucleophile that can attack the electrophilic vinyloxirane.
The proposed mechanism of inhibition involves a nucleophilic attack by the catalytic cysteine of the protease on the C4 carbon of the vinyloxirane, which is activated by the adjacent vinyl group. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. This mechanism is analogous to that of other well-studied Michael acceptors, such as vinyl sulfones, which are known to be potent inhibitors of cysteine proteases.[3]
Caption: Proposed mechanism of irreversible inhibition of a cysteine protease by an (R)-2-vinyloxirane derivative.
Comparative Analysis of Hypothetical (R)-2-Vinyloxirane Derivatives
To illustrate the potential structure-activity relationships (SAR) within this class of compounds, we present a comparative analysis of a hypothetical series of (R)-2-vinyloxirane derivatives. The following table summarizes their inhibitory potency against a model cysteine protease, Cathepsin B, and their cytotoxic effects against a human cancer cell line (HeLa).
Disclaimer: The following data is purely illustrative and intended to guide researchers in the potential design and evaluation of novel (R)-2-vinyloxirane derivatives. Actual experimental results may vary.
| Compound ID | R Group | Cathepsin B IC50 (µM) | HeLa Cell Cytotoxicity (IC50, µM) |
| Vinylox-1 | -H | 25.3 | >100 |
| Vinylox-2 | -CH3 | 15.8 | 85.2 |
| Vinylox-3 | -Ph | 5.2 | 32.5 |
| Vinylox-4 | -4-Cl-Ph | 2.1 | 15.8 |
| Vinylox-5 | -4-OCH3-Ph | 8.9 | 55.1 |
From this hypothetical data, we can infer several SAR trends:
-
Substitution at the vinyl terminus: The introduction of substituents at the terminal vinyl carbon (R group) appears to significantly influence both enzyme inhibition and cytotoxicity.
-
Aromatic substitution: A phenyl group (Vinylox-3) enhances potency compared to a simple alkyl group (Vinylox-2) or no substitution (Vinylox-1). This may be due to additional binding interactions within the enzyme's active site.
-
Electronic effects: An electron-withdrawing group on the phenyl ring (Vinylox-4, -Cl) further increases activity, potentially by enhancing the electrophilicity of the Michael acceptor. Conversely, an electron-donating group (Vinylox-5, -OCH3) slightly reduces potency.
Experimental Protocols
To facilitate the assessment of novel (R)-2-vinyloxirane derivatives, we provide detailed, step-by-step methodologies for key biological assays.
Protocol 1: Fluorogenic Assay for Cysteine Protease Inhibition (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cysteine protease, such as Cathepsin B.
Caption: Workflow for determining the IC50 of an (R)-2-vinyloxirane derivative against a cysteine protease.
Materials:
-
Purified cysteine protease (e.g., human Cathepsin B)
-
Assay Buffer: 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)
-
Test (R)-2-vinyloxirane derivative dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 2X working solution of the cysteine protease in the assay buffer.
-
Prepare serial dilutions of the test compound in DMSO. Then, prepare a 10X working solution of each concentration in the assay buffer.
-
Add 10 µL of each 10X inhibitor concentration to the wells of the 96-well plate. Include wells with DMSO only as a negative control.
-
Add 40 µL of the 2X enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for the inhibitor to bind to the enzyme.
-
Prepare a 2X working solution of the fluorogenic substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 60 minutes.
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability. This protocol is used to determine the cytotoxic effects of (R)-2-vinyloxirane derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test (R)-2-vinyloxirane derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
(R)-2-vinyloxirane derivatives represent a promising class of compounds with the potential for development as targeted covalent inhibitors, particularly for cysteine proteases. The inherent reactivity of the vinyloxirane moiety, coupled with the stereochemical control offered by the chiral center, provides a solid foundation for the design of potent and selective therapeutic agents. The illustrative structure-activity relationships presented in this guide suggest that strategic modifications to the vinyloxirane scaffold can significantly impact biological activity. The detailed experimental protocols provided herein offer a practical framework for researchers to systematically evaluate the potential of their novel (R)-2-vinyloxirane derivatives. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile scaffold.
References
- A. S. K. Hashmi, F. D. Toste, Eds.
- Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
- Rosenthal, P. J. (2003). Cysteine Protease Inhibitors as Antimalarial Drugs. In Antimalarial Drug Development (pp. 275-288). Humana Press.
- Shen, Y., Köhler, G., & Bogyo, M. (2007). Cysteine protease activity and inhibition in a protozoan parasite. Current topics in medicinal chemistry, 7(8), 753-766.
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A Comparative Guide to the Synthetic Routes of Substituted Vinyloxiranes
Substituted vinyloxiranes are invaluable chiral building blocks in organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including natural products and pharmaceuticals. Their unique structural motif, featuring a strained epoxide ring adjacent to a vinyl group, allows for a diverse range of regio- and stereoselective transformations. This guide provides a comprehensive literature review of the principal synthetic routes to these important compounds, offering a critical comparison of their performance based on experimental data. We will delve into the mechanistic intricacies, substrate scope, and practical considerations of each method to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Epoxidation of Conjugated Dienes
The direct epoxidation of 1,3-dienes presents a straightforward approach to vinyloxiranes. The primary challenge lies in achieving selective monoepoxidation of one double bond over the other, as well as controlling regioselectivity and stereoselectivity.
Mechanistic Considerations
The epoxidation of a conjugated diene can proceed at either the more electron-rich or the less sterically hindered double bond. The choice of oxidant and catalyst is paramount in directing this selectivity. For instance, peroxy acids tend to react preferentially with the more nucleophilic double bond, while metal-catalyzed systems can exhibit different selectivities based on the coordination of the diene to the metal center.
Comparative Performance
Several catalytic systems have been developed for the regioselective monoepoxidation of conjugated dienes.
| Catalyst System | Oxidant | Typical Substrates | Regioselectivity | Stereoselectivity | Yield (%) | Reference |
| Methyltrioxorhenium (MTO)/Pyridine | H₂O₂ | 1-Acyl(silyl)oxypenta-2,4-dienes | Favors distal olefin | High | 60-85 | [1][2] |
| Ti(IV)-salan | 30% H₂O₂ | Conjugated dienes | High (distal for 2,4-pentadien-1-ols) | High (for Z-olefins) | 70-95 | [3][4][5] |
Expertise & Experience: The MTO-catalyzed system is notable for its preference for the distal double bond in 1-acyloxypenta-2,4-dienes, a selectivity complementary to methods like the Sharpless epoxidation which favor the proximal double bond.[1][2] The Ti(IV)-salan catalyst, on the other hand, demonstrates high enantioselectivity for the monoepoxidation of a broader range of conjugated dienes, particularly with Z-olefins.[3][4][5]
Experimental Protocol: MTO-Catalyzed Monoepoxidation
Diagram of the Experimental Workflow
Caption: Workflow for MTO-catalyzed monoepoxidation.
Step-by-Step Methodology:
-
To a solution of the conjugated diene (1.0 mmol) in dichloromethane (10 mL) is added pyridine (12 mol %).
-
Methyltrioxorhenium (MTO) (5 mol %) is added, and the solution is stirred until the catalyst dissolves.
-
The mixture is cooled to 0 °C in an ice bath.
-
30% aqueous hydrogen peroxide (2.0 mmol) is added dropwise over 10 minutes.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-5 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the vinyloxirane.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of stereoselective synthesis, providing access to highly enantioenriched 2,3-epoxy alcohols, which can be precursors to vinyloxiranes.[6] This method is renowned for its predictability, high enantioselectivity, and broad substrate scope.[7]
Mechanistic Principles
The reaction utilizes a chiral catalyst formed in situ from titanium(IV) isopropoxide and a dialkyl tartrate (DET or DIPT).[8] The allylic alcohol substrate coordinates to the titanium center, and the peroxide is delivered to one face of the double bond, dictated by the chirality of the tartrate ligand. The use of (+)-tartrate or (-)-tartrate reliably determines the stereochemistry of the resulting epoxide.
Diagram of the Catalytic Cycle
Sources
- 1. rsc.org [rsc.org]
- 2. Payne rearrangement - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
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- 5. The Payne Rearrangement [ns1.almerja.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Vinyloxirane
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. (R)-2-Vinyloxirane, a highly reactive and useful building block, demands a rigorous and informed approach to its disposal.
This guide moves beyond mere compliance, providing a deep, scientifically-grounded framework for the safe neutralization and disposal of (R)-2-Vinyloxirane. The procedures outlined here are designed to be self-validating, ensuring that the reactive epoxide is fully converted into a less hazardous form before entering the waste stream.
Chapter 1: Hazard Profile of (R)-2-Vinyloxirane
Understanding the inherent risks of a chemical is the foundation of its safe handling. (R)-2-Vinyloxirane (also known as (R)-3,4-Epoxy-1-butene) is a volatile, highly flammable liquid with a potent reactivity profile.[1][2] Its strained three-membered epoxide ring makes it susceptible to rapid, often exothermic, ring-opening reactions.[3]
Before any handling or disposal operations, it is imperative to be familiar with its key safety characteristics, summarized below.
| Property | Identifier / Value | Source(s) |
| CAS Number | 62249-81-4 | [1][2] |
| Molecular Formula | C₄H₆O | [2] |
| Primary Hazards | GHS02: Flammable H225: Highly flammable liquid and vapour H302: Harmful if swallowed H319: Causes serious eye irritation | [1] |
| Flash Point | -50 °C (-58 °F) | [1] |
| Storage | Store at 2-8°C in a well-ventilated, designated flammable storage area away from ignition sources. | [1] |
| Required PPE | Chemical splash goggles, face shield, flame-retardant lab coat, appropriate chemical-resistant gloves (e.g., nitrile), ABEK-type respirator filter. | [1] |
Chapter 2: The Disposal Decision Framework
The appropriate disposal path for (R)-2-Vinyloxirane depends primarily on the quantity of waste. Large-scale neutralization can generate significant heat, posing a serious safety risk.[4] Therefore, a clear decision-making process is essential.
Caption: Disposal decision workflow for (R)-2-Vinyloxirane.
Chapter 3: Protocol 1 - In-Lab Neutralization for Small Quantities (<10 g)
This protocol details the chemical neutralization of small quantities of (R)-2-Vinyloxirane through a controlled, cooled hydrolysis reaction. The objective is to open the reactive epoxide ring to form the significantly more stable and less hazardous 3-butene-1,2-diol.
Causality: The high reactivity of the epoxide is due to its ring strain. By introducing a weak nucleophile/proton source under controlled conditions, we can safely initiate ring-opening. The sequential addition of reagents with increasing reactivity (isopropanol, then water) ensures the reaction does not proceed too vigorously, preventing dangerous heat generation and potential boiling of the flammable liquid.[5][6]
Methodology:
-
Preparation and Engineering Controls:
-
Conduct all steps within a certified chemical fume hood.
-
Prepare a large ice-water bath capable of fully immersing the reaction flask.
-
Ensure a Class ABC or Class B fire extinguisher is immediately accessible.[7]
-
Don all required PPE as specified in Chapter 1.
-
-
Inerting the Reagent:
-
In a flask appropriately sized for the quantity of waste, add the (R)-2-Vinyloxirane.
-
Under stirring, dilute the epoxide with 5-10 volumes of an inert, dry solvent such as toluene or heptane. This solvent acts as a crucial heat sink, moderating the reaction temperature.[8]
-
Place the flask into the ice-water bath and allow it to cool for at least 15 minutes.
-
-
Stepwise Quenching:
-
Step 3.1 (Primary Quench): Using a dropping funnel or syringe pump for controlled addition, slowly add isopropanol (approx. 3 equivalents) to the cooled, stirring solution. Monitor for any temperature increase (exotherm). If the temperature rises significantly, pause the addition until it subsides.
-
Step 3.2 (Secondary Quench): Once the isopropanol addition is complete and any exotherm has ceased, continue stirring for an additional 30 minutes in the ice bath.
-
Step 3.3 (Hydrolysis): Slowly add deionized water (approx. 10 equivalents) via the dropping funnel. This step ensures any remaining epoxide is fully hydrolyzed. Continue stirring for 1 hour as the mixture slowly warms to room temperature.
-
-
Verification and Final Disposal:
-
Once the reaction is complete, test the pH of the aqueous layer. Neutralize with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed to bring the pH to between 6 and 8.
-
Transfer the entire biphasic mixture to a clearly labeled hazardous waste container designated for "Aqueous/Organic Waste."
-
This container can now be managed for pickup by your institution's Environmental Health & Safety (EHS) department.
-
Chapter 4: Protocol 2 - Management of Bulk Quantities & Containers
Attempting to neutralize quantities of (R)-2-Vinyloxirane greater than 10 g in a standard laboratory setting is strongly discouraged . The potential for a runaway exothermic reaction is a significant safety hazard.[4] Uncured epoxides in their original or accumulated containers are considered hazardous waste and must be disposed of according to institutional and federal regulations.[9][10]
Methodology:
-
Container Management:
-
Ensure the container holding the (R)-2-Vinyloxirane is in good condition, tightly sealed, and free of external contamination.
-
If the original container must be disposed of, make every effort to empty it, ensuring no more than 3% by weight of the original capacity remains.[9] This "RCRA empty" container can often be disposed of as non-hazardous solid waste, but confirm this with your EHS department.
-
Never mix (R)-2-Vinyloxirane with other waste streams.
-
-
Labeling for Disposal:
-
Affix a hazardous waste tag provided by your institution's EHS department to the container.
-
Clearly and accurately list the contents: "(R)-2-Vinyloxirane" .
-
Check all appropriate hazard boxes, including "Flammable Liquid" and "Reactive" .
-
-
Storage and Pickup:
-
Store the labeled container in a designated satellite accumulation area for hazardous waste, ensuring it is within a secondary containment bin.
-
Arrange for pickup by your EHS department or an approved hazardous waste contractor.[11] Do not allow hazardous waste to accumulate for more than 90 days.[6]
-
Chapter 5: Emergency Procedures
Spill:
-
Evacuate the immediate area and alert colleagues.
-
Remove all ignition sources.
-
For a small spill, if you are trained and it is safe to do so, contain the spill with an absorbent material designed for flammable liquids (e.g., Chemizorb®).
-
For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.[7]
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
By adhering to these scientifically-sound and safety-first procedures, we can effectively manage the risks associated with (R)-2-Vinyloxirane and uphold our professional responsibility for a safe and sustainable research environment.
References
-
Atkinson, T., & House, G. (n.d.). Proper Disposal of Leftover Resin & Hardener. Epoxyworks. Retrieved from [Link]
-
RESIN PRO UK. (n.d.). How to Dispose of Epoxy Adhesives. Retrieved from [Link]
-
Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]
-
Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]
-
Quora. (2022, May 10). How to dispose of leftover epoxy resin. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. KGROUP. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023, May 17). Sensitivity of epoxides. Retrieved from [Link]
-
Zhang, Q., et al. (2022, August 8). Flavin-enabled reductive and oxidative epoxide ring opening reactions. ResearchGate. Retrieved from [Link]
-
XiXisys. (n.d.). 2-Methyl-2-vinyloxirane SDS. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vinyloxirane. PubChem Compound Database. Retrieved from [Link]
-
Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
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- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. epfl.ch [epfl.ch]
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- 7. Vinyloxirane | C4H6O | CID 13586 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Vinyloxirane
Welcome, researchers and innovators. (R)-2-Vinyloxirane is a valuable chiral building block, a reactive intermediate pivotal in the stereoselective synthesis of complex molecules. However, its utility is matched by its hazardous nature. As a highly flammable and reactive epoxide, its safe handling is not merely a matter of regulatory compliance but a fundamental prerequisite for robust and reproducible science.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) is chosen, empowering you to make informed safety decisions that protect you, your colleagues, and your research. We will dissect the nature of (R)-2-Vinyloxirane and build a comprehensive, multi-layered safety protocol from the ground up.
Section 1: Hazard Assessment - The 'Why' Behind the Protocol
To effectively protect ourselves, we must first understand the adversary. (R)-2-Vinyloxirane, also known as (R)-3,4-Epoxy-1-butene, presents a trifecta of hazards: high flammability, health risks upon exposure, and inherent chemical reactivity.[1][2][3]
-
High Flammability: With an exceptionally low flash point of -50°C (-58°F), this compound is classified as a highly flammable liquid. Its vapors are heavier than air, can travel along surfaces to a distant ignition source, and may form explosive mixtures with air at ambient temperatures.[1] This necessitates stringent control of ignition sources and the use of flame-retardant protective gear.
-
Health Hazards: (R)-2-Vinyloxirane is harmful if swallowed and causes serious eye irritation.[1] As with many epoxides and vinyloxiranes, there is a potential for skin and respiratory irritation.[2][4][5] Direct contact and inhalation of vapors must be meticulously avoided.
-
Chemical Reactivity: As an epoxide, the strained three-membered ring is susceptible to opening by a wide range of nucleophiles, acids, and bases.[2][6] These reactions can be exothermic, and the compound may polymerize, sometimes violently, in the presence of catalysts or heat.[6]
Table 1: Physicochemical and Hazard Properties of (R)-2-Vinyloxirane
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 62249-81-4 | [3] |
| Molecular Formula | C₄H₆O | [3] |
| Molecular Weight | 70.09 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 65-66 °C (149-151 °F) | [1] |
| Density | 0.870 g/mL at 20 °C | |
| Flash Point | -50 °C (-58 °F) - closed cup | |
| GHS Hazard Codes | H225 (Highly flammable), H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |
| Storage Temperature | 2-8°C |[6] |
Section 2: The Core PPE Ensemble - A Multi-Layered Defense
Your PPE is the critical barrier between you and the chemical. The selection is non-negotiable and must be appropriate for the task at hand. For (R)-2-Vinyloxirane, a substance with both acute and chronic risks, we advocate for a comprehensive approach.
Eye and Face Protection: The Non-Negotiable First Line
Splashes can occur during any liquid transfer. Due to the severe eye irritation potential of (R)-2-Vinyloxirane, robust protection is essential.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended Standard: Chemical splash goggles that form a seal around the eyes. This is the preferred choice as they offer superior protection from splashes, vapors, and aerosols.
-
For High-Risk Operations: When handling larger quantities (>50 mL) or performing tasks with a high splash potential (e.g., quenching a reaction, pressure transfers), a full face shield must be worn in addition to chemical splash goggles.
Hand Protection: Preventing Dermal Exposure
The goal is zero skin contact. Gloves are a must, but material and technique are paramount.[7][8][9]
-
Material Selection: Nitrile gloves are the standard recommendation for their excellent chemical resistance to a broad range of substances, including epoxides.[9][10] Avoid latex gloves, which offer poor protection and can cause allergic reactions.[7][9]
-
Best Practice:
-
Double-Gloving: Wear two pairs of nitrile gloves. This provides a backup barrier in case the outer glove is compromised.
-
Inspect and Replace: Always inspect gloves for tears or pinholes before use. Replace them immediately if contamination is suspected or after extended use (e.g., every 1-2 hours), as chemical breakthrough can occur over time.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Body Protection: Shielding from Spills and Fire
Standard cotton lab coats are insufficient due to the extreme flammability of (R)-2-Vinyloxirane.
-
Primary Protection: A flame-retardant (FR) or fire-resistant lab coat is mandatory.[1] This coat should have long sleeves and a snap-front closure for rapid removal in an emergency.
-
Personal Clothing: Wear long pants and closed-toe shoes made from non-synthetic materials (e.g., cotton, leather). Synthetic fabrics like polyester can melt and fuse to the skin in a fire.
-
Contamination: Any clothing, including your lab coat, that becomes contaminated with (R)-2-Vinyloxirane must be removed immediately and decontaminated or disposed of properly.[1][7]
Respiratory Protection: Guarding Against Inhalation
All work with (R)-2-Vinyloxirane must be conducted within a certified chemical fume hood to control vapor exposure. However, certain situations necessitate respiratory protection.
-
When is a Respirator Required?
-
During a significant spill or leak outside of a fume hood.
-
When engineering controls (like a fume hood) are not available or are malfunctioning.
-
During specific, high-vapor-generating procedures where concentrations may exceed exposure limits.
-
-
Respirator Specification: A full-face or half-mask air-purifying respirator equipped with a Type ABEK combination filter cartridge is recommended.[1] The "A" designation is for organic vapors, which is critical for this solvent-like chemical. The "BEK" provides broader protection against potential acidic or basic breakdown products and other reactive species.
Section 3: Procedural Guidance - Integrating PPE into Your Workflow
Effective PPE use is a procedure, not just a wardrobe. Following a strict sequence for donning and doffing prevents cross-contamination.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on your inner pair of nitrile gloves.
-
Don your flame-retardant lab coat, ensuring it is fully snapped.
-
Don your outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Don your chemical splash goggles.
-
Don your face shield if the procedure requires it.
-
-
Doffing (Taking Off):
-
Remove the face shield (if used).
-
Remove the outer, most contaminated pair of gloves using a proper technique.
-
Remove your lab coat by unsnapping it and rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing.
-
Remove your safety goggles.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.
-
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the specific task you are performing.
Caption: PPE selection workflow for handling (R)-2-Vinyloxirane.
Section 4: Emergency Preparedness - Spill and Exposure
Preparedness is your most effective tool in an emergency.
-
Small Spill (in a fume hood):
-
Alert nearby personnel.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, Chemizorb®).[1]
-
Use non-sparking tools to collect the absorbed material into a designated, sealed waste container.[1][4]
-
Wipe the area clean and dispose of all contaminated materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Remove all ignition sources.
-
Call your institution's emergency response team. Do not attempt to clean it up without proper training and respiratory protection.
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink one or two glasses of water.[1] Seek immediate medical attention.[1]
-
Section 5: Decontamination and Disposal Plan
The lifecycle of your experiment does not end until all waste is properly managed.
-
PPE Disposal: All single-use, contaminated PPE (gloves, absorbent pads, etc.) must be disposed of as hazardous chemical waste. Place them in a sealed, labeled waste container.
-
Chemical Waste: Unused (R)-2-Vinyloxirane and any solutions containing it must be disposed of according to local, state, and federal regulations.[1]
By internalizing the principles and procedures outlined in this guide, you build a foundation of safety that allows for confident and secure scientific exploration. Your commitment to these practices is a commitment to the integrity of your work and the well-being of your entire research community.
References
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Correct PPE When Using Epoxy Art Resin! Vista Resin. [Link]
-
Do I need protective equipment when working with Epoxy Resin? (2024). Resin8. [Link]
-
Preventing Overexposure. WEST SYSTEM Epoxy. [Link]
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Protective Aids for Working with Epoxy Resins. Epoxio.cz. [Link]
-
Johnson, D. (2024). Epoxy Safety 101: Choosing the Safety Equipment. Entropy Resins. [Link]
-
Safety Data Sheet for 2-Methyl-2-vinyloxirane. XiXisys.com. [Link]
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- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1838-94-4 Name: 2-Methyl-2-vinyloxirane [xixisys.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
